molecular formula C4H7NO5 B1584350 3-Hydroxyaspartic acid CAS No. 71653-06-0

3-Hydroxyaspartic acid

Cat. No.: B1584350
CAS No.: 71653-06-0
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxyaspartic acid is a hydroxy-amino acid that is aspartic acid in which one of the methylene hydrogens has been replaced by a hydroxy group. It is a hydroxy-amino acid, an amino dicarboxylic acid, a C4-dicarboxylic acid and an aspartic acid derivative.
This compound is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxy-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC158204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aspartic acid, DL-erythro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malic acid, 3-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythro-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: A Structurally Complex Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyaspartic Acid

This compound, also known as β-hydroxyaspartic acid (Hya), is a non-proteinogenic amino acid derived from the hydroxylation of aspartic acid at the third carbon position.[1][2] Its history is not one of a simple discovery, but a decades-long journey of chemical and analytical challenges, driven by its unique structural complexity. Unlike most common amino acids, this compound possesses two chiral centers (at carbons C2 and C3), giving rise to four distinct stereoisomers: two enantiomeric pairs known as erythro and threo diastereomers.[1][3][4] This stereochemical richness has been the central theme of its scientific narrative, from the first ambiguous syntheses to its eventual identification in complex biological systems and its adoption as a critical tool in neuroscience. This guide details the pivotal moments in the discovery, synthesis, and characterization of this multifaceted molecule.

The Four Faces of this compound: Stereoisomerism

The presence of two asymmetric centers means that this compound can exist in four distinct spatial arrangements. Understanding these isomers is fundamental to appreciating the challenges researchers faced in its isolation and synthesis.[3][4]

Stereoisomer NameAbbreviationC2 ConfigurationC3 Configuration
L-threo-3-hydroxyaspartic acidL-THASS
D-threo-3-hydroxyaspartic acidD-THARR
L-erythro-3-hydroxyaspartic acidL-EHASR
D-erythro-3-hydroxyaspartic acidD-EHARS

Part 1: Early Synthesis and the Stereochemical Hurdle

The initial chapters of this compound's history were written in the laboratory, not discovered in nature. Early chemical synthesis methods were effective at producing the molecule's backbone but lacked stereochemical control, typically yielding a mixture of the threo and erythro diastereomers.[3][5] A common and historically significant approach involved the ammonolysis or aminolysis of epoxysuccinic acids.[3][5]

Foundational Synthesis Protocol: Aminolysis of Epoxysuccinic Acid

The choice of the starting epoxide's stereochemistry dictates the resulting diastereomer, providing a foundational method for stereospecific synthesis.

  • Precursor Selection: The synthesis begins with either cis- or trans-epoxysuccinic acid.

  • Ring Opening: The epoxide ring is opened using an amine, such as benzylamine. The reaction of cis-epoxysuccinic acid yields the threo form, while trans-epoxysuccinic acid produces the erythro form.[5]

  • Deprotection: In the case of using benzylamine, a subsequent catalytic hydrogenolysis step is required to remove the N-benzyl group, yielding the final racemic (DL) mixture of the respective diastereomer (threo or erythro).[5]

The primary limitation of these early methods was the production of racemic mixtures (e.g., DL-threo), which were difficult to separate into their constituent enantiomers.[3] This difficulty in achieving optical purity spurred the development of more advanced analytical and separation techniques.

G cluster_0 Synthesis Pathway cluster_1 Reaction cluster_2 Products cis_epoxy cis-Epoxysuccinic Acid reaction 1. Benzylamine 2. Hydrogenolysis cis_epoxy->reaction yields trans_epoxy trans-Epoxysuccinic Acid trans_epoxy->reaction yields dl_threo DL-threo-3-Hydroxyaspartic Acid reaction->dl_threo from cis dl_erythro DL-erythro-3-Hydroxyaspartic Acid reaction->dl_erythro from trans

Caption: Early stereospecific synthesis of diastereomers.

Part 2: Analytical Evolution: From Mixtures to Pure Enantiomers

The inability of early synthesis to produce optically pure isomers created a significant analytical bottleneck. The history of this compound is therefore inextricably linked to the advancement of analytical chemistry.

  • Early Chromatography: Initial attempts to separate the isomers relied on conventional chromatographic techniques, which often lacked the resolution to separate all four stereoisomers effectively.

  • Chiral Derivatization: A major breakthrough came with the use of chiral derivatizing agents, which react with the amino acid isomers to form diastereomeric products that can be more easily separated by standard methods like High-Performance Liquid Chromatography (HPLC).[5]

  • Capillary Electrophoresis (CE): The advent of CE provided a high-resolution technique capable of separating the charged isomers with great efficiency. Coupling CE with sensitive detection methods like Laser-Induced Fluorescence (LIF) after derivatization allowed for the detection of minute quantities of each isomer.[6]

  • Modern Mass Spectrometry and VCD: The definitive identification of each stereoisomer without relying on standards became possible with sophisticated methods combining Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) with Vibrational Circular Dichroism (VCD).[7] This approach allows for the separation of all four isomers and their unambiguous structural confirmation by comparing their experimental VCD spectra to theoretically calculated spectra.[7]

G Sample Sample containing 4 Stereoisomers HPLC HPLC Separation (Non-racemic mixture) Sample->HPLC 1. Semi-preparative VCD VCD Spectroscopy (Measures dominant enantiomer) HPLC->VCD 2. Analyze CZEMS CZE-MS (Separation of 4 isomers) ID Unambiguous Identification of all 4 stereoisomers CZEMS->ID VCD->CZEMS 3. Correlate peak order Theory Theoretical VCD Spectra (Calculated for L-isomer) Theory->VCD Compare

Caption: Modern workflow for isomer identification.

Part 3: Discovery in Nature and Biological Significance

With robust analytical methods in hand, researchers began to identify this compound in various natural contexts, revealing its diverse biological roles.

Natural Occurrence

The compound has been identified in a range of organisms, highlighting its distribution across different domains of life.

  • Bacteria: L-threo-3-hydroxyaspartic acid was found in the fermentation broths of Arthrinium phaeospermum and Streptomyces sp.[3][8] The D-threo isomer is a key component of ornibactins, a family of siderophores (iron-chelating compounds) produced by bacteria like Pseudomonas.[1]

  • Plants: It has been reported in plants such as Garcinia mangostana and Astragalus sinicus.[9]

  • Mammalian Systems: L-erythro-β-hydroxyasparagine, a closely related precursor, is found in significant quantities in human urine.[10] Furthermore, this compound has been identified as a post-translational modification in certain proteins. It is found in Epidermal Growth Factor (EGF)-like domains of vitamin K-dependent coagulation proteins, such as Protein C.[1]

A Key Player in Neuroscience

Perhaps the most significant discovery regarding its function came from the field of neuroscience. The L-threo stereoisomer (L-THA) was identified as a potent, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for clearing the neurotransmitter glutamate from the synaptic cleft, thereby terminating the neural signal.

By blocking these transporters, L-THA increases the concentration and duration of glutamate in the synapse, making it an invaluable pharmacological tool for studying glutamatergic neurotransmission and the roles of EAATs in both healthy and diseased states of the central nervous system.[4]

G cluster_0 Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate releases Postsynaptic Postsynaptic Terminal EAAT EAAT (Glutamate Transporter) Glutamate->EAAT is cleared by Receptor Glutamate Receptor Glutamate->Receptor activates EAAT->Presynaptic reuptake LTHA L-threo-3-Hydroxyaspartic Acid LTHA->EAAT INHIBITS

Caption: L-THA inhibits glutamate reuptake at the synapse.

Part 4: Modern Era: Biocatalysis and Future Directions

The historical challenges of stereoselective chemical synthesis have been largely overcome by modern biotechnology. Researchers have developed efficient biocatalytic processes using engineered microorganisms.[11] For example, systems utilizing recombinant E. coli expressing asparagine hydroxylase and asparaginase can convert L-asparagine into L-threo-3-hydroxyaspartic acid with high yield and perfect stereoselectivity, a feat unattainable through early chemical methods.[3][11]

The journey of this compound—from a mixture in a flask to a precisely synthesized neuromodulator and a known component of human proteins—showcases the parallel evolution of synthetic chemistry, analytical science, and biochemistry. Its history serves as a compelling case study in how the ability to distinguish between stereoisomers can unlock profound biological understanding.

References

3-Hydroxyaspartic acid stereoisomers (L-threo, D-threo, L-erythro, D-erythro)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxyaspartic Acid

Authored by a Senior Application Scientist

Foreword

In the landscape of neuroscience research and drug development, the precise modulation of excitatory amino acid transporters (EAATs) represents a critical frontier. Among the chemical tools available, the stereoisomers of this compound (Hya) stand out for their potent and stereospecific interactions. This guide moves beyond a simple cataloging of facts to provide a deep, mechanistic understanding of these four molecules: L-threo, D-threo, L-erythro, and D-erythro. As researchers and developers, our goal is not just to use these compounds, but to understand the causality behind their synthesis, biological activity, and analytical characterization. This document is structured to provide that insight, presenting not just protocols, but the scientific rationale that makes them robust and self-validating.

Foundational Stereochemistry: More Than Just Mirror Images

This compound is a non-proteinogenic amino acid derived from aspartic acid, featuring two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions.[1][2] This dual chirality gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror-image stereoisomers).[1][3] Understanding this relationship is fundamental, as the spatial arrangement of the amino, carboxyl, and hydroxyl groups dictates the molecule's ability to fit into the binding pocket of a biological target.

The four stereoisomers are:

  • (2S, 3S)-3-hydroxyaspartic acid (L-threo)

  • (2R, 3R)-3-hydroxyaspartic acid (D-threo)

  • (2S, 3R)-3-hydroxyaspartic acid (L-erythro)

  • (2R, 3S)-3-hydroxyaspartic acid (D-erythro)

The threo and erythro nomenclature describes the relative configuration of the substituents on the C2-C3 bond. This seemingly subtle structural difference results in profoundly different pharmacological profiles.

G cluster_threo threo Pair cluster_erythro erythro Pair L_THA L-threo (2S, 3S) D_THA D-threo (2R, 3R) L_THA->D_THA Enantiomers L_EHA L-erythro (2S, 3R) L_THA->L_EHA Diastereomers D_EHA D-erythro (2R, 3S) L_THA->D_EHA Diastereomers D_THA->L_EHA Diastereomers D_THA->D_EHA Diastereomers L_EHA->D_EHA Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Pharmacological Profiles: A Case Study in Stereospecificity

The biological activity of the this compound isomers is dominated by their interaction with EAATs, the transporters responsible for clearing glutamate from the synaptic cleft to prevent excitotoxicity.[4] The L-threo isomer, in particular, is a cornerstone pharmacological tool.

L-threo-3-Hydroxyaspartic Acid (L-THA): The Potent EAAT Inhibitor

L-THA is a potent, competitive inhibitor of multiple EAAT subtypes.[5][6][7] It is a transportable substrate for EAAT1-4 but acts as a non-transportable inhibitor at EAAT5.[4][5] This dual functionality makes it an invaluable research tool for dissecting transporter pharmacology. By blocking glutamate uptake, L-THA potentiates the action of glutamate and aspartate at their receptors, an effect that can lead to neuronal excitation and, at higher concentrations, excitotoxicity.[6][8][9]

The inhibitory potency of L-THA varies by EAAT subtype, a critical detail for designing experiments targeting specific transporter populations.

StereoisomerTargetAssay TypePotency (Kᵢ / IC₅₀)Source
L-threo-Hya human EAAT1[³H]-d-Asp uptakeKᵢ = 11 µM[5][6][7]
human EAAT2[³H]-d-Asp uptakeKᵢ = 19 µM[5][6][7]
human EAAT3[³H]-d-Asp uptakeKᵢ = 14 µM[5][6][7]
DL-threo-Hya human EAAT1Glutamate uptakeIC₅₀ = 96 µM[10]
human EAAT2Glutamate uptakeIC₅₀ = 31 µM[10]
Xenopus EAAT4L-aspartate currentKᵢ = 0.6 µM[10]
Xenopus EAAT5L-glutamate currentKᵢ = 2.5 µM[10]

Table 1: Comparative inhibitory potencies of threo-3-hydroxyaspartic acid on various Excitatory Amino Acid Transporters (EAATs).

Other Isomers: Specialized Biological Roles

While L-THA is primarily known for its role in neuroscience, the other isomers have distinct biological functions:

  • D-threo-3-hydroxyaspartate (D-THA): This isomer is found in nature as a structural component of ornibactin, a siderophore produced by some bacteria to scavenge iron.[1]

  • D-erythro- and L-erythro-3-hydroxyaspartate (D-EHA & L-EHA): These isomers are key substrates in enzymatic resolution methods. A novel dehydratase from Pseudomonas sp. N99 specifically acts on D-EHA, allowing for the isolation of optically pure L-EHA from a racemic mixture.[11]

  • General Occurrence: The this compound residue (Hya) has also been identified within the Epidermal Growth Factor (EGF-like) domains of certain vitamin K-dependent proteins, such as Protein C, indicating a role in protein structure and function.[1][2]

Synthesis and Resolution: The Pursuit of Optical Purity

The primary challenge in working with this compound is obtaining stereochemically pure isomers.[11] Traditional chemical synthesis methods, such as the ammonolysis of epoxysuccinic acids, often yield diastereomeric mixtures that are difficult to separate.[3][12] Consequently, the field has moved towards highly specific biocatalytic approaches.

Protocol: One-Pot Biocatalytic Synthesis of L-THA

This state-of-the-art method leverages a whole-cell biocatalyst to achieve high yield and perfect stereoselectivity, avoiding the formation of unwanted isomers.[3][13] The causality of its success lies in the specific choice of enzymes and the genetic engineering of the host organism.

Principle: The synthesis proceeds in two steps within a single engineered E. coli cell. First, asparagine hydroxylase (AsnO) from Streptomyces coelicolor converts L-asparagine to L-threo-3-hydroxyasparagine. Second, endogenous E. coli asparaginase hydrolyzes the intermediate to L-threo-3-hydroxyaspartic acid. A critical innovation was the use of an asparaginase I-deficient E. coli mutant, which prevents premature degradation of the substrate and dramatically increases the final yield from negligible amounts to over 90%.[13]

G cluster_workflow Whole-Cell Biocatalysis in Engineered E. coli L_Asn L-Asparagine (Substrate) Intermediate L-threo-3-Hydroxyasparagine L_Asn->Intermediate AsnO Hydroxylase (from S. coelicolor) L_THA L-threo-3-Hydroxyaspartic Acid (Product, >96% Yield) Intermediate->L_THA Endogenous Asparaginase (in asparaginase I-deficient E. coli)

Figure 2: Workflow for the one-pot biocatalytic synthesis of L-THA.
Enzymatic Resolution

An alternative to stereoselective synthesis is enzymatic resolution, where an enzyme selectively modifies one enantiomer or diastereomer in a racemic mixture, allowing the other to be isolated.

  • Using Methylaspartate Ammonia Lyases (MALs): Engineered MALs can perform kinetic resolution on various 3-substituted aspartic acids, achieving excellent diastereomeric ratios (>98:2) and enantiomeric excess (>99%).[14][15]

  • Using Dehydratases: As mentioned, a dehydratase from Pseudomonas sp. N99 selectively converts D-erythro-3-hydroxyaspartate to oxaloacetate, providing a clean method to resolve a DL-erythro mixture and obtain pure L-erythro-3-hydroxyaspartate.[11] This is the first enzymatic method reported for producing optically pure L-EHA.[11]

Analytical Workflow: Separation and Absolute Configuration

For any research or development application, a robust analytical method to separate and confirm the identity of each stereoisomer is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[16]

G cluster_analysis Analytical Workflow for Stereoisomer Characterization Mixture Mixture of Four Stereoisomers HPLC Chiral HPLC Separation (e.g., Cyclodextrin CSP) Mixture->HPLC Separated Four Separated Peaks (Quantification) HPLC->Separated VCD Vibrational Circular Dichroism (VCD) Analysis Separated->VCD Peak Eluent Collection Confirmed Absolute Configuration Confirmed (No Standards Needed) VCD->Confirmed

Figure 3: Self-validating analytical workflow for isomer separation and identification.
Protocol: Self-Validating Chiral HPLC Method for Hya Stereoisomers

This protocol is designed to be self-validating by incorporating system suitability checks and confirming peak identity through advanced spectroscopic methods.

1. Objective: To separate and quantify the four stereoisomers of this compound.

2. Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: A derivatized β-cyclodextrin column is a logical starting point due to its proven ability to resolve complex stereoisomers through inclusion complexation.[16]

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Reference standards (if available) for initial peak identification.

3. Chromatographic Conditions (Starting Point):

  • Column: Derivatized β-cyclodextrin CSP (e.g., CYCLOBOND I 2000 RSP), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic, 95:5 (v/v) Mobile Phase A : Mobile Phase B. Rationale: A high aqueous content is typically required for inclusion complexation on cyclodextrin phases.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 10°C. Rationale: Chiral separations are often enthalpy-driven, and lower temperatures can significantly improve resolution.[16]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. System Suitability Test (SST):

  • Before sample analysis, inject a standard mixture (if available) or the sample mixture six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of retention times for each peak must be < 1%.

    • RSD of peak areas must be < 2%.

    • Resolution between all adjacent peaks should be > 1.5.

  • Causality: The SST ensures the chromatographic system is performing with adequate precision and resolving power before committing to sample analysis, making the subsequent data trustworthy.

5. Analysis and Confirmation:

  • Inject the sample mixture.

  • Quantify peaks based on area percentage or against a standard curve.

  • Peak Confirmation (Self-Validation): For unequivocal identification, especially when standards are unavailable, collect the eluent for each peak. Analyze the fractions using Vibrational Circular Dichroism (VCD). VCD can determine the absolute configuration of each isomer without relying on reference materials, providing an orthogonal confirmation of identity.[17] This is a powerful, modern approach that elevates the trustworthiness of the results.[17]

Conclusion and Field-Proven Insights

The stereoisomers of this compound exemplify the critical importance of stereochemistry in pharmacology. The profound difference in biological activity between L-threo-Hya as a potent EAAT inhibitor and its less active or functionally distinct diastereomers underscores the need for absolute control over stereochemical purity.

From a Senior Application Scientist's perspective, the key takeaways are:

  • Embrace Biocatalysis: For producing optically pure isomers like L-THA, biocatalytic methods are not just "greener"—they are more precise and efficient than classical chemistry, offering unparalleled stereocontrol.[3]

  • Validate Orthogonally: A single analytical technique is rarely sufficient. Combining a high-resolution separation like chiral HPLC with an absolute configuration-determining method like VCD creates a self-validating workflow that ensures scientific integrity.[17]

  • Understand the Target: The specific Ki values of L-THA at different EAAT subtypes are not just numbers; they are essential data for designing experiments with clear, interpretable outcomes.[5][6]

As research into glutamatergic signaling continues to evolve, these four molecules, and the robust methods used to synthesize and analyze them, will remain indispensable tools for scientists and drug developers aiming to precisely modulate neuronal function.

References

The Metabolic Crossroads of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxyaspartic acid (3-HA), a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest across diverse fields of biomedical research. Initially identified as a component of antibiotics and a post-translationally modified residue in proteins, its roles have expanded to encompass crucial functions in central nervous system signaling and unique metabolic pathways. This technical guide provides an in-depth exploration of the biological significance of this compound, with a focus on its metabolic pathways, enzymatic interactions, and physiological roles. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a comprehensive resource on the core biochemistry and analytical methodologies related to this multifaceted molecule.

Introduction: The Four Faces of this compound

This compound is a chiral molecule possessing two stereocenters, giving rise to four distinct stereoisomers: L-threo-3-hydroxyaspartic acid (L-t-HA), D-threo-3-hydroxyaspartic acid (D-t-HA), L-erythro-3-hydroxyaspartic acid (L-e-HA), and D-erythro-3-hydroxyaspartic acid (D-e-HA). This stereochemical diversity is central to its biological activity, with different isomers exhibiting unique interactions with enzymes and receptors. While initially discovered in microbial products, 3-HA is now recognized as an endogenous metabolite in mammals, found in tissues such as the brain and biological fluids including cerebrospinal fluid and urine. Its presence as a post-translationally modified residue in proteins, particularly within Epidermal Growth Factor (EGF)-like domains, underscores its importance in cellular signaling and protein function.[1][2]

Metabolic Pathways: Synthesis and Degradation

The metabolic pathways governing the synthesis and degradation of this compound are complex and vary across different organisms. In mammals, the primary route for the formation of β-hydroxyaspartate residues in proteins is through the post-translational hydroxylation of aspartyl or asparaginyl residues. In microorganisms, dedicated biosynthetic and catabolic pathways have been elucidated.

Biosynthesis of this compound

In microorganisms, the biosynthesis of L-threo-3-hydroxyaspartic acid can be achieved through a two-step enzymatic process starting from L-asparagine.[3][4]

  • Hydroxylation of L-asparagine: L-asparagine is first hydroxylated to form 3-hydroxyasparagine. This reaction is catalyzed by asparagine hydroxylase (AsnO) , a non-heme iron-dependent oxygenase.[3]

  • Hydrolysis of 3-hydroxyasparagine: The resulting 3-hydroxyasparagine is then hydrolyzed by asparaginase to yield L-threo-3-hydroxyaspartic acid and ammonia.[3]

L-Asparagine L-Asparagine 3-Hydroxyasparagine 3-Hydroxyasparagine L-Asparagine->3-Hydroxyasparagine Asparagine Hydroxylase (AsnO) L-threo-3-Hydroxyaspartic Acid L-threo-3-Hydroxyaspartic Acid 3-Hydroxyasparagine->L-threo-3-Hydroxyaspartic Acid Asparaginase

Fig 1. Microbial biosynthesis of L-threo-3-Hydroxyaspartic Acid.
The β-Hydroxyaspartate Cycle (BHAC): A Central Hub in Microbial Metabolism

A key metabolic pathway involving 3-hydroxyaspartate is the β-hydroxyaspartate cycle (BHAC), identified in marine proteobacteria as an efficient route for the assimilation of glyoxylate.[5][6] This cycle is significantly more prevalent in marine environments than the glycerate pathway, highlighting its ecological importance in the global carbon cycle.[5][7] The BHAC comprises four key enzymatic steps that convert two molecules of glyoxylate into one molecule of oxaloacetate.

The core reactions of the BHAC are:

  • Transamination: Glyoxylate accepts an amino group from L-aspartate, forming glycine and oxaloacetate. This reaction is catalyzed by aspartate-glyoxylate aminotransferase .

  • Aldol Condensation: A second molecule of glyoxylate condenses with glycine to form erythro-β-hydroxy-L-aspartate. This step is catalyzed by β-hydroxyaspartate aldolase .

  • Dehydration: erythro-β-Hydroxy-L-aspartate is then dehydrated to form iminosuccinate by β-hydroxyaspartate dehydratase .

  • Reduction: Finally, iminosuccinate is reduced to L-aspartate by iminosuccinate reductase , regenerating the initial amino donor and completing the cycle.[8]

cluster_BHAC β-Hydroxyaspartate Cycle (BHAC) Glyoxylate_1 Glyoxylate Glycine Glycine Glyoxylate_1->Glycine erythro-beta-Hydroxy-L-aspartate erythro-β-Hydroxy- L-aspartate Glycine->erythro-beta-Hydroxy-L-aspartate β-Hydroxyaspartate Aldolase Iminosuccinate Iminosuccinate erythro-beta-Hydroxy-L-aspartate->Iminosuccinate β-Hydroxyaspartate Dehydratase L-Aspartate L-Aspartate Iminosuccinate->L-Aspartate Iminosuccinate Reductase L-Aspartate->Glycine Aspartate-Glyoxylate Aminotransferase Oxaloacetate Oxaloacetate L-Aspartate->Oxaloacetate Glyoxylate_2 Glyoxylate Glyoxylate_2->erythro-beta-Hydroxy-L-aspartate

Fig 2. The β-Hydroxyaspartate Cycle (BHAC).
Degradation of this compound

The degradation of this compound can proceed via several enzymatic routes. In some microorganisms, d-threo-3-hydroxyaspartate ammonia-lyase (dehydratase) catalyzes the conversion of d-threo-3-hydroxyaspartate to oxaloacetate and ammonia.[9] Similarly, an enzyme from Pseudomonas sp. N99 exhibits ammonia-lyase activity towards both L-threo- and D-erythro-3-hydroxyaspartate, also yielding oxaloacetate.[9]

Another key enzyme in 3-HA metabolism is aspartate aminotransferase (AspAT) , which can react with L-erythro-3-hydroxyaspartate. This interaction involves the formation of a quinonoid intermediate, and the kinetics of this reaction have been studied in detail, revealing the importance of active site residues like Tyr70 in stabilizing this intermediate.[10][11]

Role in the Central Nervous System: A Modulator of Excitatory Neurotransmission

This compound plays a significant role in the central nervous system (CNS) as a modulator of glutamatergic neurotransmission. Its primary mechanism of action involves the inhibition of excitatory amino acid transporters (EAATs).

Interaction with Excitatory Amino Acid Transporters (EAATs)

The stereoisomers of this compound exhibit differential effects on the various subtypes of EAATs (EAAT1-5). L-threo-3-hydroxyaspartic acid is a potent competitive inhibitor of EAAT1-4, and a non-transportable inhibitor of EAAT5.[12][13][14] The inhibitory activity of 3-HA and its derivatives on EAATs has been extensively studied, with compounds like DL-threo-β-benzyloxyaspartate (TBOA), a derivative of 3-HA, being widely used as a broad-spectrum EAAT inhibitor in neuroscience research.[15][16] The stereospecificity of this interaction is critical, with the threo-isomers generally showing higher potency.[17]

The inhibition of EAATs by 3-HA leads to an increase in the synaptic concentration of glutamate, which can potentiate excitatory neurotransmission. However, this can also lead to excitotoxicity under pathological conditions.

Interaction with NMDA Receptors

This compound also interacts with N-methyl-D-aspartate (NMDA) receptors, a key class of ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[12] Studies have shown that DL-threo-3-hydroxyaspartate can reduce the activation of NMDA receptors by glutamate in cultured neurons.[6][18] The precise nature of this interaction and its dependence on the NMDA receptor subunit composition (e.g., GluN1, GluN2A-D) is an active area of research.[8][19]

Post-Translational Modification: A Role in Protein Function and Disease

One of the most significant roles of this compound in mammals is its incorporation into proteins as a post-translational modification (PTM). This modification, the hydroxylation of aspartyl or asparaginyl residues to form β-hydroxyaspartate (Hya) or β-hydroxyasparagine (Hyn), is catalyzed by aspartyl-(asparaginyl)-β-hydroxylase (ASPH) .[5][9]

Aspartyl-(asparaginyl)-β-hydroxylase (ASPH)

ASPH is a type II transmembrane protein located in the endoplasmic reticulum.[5] It is a 2-oxoglutarate-dependent dioxygenase that utilizes iron as a cofactor.[10][15] The hydroxylation occurs within specific Epidermal Growth Factor (EGF)-like domains of various proteins.[1]

Functional Consequences of Hydroxylation

The hydroxylation of aspartate/asparagine residues can have profound effects on protein structure and function. It has been shown to be crucial for protein-protein interactions and calcium binding.[1] For instance, the presence of β-hydroxyaspartate in the EGF-like domains of blood coagulation factors, such as Factor IX, is essential for their proper function.[1] This modification can also influence signaling pathways, such as the Notch signaling pathway, which is critical for cell fate determination.[4][5]

Implications in Disease

Dysregulation of ASPH activity and the resulting aberrant hydroxylation of proteins have been implicated in various diseases, most notably cancer. Elevated levels of ASPH have been observed in numerous malignancies, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[5][9] The increased hydroxylase activity is thought to contribute to cancer progression by promoting cell migration, invasion, and metastasis, partly through the activation of the Notch signaling pathway.[5] Consequently, ASPH is being explored as a potential therapeutic target and a biomarker for cancer.[3]

Analytical Methodologies: Quantification and Characterization

The accurate quantification and characterization of this compound and its stereoisomers in biological matrices are crucial for understanding its metabolic roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in plasma samples.

5.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 3-HA).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Plasma_Sample 100 µL Plasma Sample Protein_Precipitation Add 400 µL ice-cold Methanol with Internal Standard Plasma_Sample->Protein_Precipitation Vortex_Centrifuge Vortex (1 min) Centrifuge (14,000 x g, 10 min, 4°C) Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Evaporate_Reconstitute Evaporate to dryness (N2) Reconstitute in Mobile Phase Collect_Supernatant->Evaporate_Reconstitute LC_MS_Analysis Inject into LC-MS/MS Evaporate_Reconstitute->LC_MS_Analysis

Fig 3. Sample preparation workflow for 3-HA analysis in plasma.

5.1.2. Liquid Chromatography

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like amino acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

5.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for the instrument used. A common precursor ion is [M+H]+ at m/z 150.1.

    • Internal Standard: Corresponding precursor and product ions for the labeled internal standard.

5.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards and calculating the peak area ratio of the analyte to the internal standard.

Table 1: Key Parameters for LC-MS/MS Analysis of this compound

ParameterRecommended ConditionRationale
Sample Preparation Protein precipitation with organic solventEfficiently removes proteins that can interfere with the analysis and damage the LC column.
LC Column HILICProvides good retention and separation of polar analytes like amino acids.
Ionization ESI PositiveGenerally provides good sensitivity for amino acids.
Detection MRMOffers high selectivity and sensitivity for quantification in complex biological matrices.
Internal Standard Stable isotope-labeled 3-HACompensates for matrix effects and variations in sample preparation and instrument response.

Clinical Significance and Future Directions

The diverse biological roles of this compound suggest its potential involvement in various physiological and pathological processes. While specific inherited metabolic disorders directly linked to 3-HA metabolism are not well-defined, alterations in its levels or the activity of related enzymes could have clinical implications. For example, given its role in neurotransmission, dysregulation of 3-HA could contribute to neurological disorders. The strong association of ASPH with cancer progression highlights the therapeutic potential of targeting this enzyme.[3]

Future research should focus on several key areas:

  • Elucidating the regulation of 3-HA metabolism in mammals: Understanding how the synthesis, degradation, and transport of 3-HA are controlled will provide insights into its physiological functions.

  • Defining the specific roles of 3-HA stereoisomers: Further investigation into the differential interactions of the four stereoisomers with their biological targets is needed.

  • Investigating the link between 3-HA and human diseases: Exploring the potential involvement of 3-HA in neurological disorders, cancer, and other pathologies could lead to the identification of new diagnostic markers and therapeutic targets.

  • Developing advanced analytical tools: The development of more sensitive and high-throughput methods for the analysis of 3-HA and its stereoisomers will be crucial for advancing research in this field.

Conclusion

This compound is a molecule of growing importance, with multifaceted roles in metabolism, neurotransmission, and protein function. Its unique biochemistry, particularly the stereospecificity of its interactions and its involvement in the novel β-hydroxyaspartate cycle, presents exciting avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of this compound, with the aim of unraveling its full biological potential and translating this knowledge into clinical applications.

References

The Functional Significance of 3-Hydroxyaspartic Acid in Protein C and Vitamin K-Dependent Proteins: A Core Post-Translational Modification in Hemostasis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K-dependent (VKD) proteins are a class of secreted proteins essential for a range of physiological processes, most notably blood coagulation. Their function is critically dependent on a series of post-translational modifications that occur within the endoplasmic reticulum. While the γ-carboxylation of glutamate residues is the hallmark modification of this protein family, another, more subtle modification plays a crucial role: the β-hydroxylation of specific aspartic acid residues to form erythro-β-hydroxyaspartic acid (Hya). This guide provides a detailed examination of the enzymatic machinery responsible for this modification, its prevalence in key coagulation factors, and its specific functional role in the anticoagulant protein C. We will explore the structural implications of this hydroxylation, its impact on calcium binding and protein conformation, and the analytical methods used for its detection and study.

Introduction: Beyond Gamma-Carboxylation

The maturation of vitamin K-dependent proteins, such as the pro-coagulant factors II (prothrombin), VII, IX, and X, and the anti-coagulant proteins C, S, and Z, is a complex process. These proteins undergo multiple post-translational modifications, including glycosylation, proteolytic processing, and, most famously, vitamin K-dependent γ-glutamyl carboxylation. This carboxylation is essential for the calcium-binding properties that allow these proteins to anchor to phospholipid membranes at sites of injury.

However, another critical modification, the β-hydroxylation of aspartic acid (Asp) or asparagine (Asn), occurs in many of these same proteins. This reaction converts an aspartic acid residue into a novel amino acid, 3-hydroxyaspartic acid (Hya), also known as beta-hydroxyaspartic acid. First identified in protein C, this modification is now recognized as a key feature of the epidermal growth factor (EGF)-like domains present in many VKD proteins. While its function was initially unknown, it is now understood to be integral to the structural and functional integrity of these critical regulators of hemostasis.

The Hydroxylating Enzyme: Aspartyl/Asparaginyl β-Hydroxylase (AspH)

The formation of Hya is not a spontaneous event but is catalyzed by a specific enzyme, Aspartyl/Asparaginyl β-Hydroxylase (AspH), also known as Human Aspartyl (asparaginyl) β-hydroxylase (HAAH).

Enzymatic Mechanism: AspH is a non-heme iron- and 2-oxoglutarate (2-OG)-dependent dioxygenase located in the endoplasmic reticulum. These enzymes utilize molecular oxygen (O₂) to hydroxylate their substrates. The reaction mechanism involves the oxidative decarboxylation of 2-OG to succinate, which is coupled to the formation of a high-energy ferryl intermediate that ultimately hydroxylates the Cβ atom of a target aspartate residue within a specific consensus sequence. The reaction requires Fe²⁺ as a cofactor and ascorbate to maintain the iron in its reduced ferrous state.

The stereospecificity of the reaction is precise, yielding the erythro form of β-hydroxyaspartic acid.

Aspartate_Hydroxylation cluster_reactants Reactants cluster_products Products Asp-Protein Aspartate Residue (in EGF-like domain) AspH Aspartyl β-Hydroxylase (AspH) + Fe²⁺, Ascorbate Asp-Protein->AspH 2-OG 2-Oxoglutarate 2-OG->AspH O2 O₂ O2->AspH Hya-Protein erythro-β-Hydroxyaspartate Residue Succinate Succinate CO2 CO₂ AspH->Hya-Protein AspH->Succinate AspH->CO2 caption Fig. 1: Aspartyl β-Hydroxylase Catalytic Cycle InVitro_Hydroxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Synthesize Peptide Substrate (e.g., Factor IX EGF-1 domain) Mix Combine in Reaction Buffer: - Peptide Substrate - Enzyme Source - 2-Oxoglutarate - FeSO₄ - Ascorbate - Dithiothreitol Peptide->Mix Enzyme Prepare Enzyme Source (e.g., Rat Liver Microsomes) Enzyme->Mix Incubate Incubate at 37°C (with O₂ supply) Mix->Incubate Quench Stop Reaction (e.g., add EDTA or heat) Incubate->Quench Hydrolysis Acid Hydrolysis of Peptide Quench->Hydrolysis Quantification Hya Quantification via Amino Acid Analysis or LC-MS Hydrolysis->Quantification Result Determine Hydroxylase Activity (nmol Hya formed/min/mg protein) Quantification->Result caption Fig. 2: Workflow for In Vitro Aspartyl Hydroxylase Assay

A Comprehensive Technical Guide to 3-Hydroxyaspartic Acid in the Structure of Cinnamycin and Other Lantibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The World of Lantibiotics and the Significance of Post-Translational Modifications

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a wide range of Gram-positive bacteria.[1][2][3] They exhibit potent antimicrobial activity against various pathogens, making them attractive candidates for novel drug development.[2] A defining feature of lantibiotics is the presence of the non-proteinogenic amino acid lanthionine and its derivative methyllanthionine, which form characteristic thioether cross-links.[1][4][5] These modifications, along with others such as dehydration of serine and threonine residues, result in unique, often rigid, three-dimensional structures that are crucial for their biological activity.[4]

Cinnamycin, a member of the type B lantibiotics, is a 19-amino-acid tetracyclic peptide produced by Streptomyces cinnamoneus.[6] It is particularly noted for its specific binding to phosphatidylethanolamine (PE), a key component of bacterial cell membranes.[7][8][9] This interaction leads to membrane permeabilization and ultimately cell death.[7][8] The remarkable structure of cinnamycin features not only lanthionine and methyllanthionine bridges but also a lysinoalanine linkage and, most pertinently to this guide, a residue of erythro-3-hydroxy-L-aspartic acid (HyAsp).[7][8] This hydroxylated amino acid plays a critical, yet often overlooked, role in the structure and function of cinnamycin and other lantibiotics.

This in-depth technical guide will provide a comprehensive overview of 3-hydroxyaspartic acid within the context of cinnamycin and other lantibiotics. We will explore its structure, stereochemistry, biosynthesis, and functional significance, with a particular focus on its contribution to the unique biological activities of these fascinating molecules. Furthermore, we will detail the experimental methodologies employed for its identification and characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry and antibiotic discovery.

The Structure and Stereochemistry of this compound

This compound, also known as β-hydroxyaspartic acid, is an amino acid derivative of aspartic acid that is hydroxylated at the β-carbon (C3) position.[10][11] This modification introduces a second chiral center, in addition to the α-carbon (C2), resulting in four possible stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[12][13]

Stereoisomer(2S,3S) or (2R,3R)(2S,3R) or (2R,3S)
L-threo-3-hydroxyaspartic acid (L-THA) (2S,3S)
L-erythro-3-hydroxyaspartic acid (L-EHA) (2S,3R)
D-threo-3-hydroxyaspartic acid (D-THA) (2R,3R)
D-erythro-3-hydroxyaspartic acid (D-EHA) (2R,3S)

In the context of cinnamycin, the specific stereoisomer found is erythro-3-hydroxy-L-aspartic acid .[7][8] The precise stereochemistry of the hydroxyl group is crucial for the overall conformation of the peptide and its interaction with its biological target.

Biosynthesis of this compound in Lantibiotics: A Post-Translational Masterpiece

The incorporation of this compound into lantibiotics is a fascinating example of post-translational modification. Unlike proteinogenic amino acids, it is not directly incorporated during ribosomal translation. Instead, a specific aspartate residue within the precursor peptide is hydroxylated by a dedicated modifying enzyme.

While the complete biosynthetic pathway for this compound in cinnamycin is yet to be fully elucidated in a single study, research on the biosynthesis of similar hydroxylated amino acids provides significant insights. The hydroxylation is likely catalyzed by a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase. These enzymes are known to be involved in a wide range of oxidation reactions in natural product biosynthesis.

A proposed biosynthetic pathway for the formation of L-threo-3-hydroxyaspartic acid involves the action of an asparagine hydroxylase, followed by an asparaginase.[12][14][15] However, in the case of lantibiotics, the hydroxylation occurs on an aspartate residue already incorporated into the precursor peptide. The generic name for lantibiotic biosynthetic enzymes is "Lan," often with a specific prefix for the particular lantibiotic (e.g., "Cin" for cinnamycin).[4] Therefore, the enzyme responsible for this modification would likely be a "Cin" hydroxylase.

Biosynthesis_of_3_Hydroxyaspartic_Acid_in_Lantibiotics PrecursorPeptide Precursor Peptide with Aspartate Residue Hydroxylase Aspartate Hydroxylase (e.g., Cin-hydroxylase) Fe(II)/α-KG dependent PrecursorPeptide->Hydroxylase Substrate HydroxylatedPeptide Mature Lantibiotic with 3-Hydroxyaspartate Hydroxylase->HydroxylatedPeptide Product

Caption: Proposed enzymatic hydroxylation of an aspartate residue in a lantibiotic precursor peptide.

Functional Significance: The Crucial Role of the Hydroxyl Group

The presence of the this compound residue in cinnamycin is not merely a structural curiosity; it is integral to its biological activity. Molecular dynamics simulations have revealed that the hydroxyl group of HyAsp15 plays a key role in the selective binding of cinnamycin to phosphatidylethanolamine (PE).[7][8]

Specifically, the hydroxylated aspartate at position 15 is involved in a tight interaction with the charged amine of the PE headgroup.[8] This interaction is part of a larger hydrogen-bonding network that stabilizes the cinnamycin-PE complex.[7] This selective and high-affinity binding is the basis for cinnamycin's ability to permeabilize PE-containing membranes, which are prevalent in bacteria.[7][8]

Furthermore, the introduction of a hydroxyl group increases the polarity of the amino acid side chain, which can influence the overall conformation and solubility of the peptide. In drug development, such modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Experimental Methodologies for Identification and Characterization

The unambiguous identification and characterization of this compound within a peptide structure require a combination of sophisticated analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (MS) is the first line of investigation for identifying post-translational modifications. The presence of a hydroxyl group on an aspartate residue results in a mass increase of 16 Da compared to an unmodified aspartate. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID) or electron-transfer dissociation (ETD), can be used to fragment the peptide and pinpoint the location of the modification.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Purify the lantibiotic of interest using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis:

    • Acquire a high-resolution full MS scan to determine the accurate mass of the intact peptide.

    • Perform MS/MS analysis on the parent ion corresponding to the lantibiotic.

    • Analyze the fragmentation pattern to identify the b- and y-ion series. A mass shift of +16 Da on a fragment ion containing the modified aspartate residue will confirm its location.

  • Data Analysis: Utilize bioinformatics software to assist in the interpretation of the MS/MS data and confirm the presence and location of the hydroxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of peptides and the unambiguous confirmation of post-translational modifications.[16] It provides atomic-level information on the three-dimensional structure and dynamics of the molecule in solution.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve the purified lantibiotic in a suitable solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of at least 1 mM.[17]

    • Adjust the pH to a value that ensures peptide stability and minimizes amide proton exchange.[17]

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.[18][19]

    • Record a series of two-dimensional (2D) NMR experiments:

      • Total Correlation Spectroscopy (TOCSY): To identify the spin systems of the individual amino acid residues.[17] The spin system of this compound will be distinct from that of aspartic acid due to the presence of the Cβ-H proton coupled to the hydroxyl proton.

      • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To identify through-space correlations between protons, which are essential for determining the three-dimensional structure.

      • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom. The chemical shift of the Cβ carbon of this compound will be significantly different from that of aspartic acid.

      • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which aids in sequential assignment.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of all proton and carbon resonances.

    • Use the distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, to calculate the three-dimensional structure of the lantibiotic using software such as CYANA or XPLOR-NIH.

Experimental_Workflow cluster_purification Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Purification HPLC Purification of Lantibiotic MS High-Resolution MS Purification->MS NMR_1D 1D ¹H NMR Purification->NMR_1D MSMS Tandem MS (MS/MS) MS->MSMS MS_Analysis MS Data Analysis (+16 Da Mass Shift) MSMS->MS_Analysis NMR_2D 2D NMR (TOCSY, NOESY, HSQC) NMR_1D->NMR_2D NMR_Analysis NMR Resonance Assignment & Structure Calculation NMR_2D->NMR_Analysis Final_Structure Final 3D Structure with This compound MS_Analysis->Final_Structure NMR_Analysis->Final_Structure

Caption: Workflow for the identification and characterization of this compound in lantibiotics.

Other Lantibiotics Containing this compound

While cinnamycin is a prominent example, the occurrence of this compound is not limited to this particular lantibiotic. The duramycin family of lantibiotics, which are structurally and functionally related to cinnamycin, also contain this modified amino acid. Like cinnamycin, duramycins bind to phosphatidylethanolamine, and the this compound residue is expected to play a similar role in this interaction. The presence of this modification in a distinct family of lantibiotics suggests a conserved evolutionary strategy for achieving high-affinity lipid binding.

Conclusion and Future Perspectives

This compound is a crucial post-translational modification in cinnamycin and other related lantibiotics. Its presence is a testament to the intricate biosynthetic machinery that bacteria have evolved to produce these potent antimicrobial peptides. The hydroxyl group plays a direct and vital role in the specific recognition and binding of phosphatidylethanolamine, the key mechanism of action for this class of lantibiotics.

For researchers and drug development professionals, a thorough understanding of the structure, biosynthesis, and function of this compound is paramount. This knowledge can be leveraged for the bioengineering of novel lantibiotic variants with improved activity, selectivity, and pharmacokinetic properties. The experimental methodologies detailed in this guide provide a robust framework for the identification and characterization of this and other post-translational modifications in natural products. As the threat of antibiotic resistance continues to grow, the detailed study of unique molecular features like this compound in lantibiotics will undoubtedly pave the way for the development of next-generation antimicrobial agents.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartic acid, is a molecule of significant interest in various scientific disciplines, including neurochemistry and drug development.[1] Its presence in natural products and its role as an inhibitor of excitatory amino acid transporters (EAATs) underscore its potential as a pharmacological tool and a lead compound for therapeutic development.[2][3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, with a focus on its stereoisomers, to aid researchers in their understanding and utilization of this compound.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3).[5] This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: the threo and erythro diastereomers.[5]

  • (2S,3S)-2-amino-3-hydroxybutanedioic acid (L-threo-3-hydroxyaspartic acid) and (2R,3R)-2-amino-3-hydroxybutanedioic acid (D-threo-3-hydroxyaspartic acid)

  • (2S,3R)-2-amino-3-hydroxybutanedioic acid (L-erythro-3-hydroxyaspartic acid) and (2R,3S)-2-amino-3-hydroxybutanedioic acid (D-erythro-3-hydroxyaspartic acid)

The prefixes "threo" and "erythro" describe the relative configuration of the two chiral centers. In the erythro isomer, identical or similar substituents on adjacent chiral carbons are on the same side in a Fischer projection, while in the threo isomer, they are on opposite sides.

G cluster_L_threo L-threo-3-hydroxyaspartic acid cluster_L_erythro L-erythro-3-hydroxyaspartic acid L_threo_C1 COOH L_threo_C2 C L_threo_C2->L_threo_C1 L_threo_C3 C L_threo_C2->L_threo_C3 L_threo_NH2 H₂N L_threo_C2->L_threo_NH2 L_threo_H_C2 H L_threo_C2->L_threo_H_C2 L_threo_C4 COOH L_threo_C3->L_threo_C4 L_threo_OH OH L_threo_C3->L_threo_OH L_threo_H_C3 H L_threo_C3->L_threo_H_C3 L_erythro_C1 COOH L_erythro_C2 C L_erythro_C2->L_erythro_C1 L_erythro_C3 C L_erythro_C2->L_erythro_C3 L_erythro_NH2 H₂N L_erythro_C2->L_erythro_NH2 L_erythro_H_C2 H L_erythro_C2->L_erythro_H_C2 L_erythro_C4 COOH L_erythro_C3->L_erythro_C4 L_erythro_OH OH L_erythro_C3->L_erythro_OH L_erythro_H_C3 H L_erythro_C3->L_erythro_H_C3

Fischer projections of L-threo and L-erythro isomers.

Fundamental Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined values for some properties, such as melting point and pKa, are not consistently available for all stereoisomers in the literature. The melting points of these highly polar amino acids are often poor indicators of purity as they tend to decompose upon heating.

PropertyValueSource(s)
Molecular Formula C₄H₇NO₅[3][6]
Molecular Weight 149.10 g/mol [3][6]
Melting Point Decomposes on heating. A melting point of 210 °C (with decomposition) has been reported for L-erythro-3-hydroxyaspartic acid.[7]
Solubility Soluble in aqueous basic solutions. A solubility of up to 100 mM in 1 equivalent of NaOH has been reported for L-(-)-threo-3-hydroxyaspartic acid. Quantitative data in pure water is not readily available.
pKa Values (Predicted) For threo-hydroxyaspartic acid: Strongest Acidic: 1.01, Strongest Basic: 9.21.[8]

Acidity and pKa Values

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study published in the Canadian Journal of Chemistry provides a detailed NMR analysis of the threo and erythro diastereomers of DL-3-hydroxyaspartic acid.[10] While the full spectral data is not reproduced here, the study notes that the threo isomer predominantly exists in a conformation with anti-carboxyl groups, while the erythro isomer favors a conformation with gauche carboxyl groups.[10] This conformational difference leads to distinct chemical shifts and coupling constants for the C2 and C3 protons in the two diastereomers, allowing for their differentiation by ¹H NMR.

  • ¹H NMR: The spectrum of each isomer is expected to show two coupled methine protons (at C2 and C3) in the region of approximately 3.5-4.5 ppm. The exact chemical shifts and the magnitude of the coupling constant between these two protons (³JHH) are highly dependent on the diastereomer and the conformation in solution.

  • ¹³C NMR: The four carbon atoms of this compound will give rise to distinct signals. The two carboxyl carbons will appear downfield (typically >170 ppm), while the C2 and C3 carbons, being attached to electronegative atoms (nitrogen and oxygen), will resonate in the range of approximately 50-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. These include:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group and the carboxylic acid O-H.

  • N-H stretch: A medium intensity band in the region of 3400-3250 cm⁻¹ for the amino group.

  • C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl groups.

  • N-H bend: A medium band around 1600 cm⁻¹.

  • C-O stretch: Bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O bonds of the carboxylic acids and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of this compound. The nominal mass is 149 amu. Under electrospray ionization (ESI), it can be observed as the protonated molecule [M+H]⁺ at m/z 150 or the deprotonated molecule [M-H]⁻ at m/z 148. Fragmentation in MS/MS experiments can involve losses of water, ammonia, and carbon dioxide, providing structural information.

Synthesis and Reactivity

Synthesis

The diastereomers of this compound can be synthesized from the corresponding epoxysuccinic acids.[10] The threo isomer is prepared from cis-epoxysuccinic acid, and the erythro isomer from trans-epoxysuccinic acid, typically by reaction with ammonia.[10] Enzymatic and biotechnological approaches for the stereoselective synthesis of L-threo-3-hydroxyaspartic acid have also been developed.

Biological Reactivity

A key aspect of the reactivity of this compound is its interaction with biological systems. L-threo-3-hydroxyaspartic acid is a known potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate and aspartate in the central nervous system. This inhibitory activity makes it a valuable pharmacological tool for studying glutamate neurotransmission and a potential starting point for the development of drugs targeting these transporters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

The analysis of this compound and its stereoisomers can be achieved using HPLC, often requiring a derivatization step to enhance detection.

Objective: To separate and quantify this compound isomers in a sample.

Methodology:

  • Sample Preparation:

    • For protein hydrolysates, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids.

    • Neutralize the hydrolyzed sample.

    • Prepare aqueous solutions of the sample to be analyzed.

  • Pre-column Derivatization (for fluorescence or UV detection):

    • React the amino acid sample with a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[11][12] This step is crucial for achieving high sensitivity.

    • Follow a validated protocol for the chosen derivatization chemistry, ensuring complete reaction.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of derivatized amino acids.[8][11]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[11][12]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[12]

    • Detection:

      • Fluorescence detector (for OPA or FMOC derivatives) with appropriate excitation and emission wavelengths.

      • UV detector if a UV-active derivatizing agent is used.

      • Mass spectrometer for high specificity and identification.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their retention times compared to authentic standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated with standards of known concentrations.

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (e.g., Hydrolysis) Derivatization Pre-column Derivatization (e.g., OPA/FMOC) SamplePrep->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation Detection Detection (Fluorescence/UV/MS) HPLC_Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

Objective: To confirm the structure and determine the stereochemistry of this compound isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).[13][14]

    • Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[14]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number and chemical environment of the carbon atoms.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.

  • Data Analysis:

    • Assign the proton and carbon signals to the respective atoms in the molecule.

    • Analyze the coupling constant (³JHH) between the protons on C2 and C3 in the ¹H NMR spectrum. The magnitude of this coupling constant can help differentiate between the threo and erythro isomers due to their different dihedral angles in the preferred solution conformations.

    • Compare the obtained spectra with literature data or with spectra of known standards to confirm the identity and stereochemistry of the isomer.

Conclusion

This compound is a multifaceted molecule with distinct properties depending on its stereochemistry. This guide has provided a detailed overview of its fundamental chemical and physical characteristics, including its structure, physicochemical properties, spectroscopic signatures, and relevant analytical protocols. A thorough understanding of these core properties is essential for researchers working with this compound, whether for investigating its role in biological systems or for its application in drug discovery and development. While some experimental data remains elusive, the information presented here serves as a robust foundation for further scientific inquiry.

References

3-Hydroxyaspartic Acid: A Key Component of the Siderophore Ornibactin - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iron and the Ingenuity of Siderophores

Iron is an indispensable element for the vast majority of life, playing a pivotal role in a myriad of cellular processes, from respiration to DNA synthesis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it largely unavailable to microorganisms. To overcome this challenge, bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of siderophores. These low-molecular-weight, high-affinity iron chelators scavenge ferric iron from the environment and transport it back into the cell through specific receptor-mediated uptake systems.[1][2]

This guide focuses on a specific and fascinating siderophore, ornibactin , and a crucial component of its structure and function: 3-hydroxyaspartic acid . Ornibactin is a linear hydroxamate/hydroxycarboxylate siderophore produced by several species of the genus Burkholderia, including the opportunistic human pathogen Burkholderia cenocepacia, which is a significant cause of respiratory infections in individuals with cystic fibrosis.[1][3] The presence and utilization of ornibactin are directly linked to the virulence of these bacteria, highlighting its importance in host-pathogen interactions.[4]

This technical guide will provide a comprehensive overview of this compound's role within ornibactin, delving into the intricate details of its biosynthesis, its contribution to iron coordination, the genetics of the ornibactin biosynthetic pathway, and the analytical methodologies for its study.

The Molecular Architecture of Ornibactin and the Significance of this compound

Ornibactin is a tetrapeptide with the backbone L-ornithine-¹(Nδ-OH, Nδ-acyl)-D-threo-Asp(β-OH)-L-serine-L-ornithine-⁴(Nδ-OH,Nδ-formyl)-1,4-diaminobutane.[5] The N-terminal ornithine is acylated with a β-hydroxy fatty acid of varying chain length (C4, C6, or C8), giving rise to different ornibactin congeners.[5]

The key to ornibactin's high affinity for ferric iron lies in its hexadentate coordination, forming a stable 1:1 complex with Fe³⁺. This coordination is achieved through three bidentate ligands: two hydroxamate groups derived from the modified ornithine residues and, critically, the α-hydroxycarboxylate group of D-threo-3-hydroxyaspartic acid .[1][6] The presence of the hydroxyl group on the β-carbon of aspartic acid is not merely a structural curiosity; it is essential for creating one of the three iron-chelating centers of the molecule.

The specific stereochemistry of this compound in ornibactin is D-threo.[7] This precise stereoisomer is a result of a highly controlled enzymatic synthesis, which will be discussed in detail in the biosynthesis section.

The Ornibactin Biosynthetic Pathway: A Non-Ribosomal Peptide Synthetase (NRPS) Masterpiece

Ornibactin is synthesized by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][6] NRPSs are large, modular enzymes that act as assembly lines for the production of a wide array of natural products, independent of the ribosome and messenger RNA.[8] The biosynthesis of ornibactin is orchestrated by a cluster of genes, primarily the orb genes, found on the bacterial chromosome.[1][9]

The Ornibactin Gene Cluster

The ornibactin gene cluster in Burkholderia cenocepacia is a well-characterized system. Below is a table summarizing the proposed functions of the key genes within this cluster:

GeneProposed Function
orbS Extracytoplasmic function (ECF) sigma factor, a key regulator of the operon's expression.[1][9]
orbI Non-ribosomal peptide synthetase (NRPS) involved in the activation and incorporation of N⁵-hydroxyornithine, this compound, and serine. Contains an epimerase domain for the conversion of L-hydroxyaspartate to the D-form.[1][6]
orbJ Non-ribosomal peptide synthetase (NRPS) responsible for the activation and incorporation of the final ornithine residue.[1][6]
orbG Aspartyl-β-hydroxylase, responsible for the hydroxylation of aspartic acid to form this compound.[1]
pvdA L-ornithine N⁵-oxygenase, which hydroxylates the δ-amino group of ornithine.[1]
pvdF N⁵-hydroxyornithine transformylase.[1]
orbA TonB-dependent outer membrane receptor for ferric-ornibactin.[1]
orbB, orbC, orbD Predicted to form an ABC transporter for the translocation of ferric-ornibactin across the cytoplasmic membrane.[4]
orbF Involved in the release of iron from the ferric-ornibactin complex within the cytoplasm.[4]
orbH Encodes an MbtH-like protein, whose exact role is unclear but is often associated with NRPS-mediated siderophore biosynthesis.[1]
orbK, orbL Homologous to N-acetyltransferases, potentially involved in modifications of the ornibactin structure.[1]
orbE Involved in the export of ornibactin.[10]
A Step-by-Step Look at Ornibactin Assembly

The biosynthesis of ornibactin is a highly orchestrated process occurring on the OrbI and OrbJ NRPS enzymes. Each NRPS is composed of modules, which are further divided into domains responsible for specific catalytic activities (Adenylation, Thiolation, Condensation, and in the case of OrbI, Epimerization).

Diagram: Ornibactin Biosynthesis Workflow

Ornibactin_Biosynthesis cluster_precursors Precursor Synthesis & Modification cluster_nrps NRPS Assembly Line cluster_release Final Modifications & Release Orn L-Ornithine pvdA pvdA (L-Ornithine N⁵-oxygenase) Orn->pvdA Hydroxylation Asp L-Aspartic Acid orbG orbG (Aspartyl-β-hydroxylase) Asp->orbG Hydroxylation Ser L-Serine OrbI Module 1 (Orn) Module 2 (Asp) Module 3 (Ser) Ser->OrbI:f2 Loading FattyAcid β-Hydroxy Fatty Acid N5_OH_Orn N5_OH_Orn FattyAcid->N5_OH_Orn Acylation pvdA->N5_OH_Orn N⁵-Hydroxy-L-Ornithine OH_Asp OH_Asp orbG->OH_Asp 3-Hydroxy-L-Aspartic Acid N5_OH_Orn->OrbI:f0 Acylation & Loading OrbJ Module 4 (Orn) N5_OH_Orn->OrbJ:f0 Loading & Formylation OH_Asp->OrbI:f1 Loading & Epimerization (D-threo) OrbI->OrbJ Peptide bond formation Release Release & Putrescine Amidation OrbJ->Release Ornibactin Ornibactin Release->Ornibactin

Caption: A simplified workflow of ornibactin biosynthesis, highlighting precursor modification and NRPS assembly.

Regulation of Ornibactin Synthesis: A Tightly Controlled Process

The production of ornibactin is a metabolically expensive process, and therefore, its synthesis is tightly regulated in response to iron availability. The primary regulator is the Ferric Uptake Regulator (Fur) protein.[1][9] Under iron-replete conditions, Fur binds to a specific DNA sequence (the "Fur box") in the promoter region of the orbS gene, repressing its transcription.[1]

When iron levels are low, the repression by Fur is lifted, allowing for the transcription of orbS. The OrbS protein is an extracytoplasmic function (ECF) sigma factor that then directs RNA polymerase to the promoters of the other orb genes, initiating their transcription and leading to the synthesis of ornibactin.[1][9] Recent research has also indicated that OrbS itself possesses an iron-sensing domain, providing an additional layer of regulation.[4]

Diagram: Regulation of the Ornibactin Gene Cluster

Ornibactin_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_Fe Fur-Fe²⁺ Complex orbS_promoter orbS promoter Fur_Fe->orbS_promoter Binds & Represses orbS_gene orbS gene orb_operon orb biosynthetic genes Ornibactin_synth Ornibactin Synthesis Fur Apo-Fur orbS_promoter2 orbS promoter Fur->orbS_promoter2 No Binding orbS_gene2 orbS gene orbS_promoter2->orbS_gene2 Transcription OrbS_protein OrbS Protein (Sigma Factor) orbS_gene2->OrbS_protein Translation orb_operon2 orb biosynthetic genes OrbS_protein->orb_operon2 Activates Transcription Ornibactin_synth2 Ornibactin Synthesis orb_operon2->Ornibactin_synth2 Translation

Caption: The regulatory cascade of ornibactin synthesis, controlled by iron levels via Fur and OrbS.

Iron Uptake: The Journey of Ferric-Ornibactin into the Cell

Once secreted, ornibactin chelates ferric iron in the extracellular environment. The resulting ferric-ornibactin complex is then recognized and bound by the OrbA outer membrane receptor.[1] OrbA is a TonB-dependent transporter, meaning that the energy for translocation of the ferric-siderophore complex across the outer membrane is provided by the TonB-ExbB-ExbD complex located in the inner membrane.[7][11]

After crossing the outer membrane, the ferric-ornibactin complex is shuttled across the periplasm and then transported into the cytoplasm by an ABC transporter system, likely encoded by orbB, orbC, and orbD.[4] Inside the cytoplasm, iron is released from the siderophore, a process that may involve reduction of Fe³⁺ to Fe²⁺, facilitated by the product of the orbF gene.[4] The now iron-free siderophore can then be recycled or degraded.

Experimental Protocols for the Study of Ornibactin and this compound

A variety of experimental techniques are employed to detect, purify, and characterize ornibactin and its components.

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores have a higher affinity for iron than the CAS dye complex. When a siderophore is present, it removes iron from the dye, causing a color change from blue to orange/yellow.[5][12]

Materials:

  • CAS solution (Chrome Azurol S)

  • HDTMA solution (Hexadecyltrimethylammonium bromide)

  • FeCl₃ solution in HCl

  • Minimal Media 9 (MM9) salt solution

  • PIPES buffer

  • Glucose solution (sterile)

  • Casamino acids solution (sterile)

  • Bacto agar

  • Acid-washed glassware

Procedure:

  • Prepare the Blue Dye Solution:

    • Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix Solution 1 and Solution 2, then add Solution 3 while stirring vigorously. Autoclave the final blue dye solution and store in a plastic container.

  • Prepare CAS Agar Plates:

    • To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8 with NaOH.

    • Add 15 g of Bacto agar and autoclave.

    • Cool the agar to 50°C in a water bath.

    • Aseptically add 30 mL of sterile Casamino acid solution and 10 mL of sterile 20% glucose solution.

    • Slowly add 100 mL of the sterile Blue Dye solution along the inner wall of the flask with gentle swirling to mix.

    • Pour the CAS agar into sterile petri dishes.

  • Siderophore Detection:

    • Inoculate the bacterial strain of interest onto the center of a CAS agar plate.

    • Incubate at the optimal growth temperature for 24-72 hours.

    • A positive result for siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth.[13][14]

Protocol 2: Purification and Characterization of Ornibactin by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the purification and structural characterization of siderophores like ornibactin.

Purification Steps:

  • Cultivation and Extraction:

    • Grow the Burkholderia strain in an iron-deficient medium (e.g., succinate medium) to induce ornibactin production.

    • Centrifuge the culture to pellet the cells and filter the supernatant through a 0.22 µm filter.

  • Solid-Phase Extraction:

    • Apply the filtered supernatant to a C18 solid-phase extraction column.

    • Wash the column with deionized water to remove salts and other polar compounds.

    • Elute the ornibactin with 100% methanol.

  • Size-Exclusion Chromatography:

    • Concentrate the methanol eluate and apply it to a Sephadex LH-20 column.

    • Elute with 100% methanol to further purify the ornibactin.

HPLC-MS/MS Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Detection:

    • Full Scan MS: To determine the molecular weights of the different ornibactin congeners (e.g., ornibactin-C4, -C6, -C8).

    • Tandem MS (MS/MS): To obtain fragmentation patterns that can confirm the peptide sequence and the presence of this compound.

Conclusion and Future Perspectives

This compound is a vital component of the siderophore ornibactin, contributing directly to its iron-chelating ability. The biosynthesis of this modified amino acid and its incorporation into the ornibactin backbone is a testament to the elegant and complex enzymatic machinery of non-ribosomal peptide synthesis. Understanding the structure, biosynthesis, and regulation of ornibactin is not only crucial for comprehending bacterial iron acquisition and virulence but also opens avenues for the development of novel therapeutic strategies. For instance, targeting the ornibactin biosynthetic pathway could represent a viable approach to attenuate the virulence of pathogenic Burkholderia species. Furthermore, the unique chemical properties of ornibactin and its components may inspire the design of novel chelating agents for medical and biotechnological applications. Continued research into the intricate world of siderophores like ornibactin will undoubtedly unveil further secrets of microbial metabolism and its profound impact on health and disease.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid Using Asparaginase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-threo-3-Hydroxyaspartic Acid

L-threo-3-Hydroxyaspartic acid (L-THA) is a non-proteinogenic amino acid that has garnered significant interest within the scientific and pharmaceutical communities. Its importance stems from its potent and competitive inhibitory activity against excitatory amino acid transporters (EAATs), particularly EAAT1, EAAT2, and EAAT3.[1][2] These transporters play a crucial role in regulating glutamate levels in the synaptic cleft, and their dysfunction is implicated in a range of neurological disorders. Consequently, L-THA and its derivatives are valuable tools for neuroscience research and represent promising lead compounds in the development of novel therapeutics for conditions such as ischemic brain injury, neurodegenerative diseases, and certain types of cancer.[3]

However, the presence of two chiral centers in 3-hydroxyaspartic acid results in four possible stereoisomers, making stereoselective synthesis challenging through traditional chemical methods. Biotechnological approaches, leveraging the inherent stereospecificity of enzymes, offer a compelling alternative for the efficient and selective production of the biologically active L-threo isomer. This guide details a robust enzymatic approach for the synthesis of L-THA, employing a two-step, one-pot reaction strategy centered on the use of asparagine hydroxylase and L-asparaginase.

Principle of the Enzymatic Synthesis

The synthesis of L-THA is achieved through a sequential enzymatic cascade. The process begins with the hydroxylation of the common amino acid L-asparagine at the β-carbon position, catalyzed by L-asparagine hydroxylase (AsnO). This reaction stereoselectively produces 3-hydroxyasparagine. The intermediate, 3-hydroxyasparagine, is then hydrolyzed by L-asparaginase, which selectively cleaves the amide bond to yield L-threo-3-Hydroxyaspartic acid and ammonia.[3][4]

The choice of L-asparaginase for the second step is critical. This enzyme exhibits high efficiency in hydrolyzing the amide bond of asparagine and its derivatives. The mechanism involves a nucleophilic attack on the amide carbonyl carbon, leading to the formation of a β-aspartyl enzyme intermediate and the release of ammonia. This intermediate is subsequently hydrolyzed to release the final product, L-THA.[5] This enzymatic approach ensures high stereoselectivity, yielding the desired L-threo isomer with high purity.

Below is a diagram illustrating the overall workflow for the enzymatic synthesis of L-THA.

G cluster_synthesis One-Pot Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis L_Asn L-Asparagine Three_OH_Asn 3-Hydroxyasparagine L_Asn->Three_OH_Asn Asparagine Hydroxylase (AsnO) L_THA L-threo-3-Hydroxyaspartic Acid Three_OH_Asn->L_THA L-Asparaginase Crude_Product Crude Reaction Mixture Ion_Exchange Cation Exchange Chromatography Crude_Product->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Pure_L_THA Pure L-THA Crystallization->Pure_L_THA HPLC HPLC Analysis Pure_L_THA->HPLC Chiral_Analysis Chiral Purity (Marfey's Method) Pure_L_THA->Chiral_Analysis

Overall workflow for L-THA synthesis and analysis.

Enzymatic Reaction Mechanism

The catalytic mechanism of L-asparaginase is a well-studied process that proceeds via a double-displacement (ping-pong) mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

G ES_complex Enzyme-Substrate Complex (Asparaginase + 3-Hydroxyasparagine) Acyl_intermediate Acyl-Enzyme Intermediate (β-hydroxyaspartyl-enzyme) ES_complex->Acyl_intermediate Nucleophilic Attack Product_release Product Release (L-THA + Regenerated Enzyme) Acyl_intermediate->Product_release Hydrolysis NH3 Ammonia (NH3) Released Acyl_intermediate->NH3 H2O Water (H2O) Enters H2O->Acyl_intermediate

Simplified mechanism of L-asparaginase action.

Materials and Reagents

ReagentGradeSupplierNotes
L-Asparagine monohydrate≥99%Sigma-Aldrich
α-Ketoglutaric acid≥99%Sigma-AldrichAlso known as 2-oxoglutaric acid.
L-Ascorbic acid≥99%Sigma-Aldrich
Ferrous sulfate heptahydrate≥99%Sigma-Aldrich
Potassium phosphate monobasicACS reagentSigma-AldrichFor buffer preparation.
Potassium phosphate dibasicACS reagentSigma-AldrichFor buffer preparation.
E. coli strain expressing asparagine hydroxylase (AsnO) and L-asparaginase IIN/AIn-house/CustomAn asparaginase I-deficient mutant is recommended for optimal yield.[3]
Luria-Bertani (LB) BrothMicrobiological gradeVariousFor bacterial culture.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular biology gradeVariousFor inducing protein expression.
Dowex 50WX8 resin200-400 meshSigma-AldrichOr equivalent strong cation exchange resin.
Hydrochloric acidACS reagentSigma-AldrichFor pH adjustment and column regeneration.
Ammonium hydroxideACS reagentSigma-AldrichFor elution from ion-exchange column.
Marfey's Reagent (FDAA)≥99%Sigma-Aldrich1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide.
AcetonitrileHPLC gradeVariousFor HPLC analysis.
Trifluoroacetic acid (TFA)HPLC gradeVariousFor HPLC mobile phase.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of L-THA

This protocol is adapted from the work of Soda and colleagues (2015) and utilizes a whole-cell biocatalyst system.[3]

  • Preparation of Biocatalyst:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotic for plasmid maintenance.

    • Incubate at 37°C with shaking (200 rpm) until the OD600 reaches 0.5-0.6.

    • Induce the expression of asparagine hydroxylase and L-asparaginase by adding IPTG to a final concentration of 0.1 mM.

    • Continue incubation at a lower temperature (e.g., 20-25°C) for 16-18 hours to ensure proper protein folding.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 100 mM potassium phosphate buffer (pH 6.5) and resuspend in the same buffer to a final OD600 of 30.

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask for good aeration):

      • 50 mM L-asparagine

      • 100 mM 2-oxoglutarate

      • 1 mM L-ascorbic acid

      • 0.5 mM FeSO4

      • 100 mM potassium phosphate buffer (pH 6.5)

    • Add the prepared cell suspension to the reaction mixture.

    • Incubate at 25°C with vigorous shaking for 48-72 hours. Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.

Protocol 2: Purification of L-THA
  • Reaction Termination and Clarification:

    • After the reaction is complete, terminate the enzymatic activity by heating the reaction mixture to 80°C for 20 minutes.

    • Centrifuge at 10,000 x g for 30 minutes to remove the bacterial cells and precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter to obtain a clear solution.

  • Cation Exchange Chromatography:

    • Pack a column with Dowex 50WX8 resin (or a similar strong cation exchanger) and equilibrate with deionized water until the pH of the eluate is neutral.

    • Adjust the pH of the clarified supernatant to approximately 2.0 with 1 M HCl.

    • Load the acidified supernatant onto the equilibrated column. L-THA will bind to the resin.

    • Wash the column with 3-5 column volumes of deionized water to remove unbound contaminants.

    • Elute L-THA from the column using 2 M ammonium hydroxide.

    • Collect fractions and monitor for the presence of L-THA using a suitable method (e.g., thin-layer chromatography or a rapid colorimetric assay).

  • Crystallization:

    • Pool the fractions containing L-THA and concentrate under reduced pressure.

    • Dissolve the concentrated residue in a minimal amount of hot water.

    • Induce crystallization by slowly adding a miscible organic solvent in which L-THA is less soluble (e.g., ethanol or isopropanol) and cooling the solution at 4°C overnight.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Analytical Methods
  • HPLC Analysis for Reaction Monitoring:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate buffer (pH 2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate L-asparagine, 3-hydroxyasparagine, and L-THA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dilute the reaction aliquot with mobile phase A and filter through a 0.22 µm syringe filter before injection.

  • Chiral Purity Analysis using Marfey's Method:

    • Hydrolysis (if starting from a peptide): This step is not necessary for the synthesized L-THA.

    • Derivatization:

      • Dissolve a small amount of the purified L-THA (approx. 50 µg) in 100 µL of 1 M sodium bicarbonate.

      • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

      • Incubate at 40°C for 1 hour in the dark.

      • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

      • Evaporate the acetone under a stream of nitrogen and dilute the sample with the HPLC mobile phase.

    • HPLC Analysis of Derivatized Amino Acid:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

      • Detection: UV at 340 nm.

      • Standard Preparation: Prepare standards of L- and D-amino acids and derivatize them in the same manner to determine their retention times. The L-FDAA derivative of L-amino acids will elute earlier than the L-FDAA derivative of D-amino acids.

Data and Expected Results

ParameterExpected Value/ResultReference
Synthesis Yield >90% conversion of L-asparagine to L-THA[3]
Product Purity (Post-Purification) ≥98%Typical result after chromatography and crystallization.
Chiral Purity >99% L-threo isomerExpected from the stereospecificity of the enzymes.
L-THA Molecular Weight 149.10 g/mol [1]
L-THA CAS Number 7298-99-9[1]

Table 1: Key Physicochemical and Performance Data

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
E. coli L-Asparaginase IIL-Asparagine~0.01-0.05VariableVariableHigh[6][7]
Erwinia chrysanthemi L-AsparaginaseL-Asparagine0.550014.9 x 10329.9 x 103[6][7]
E. coli L-Asparaginase II3-HydroxyasparagineNot reported----

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of L-THA Inefficient protein expression.Optimize IPTG concentration, induction temperature, and time.
Low enzyme activity.Ensure proper buffer pH and temperature during the reaction. Check the viability of the biocatalyst.
Inhibition of enzymes.Ensure all reagents are of high purity.
Poor Purification Incomplete binding to the ion-exchange resin.Ensure the pH of the sample is correctly adjusted before loading.
Co-elution of contaminants.Optimize the elution gradient (e.g., a shallower salt or pH gradient).
Difficulty in Crystallization Product is not sufficiently pure.Repeat the chromatography step or try a different purification method (e.g., a different type of resin).
Incorrect solvent system.Screen a variety of anti-solvents and crystallization conditions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • E. coli strains used in this protocol should be handled according to standard microbiological safety practices.

References

Application Note & Protocols: Stereoselective Synthesis of 3-Hydroxyaspartic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stereoselective synthesis of 3-Hydroxyaspartic acid, a crucial chiral building block in modern drug discovery and chemical biology.

Abstract

This compound (Hya), a non-proteinogenic amino acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: L-threo-(2S,3S), D-threo-(2R,3R), L-erythro-(2S,3R), and D-erythro-(2R,3S).[1][2] These isomers are not only components of various natural products but also serve as invaluable chiral synthons for the development of pharmaceuticals, including β-lactam antibiotics and glutamate transporter inhibitors.[1][3][4] The stereocontrolled synthesis of each isomer is therefore of paramount importance. This guide provides a comprehensive overview of field-proven chemical and enzymatic strategies for accessing optically pure Hya stereoisomers, detailing the underlying principles and providing step-by-step protocols for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Stereochemistry in this compound

The precise three-dimensional arrangement of atoms in this compound dictates its biological activity and chemical utility. The threo and erythro descriptors define the relative configuration of the C2 (α-carbon) and C3 (β-carbon) stereocenters, while the D/L designation refers to the absolute configuration at the α-carbon, analogous to proteinogenic amino acids. The ability to selectively synthesize one of the four possible isomers is critical for elucidating structure-activity relationships and for the total synthesis of complex natural products.

G cluster_0 This compound Stereoisomers cluster_1 L-Series (2S) cluster_2 D-Series (2R) Isomers Four Stereoisomers L-threo (2S,3S)-threo Isomers->L-threo L-erythro (2S,3R)-erythro Isomers->L-erythro D-threo (2R,3R)-threo Isomers->D-threo D-erythro (2R,3S)-erythro Isomers->D-erythro G start trans-Dialkyl Fumarate reagents OsO₄ (cat.) Chiral Ligand N-Source (e.g., TsNClNa) start->reagents Reaction Setup intermediate Stereodefined Osmaazacycle Intermediate reagents->intermediate Catalytic Cycle hydrolysis Hydrolysis intermediate->hydrolysis Workup product Protected syn- 3-Hydroxyaspartate Derivative hydrolysis->product deprotection Deprotection product->deprotection final_product Enantiopure Hya Stereoisomer deprotection->final_product G start L-Asparagine ecoli Engineered E. coli (AsnO expression, Asparaginase-deficient) start->ecoli Substrate hydroxylation Step 1: AsnO-catalyzed β-Hydroxylation ecoli->hydroxylation Whole-cell catalyst intermediate L-threo-3-hydroxyasparagine hydroxylation->intermediate hydrolysis Step 2: Endogenous Amide Hydrolysis intermediate->hydrolysis product L-threo-(2S,3S)- This compound hydrolysis->product Final Product

References

analytical methods for separating 3-Hydroxyaspartic acid diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Analytical Strategies for the Diastereomeric Separation of 3-Hydroxyaspartic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-OH-Asp) is a non-proteinogenic amino acid with four stereoisomers due to its two chiral centers. The distinct biological activities of these diastereomers, such as the role of L-erythro-3-hydroxyaspartate as a potent inhibitor of the glutamate transporter, necessitate robust and reliable analytical methods for their separation and quantification. This guide provides a comprehensive overview of advanced analytical techniques for resolving the diastereomers of 3-OH-Asp, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the underlying principles of these separation techniques, offer detailed, step-by-step protocols, and discuss the critical aspects of method selection and optimization.

Introduction: The Challenge of this compound Diastereomers

This compound possesses two stereocenters, giving rise to four stereoisomers: (2S,3S)- or L-erythro, (2R,3R)- or D-erythro, (2S,3R)- or L-threo, and (2R,3S)- or D-threo. The precise differentiation of these isomers is crucial as they can exhibit significantly different biological and pharmacological properties. For instance, L-erythro-3-hydroxyaspartate is a known inhibitor of the high-affinity glutamate transporter, a key component in neurotransmission. The primary analytical challenge lies in the structural similarity of these isomers, which demands highly selective (chiral) separation techniques.

This document will explore two primary strategies for achieving this separation:

  • Direct Chiral Separation: Utilizing a chiral stationary phase (CSP) in HPLC that can directly resolve the stereoisomers.

  • Indirect Chiral Separation: Involving a pre-column derivatization step to create diastereomeric derivatives that can be separated on a conventional achiral column.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. The choice of the chiral stationary phase is paramount for achieving successful resolution.

Principle of Chiral HPLC Separation

Chiral recognition in HPLC is based on the differential interaction between the stereoisomers and the chiral stationary phase. For a separation to occur, there must be a difference in the free energy of association between the two diastereomers and the CSP. This is often achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Method 1: Ligand-Exchange Chromatography

Ligand-exchange chromatography (LEC) is a particularly effective method for the direct separation of amino acid enantiomers and diastereomers. In this technique, a chiral ligand is coated onto the stationary phase, and a metal ion (typically copper (II)) is added to the mobile phase. The metal ion forms transient diastereomeric complexes with the chiral ligand on the stationary phase and the analyte stereoisomers. The differing stability of these complexes leads to different retention times and, thus, separation.

Protocol 1: Direct Separation of 3-OH-Asp Diastereomers using a Chiral Ligand-Exchange Column

Objective: To resolve the four stereoisomers of this compound using a chiral ligand-exchange HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column: e.g., a teicoplanin-based CSP

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Sample: A standard mixture of 3-OH-Asp diastereomers (1 mg/mL in water)

Procedure:

  • System Preparation: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the 3-OH-Asp standard mixture.

  • Chromatographic Run: Run a gradient elution as follows:

    • 0-10 min: 5% B

    • 10-30 min: Linear gradient from 5% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Identify and quantify the peaks corresponding to the different diastereomers based on their retention times. The elution order will depend on the specific chiral stationary phase used.

Data Presentation:

Parameter Value
Column Teicoplanin-based Chiral Stationary Phase
Mobile Phase A: 10 mM Ammonium Acetate; B: Acetonitrile
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Elution Order Dependent on CSP, but resolution of all four peaks should be achievable.

Gas Chromatography (GC) with Derivatization

Gas chromatography offers high resolution and sensitivity, but it requires the analytes to be volatile and thermally stable. Since amino acids like 3-OH-Asp are non-volatile, a derivatization step is mandatory. This process not only increases volatility but can also be used to introduce a chiral center, enabling separation on an achiral column.

Principle of Indirect Chiral GC Separation

The indirect approach involves reacting the 3-OH-Asp diastereomers with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives have different physicochemical properties and can be separated on a standard achiral GC column. A common approach involves esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups.

Experimental Workflow for GC Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 3-OH-Asp Sample ester Esterification (e.g., with HCl in isopropanol) sample->ester Step 1 acyl Acylation (e.g., with Trifluoroacetic Anhydride) ester->acyl Step 2 gc GC Injection & Separation (Achiral Column) acyl->gc ms Mass Spectrometry Detection gc->ms data Chromatogram with Separated Diastereomers ms->data Data Acquisition

Caption: Workflow for the indirect chiral GC analysis of 3-OH-Asp.

Protocol 2: GC-MS Analysis of 3-OH-Asp Diastereomers after Derivatization

Objective: To separate and quantify the diastereomers of 3-OH-Asp by GC-MS after derivatization.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • GC Column: e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms column

  • Derivatization Reagents:

    • 3M HCl in 2-propanol

    • Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane

  • Standard: Mixture of 3-OH-Asp diastereomers

Procedure:

  • Sample Preparation:

    • Place 100 µg of the 3-OH-Asp standard in a reaction vial and dry completely under a stream of nitrogen.

  • Esterification:

    • Add 200 µL of 3M HCl in 2-propanol.

    • Heat the vial at 110°C for 30 minutes.

    • Evaporate the reagent to dryness under nitrogen.

  • Acylation:

    • Add 100 µL of dichloromethane and 100 µL of TFAA.

    • Heat at 150°C for 10 minutes.

    • Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the derivatized sample in 100 µL of dichloromethane.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Electron ionization (EI) mode, scanning from m/z 50 to 550.

  • Data Analysis:

    • Identify the peaks for the derivatized diastereomers based on their retention times and mass spectra.

    • Quantify using the peak areas.

Data Presentation:

Parameter Value
Derivatization Isopropyl esterification followed by trifluoroacetylation
GC Column DB-5ms (or equivalent)
Injector Temperature 250°C
Oven Program 60°C (2 min) -> 5°C/min -> 200°C (5 min)
Detection Mass Spectrometry (EI)

Method Selection and Validation

The choice between HPLC and GC methods depends on several factors:

  • Direct vs. Indirect Analysis: Direct HPLC methods are often preferred as they require less sample preparation, reducing the risk of side reactions or incomplete derivatization.

  • Sensitivity: GC-MS can offer higher sensitivity, which is advantageous for trace analysis.

  • Instrumentation Availability: The choice will also be guided by the instrumentation available in the laboratory.

Method Validation:

Any chosen method should be properly validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Conclusion

The separation of this compound diastereomers is a challenging but achievable analytical task. Both chiral HPLC, particularly with ligand-exchange columns, and GC-MS following derivatization provide effective means for resolving these closely related compounds. The detailed protocols provided in this guide serve as a starting point for method development. Researchers should optimize these methods based on their specific sample matrix, instrumentation, and analytical requirements, followed by a thorough validation to ensure data integrity.

Application Notes and Protocols for Utilizing 3-Hydroxyaspartic Acid as an EAAT Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Hydroxyaspartic acid as an Excitatory Amino Acid Transporter (EAAT) inhibitor in cell culture systems. This document outlines the scientific basis for its use, detailed experimental protocols, and data interpretation strategies to ensure scientific integrity and experimental success.

Introduction: The Critical Role of Excitatory Amino Acid Transporters and Their Inhibition

Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters, designated as EAAT1 through EAAT5, that are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.[1] By rapidly removing glutamate from the synaptic cleft, EAATs prevent excitotoxicity, a pathological process in which excessive neuronal stimulation leads to cell damage and death.[2] The dysfunction of these transporters has been implicated in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[1][3]

This compound is a potent, competitive inhibitor of EAATs and serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of these transporters.[4] It exists in four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro, each exhibiting distinct affinities and activities at the various EAAT subtypes. Understanding the specific inhibitory profiles of these isomers is paramount for designing targeted experiments.

This guide will focus on the practical application of this compound in cell culture, providing a framework for its use in studying glutamate transport and its downstream consequences.

Mechanism of Action: How this compound Inhibits EAATs

EAATs function by coupling the transport of one glutamate molecule against its concentration gradient to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion. This ion-coupled mechanism allows for the efficient clearance of extracellular glutamate.

This compound and its isomers act as competitive inhibitors by binding to the glutamate binding site on the transporter. Depending on the specific isomer and EAAT subtype, they can be classified as either:

  • Transportable Inhibitors (Substrates): These inhibitors, such as L-threo-3-hydroxyaspartic acid, are transported into the cell by the EAATs, thereby competing with glutamate for uptake.[5][6]

  • Non-Transportable Inhibitors (Blockers): These compounds bind to the transporter but are not translocated across the membrane, effectively blocking the transport of glutamate.

The choice of isomer is therefore critical and should be dictated by the specific experimental question. For instance, to study the consequences of reduced glutamate uptake without introducing a substrate into the cell, a non-transportable inhibitor would be preferable.

EAAT_Inhibition cluster_membrane Cell Membrane EAAT Extracellular Space EAAT Intracellular Space Glutamate_int Glutamate EAAT:f1->Glutamate_int Transport Glutamate_ext Glutamate Glutamate_ext->EAAT:f1 Binds & Transported Hydroxyaspartate This compound Hydroxyaspartate->EAAT:f1 Binds & Competitively Inhibits

Figure 1: Mechanism of EAAT inhibition by this compound.

Isomer Specificity and Potency

The selection of the appropriate this compound isomer is crucial for targeted experimental design. The table below summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various isomers against different human EAAT subtypes, primarily determined in HEK293 or COS-1 cells.

IsomerTarget EAATsKi (µM)IC50 (µM)Notes
L-threo-3-Hydroxyaspartic acid EAAT1, EAAT2, EAAT311 (EAAT1), 19 (EAAT2), 14 (EAAT3)[6]Potent, competitive, and transportable inhibitor of EAAT1-4.[5][6]
DL-threo-β-Hydroxyaspartic acid EAAT1, EAAT296 (EAAT1), 31 (EAAT2)[7]A commonly used non-selective EAAT inhibitor.
D-erythro-3-hydroxyaspartate EAAT1, EAAT2, EAAT3Similar affinity to L-erythro isomerAlso a potent NMDA receptor agonist, which should be considered in experimental design.
L-erythro-3-hydroxyaspartate EAAT1, EAAT2, EAAT3Similar affinity to D-erythro isomerAlso exhibits activity at NMDA receptors.

Experimental Protocols

Part 1: Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.

Materials:

  • This compound (select the desired isomer)

  • 1 M NaOH

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Consult the manufacturer's data sheet for solubility information. L-(-)-threo-3-Hydroxyaspartic acid is soluble to 100 mM in 1 eq. NaOH.[6]

  • To prepare a 100 mM stock solution of L-(-)-threo-3-Hydroxyaspartic acid (MW: 149.1 g/mol ): a. Weigh out 14.91 mg of L-(-)-threo-3-Hydroxyaspartic acid. b. Add 1 ml of 1 M NaOH and vortex until fully dissolved. Ultrasonic and warming may be required. c. Neutralize the solution with an appropriate amount of HCl if necessary, monitoring the pH. d. Bring the final volume to 1 ml with sterile, nuclease-free water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Part 2: Determining the Optimal Working Concentration

It is essential to perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits EAATs in your specific cell type without inducing cytotoxicity.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Treat cells with different concentrations of inhibitor A->C B Plate cells in a 96-well plate B->C D Perform Fluorescent Glutamate Uptake Assay C->D E Measure fluorescence D->E F Plot dose-response curve and determine IC50 E->F

Figure 2: Workflow for determining the optimal inhibitor concentration.

Protocol: Fluorescent Glutamate Uptake Assay

This protocol provides a non-radioactive method to assess EAAT activity. It is based on the principle of using a fluorescent glutamate analog that is taken up by the cells via EAATs.

Materials:

  • Cells expressing EAATs (e.g., primary astrocytes, neuronal cultures, or EAAT-expressing cell lines)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescent glutamate analog (e.g., commercially available kits)

  • This compound serial dilutions

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Pre-incubation: a. On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed HBSS. b. Add 100 µl of HBSS containing the desired concentrations of this compound to the wells. Include a vehicle control (HBSS with the same final concentration of NaOH/HCl used for solubilization). c. Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: a. Prepare the fluorescent glutamate analog solution according to the manufacturer's instructions. b. Add 100 µl of the fluorescent substrate solution to each well.

  • Uptake and Measurement: a. Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for 30-60 minutes. b. Alternatively, for an endpoint assay, incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C. c. After incubation, remove the substrate solution and wash the cells three times with ice-cold HBSS to stop the uptake. d. Add 100 µl of lysis buffer (if required by the kit) or HBSS to each well and measure the fluorescence.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the fluorescence signal of the treated wells to the vehicle control. c. Plot the normalized uptake versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Assessing Cytotoxicity

It is crucial to ensure that the observed effects of this compound are due to EAAT inhibition and not a result of cytotoxicity. The MTT and LDH assays are two common methods to assess cell viability and membrane integrity, respectively.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cells treated with this compound for the desired duration (e.g., 24-48 hours)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired time. Include untreated and vehicle controls.

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol: LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[6][7]

Materials:

  • Culture supernatant from cells treated with this compound

  • LDH assay kit (commercially available)

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Cell Treatment: Plate cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µl of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Interpretation and Troubleshooting

  • Effective Concentration: The effective concentration of this compound can vary depending on the cell type and the specific isomer used. For primary astrocyte cultures, concentrations in the range of 100-500 µM of DL-threo-β-hydroxyaspartic acid have been used to inhibit glutamate uptake.[5] For neuronal cultures, similar concentrations have been shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Off-Target Effects: Be aware of potential off-target effects, especially when using the erythro isomers, which can also act as NMDA receptor agonists. Appropriate controls, such as the inclusion of NMDA receptor antagonists, may be necessary.

  • Cytotoxicity: If significant cytotoxicity is observed at concentrations required for EAAT inhibition, consider reducing the incubation time or using a different isomer with a more favorable therapeutic window.

  • Assay Variability: Ensure consistent cell plating density and thorough washing steps to minimize variability in uptake and cytotoxicity assays.

Conclusion

This compound is a powerful tool for dissecting the roles of EAATs in cellular function and disease models. By carefully selecting the appropriate isomer, determining the optimal working concentration, and controlling for potential cytotoxicity, researchers can confidently employ this inhibitor to gain valuable insights into the complex world of glutamate neurotransmission.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxyaspartic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive method for the quantification of 3-Hydroxyaspartic acid (Hya) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a hydroxylated derivative of aspartic acid, is a non-proteinogenic amino acid implicated in various biological processes, including protein structure and function.[1] The accurate measurement of its circulating levels is crucial for research into its potential role as a biomarker. This protocol employs a straightforward protein precipitation for sample preparation and utilizes Hydrophilic Interaction Chromatography (HILIC) for effective separation of this polar analyte from matrix components, followed by sensitive detection with a triple quadrupole mass spectrometer. The method has been developed and validated to meet the rigorous standards required for bioanalytical studies, offering a reliable tool for researchers, clinicians, and drug development professionals.

Introduction: The Significance of this compound

This compound (Hya), also known as beta-hydroxyaspartic acid, is a post-translationally modified amino acid.[1] It possesses two chiral centers, allowing for four possible stereoisomers.[1] In biological systems, Hya residues are found within Epidermal Growth Factor (EGF)-like domains of several proteins, including vitamin K-dependent coagulation factors like Protein C.[1] Its presence can be critical for calcium binding and maintaining the structural integrity and function of these proteins. Furthermore, derivatives of this compound have been shown to act as competitive inhibitors for glutamate/aspartate transporters, suggesting a potential role in neurotransmission.[2][3]

Given its involvement in these fundamental physiological pathways, the ability to accurately quantify this compound in biological fluids such as plasma is of significant interest. Such measurements can provide insights into metabolic regulation and dysregulation, potentially identifying novel biomarkers for disease diagnosis and monitoring therapeutic interventions.[4] LC-MS/MS is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[5]

Analytical Strategy: Leveraging HILIC-MS/MS

The analysis of small, polar molecules like amino acids in complex biological matrices presents several challenges. These include poor retention on traditional reversed-phase chromatography columns and significant interference from endogenous matrix components, which can lead to ion suppression or enhancement in the mass spectrometer.[6][7]

To overcome these challenges, this method employs a "dilute-and-shoot" approach with a simple protein precipitation step, which effectively removes the bulk of proteins from the plasma sample.[5] For chromatographic separation, Hydrophilic Interaction Chromatography (HILIC) is utilized. HILIC is an ideal separation mode for highly polar compounds that are not well-retained by reversed-phase columns.[6] It provides excellent retention and separation for amino acids without the need for derivatization, which can add complexity and potential variability to the workflow.[8][9]

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing the impact of co-eluting interferences.

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC HILIC Separation Dilute->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the quantification of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
  • Standards: this compound (analytical standard grade), this compound-¹³C₄,¹⁵N (or other suitable stable isotope-labeled internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.

Instrumentation
  • Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the stable isotope-labeled internal standard (SIL-IS) in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 acetonitrile/water to create a series of working standard solutions for spiking into the plasma to form the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and for low, medium, and high QC samples.

Sample Preparation Protocol: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the LC-MS system.[10][11] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with HILIC mobile phases.[10] The use of a stable isotope-labeled internal standard added at the beginning of the process is critical to correct for any variability in sample recovery and matrix effects.[7]

  • Aliquot Sample: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for injection.

LC-MS/MS Method Parameters

Rationale: A HILIC column is chosen for its ability to retain and separate very polar analytes like 3-Hya.[6] The mobile phase consists of a high organic content (acetonitrile) to promote retention on the HILIC stationary phase, with a small amount of aqueous buffer containing an acid (formic acid) and a salt (ammonium formate) to improve peak shape and ionization efficiency.[6] A gradient elution, where the aqueous component is increased over time, is used to elute the analytes.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: LC Gradient Profile

Time (min)% Mobile Phase B
0.095
3.050
3.15
4.05
4.195
6.095

Rationale: Electrospray ionization in positive mode (ESI+) is typically effective for amino acids. The MRM transitions are selected for their specificity and intensity. The precursor ion ([M+H]⁺) for 3-Hya is m/z 150.0, and a characteristic product ion is chosen after fragmentation in the collision cell. The stable isotope-labeled internal standard will have a different precursor ion mass but should ideally fragment to the same product ion or a similarly stable one.

Table 3: Mass Spectrometry Parameters

ParameterThis compoundSIL-IS (Example)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 150.0155.0
Product Ion (m/z) 88.092.0
Dwell Time (ms) 100100
Collision Energy (V) 1515
Capillary Voltage (kV) 3.53.5
Source Temp (°C) 150150
Desolvation Temp (°C) 400400

Method Validation

To ensure the reliability of the data, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13] The validation process assesses the performance of the assay and establishes its suitability for its intended purpose.[14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision). Typically, accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[7] This is assessed by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Troubleshooting Guide

Troubleshooting cluster_issues cluster_causes cluster_solutions start Problem Observed No_Peak No or Low Signal start->No_Peak Poor_Peak Poor Peak Shape (Tailing/Fronting) start->Poor_Peak High_Var High Variability (%CV) start->High_Var Cause_No_Peak1 MS Tuning/Source Issue No_Peak->Cause_No_Peak1 Cause_No_Peak2 Incorrect Sample Prep No_Peak->Cause_No_Peak2 Cause_No_Peak3 LC Plumbing Leak No_Peak->Cause_No_Peak3 Cause_Poor_Peak1 Column Degradation Poor_Peak->Cause_Poor_Peak1 Cause_Poor_Peak2 Mobile Phase Issue Poor_Peak->Cause_Poor_Peak2 Cause_Poor_Peak3 Sample Overload Poor_Peak->Cause_Poor_Peak3 Cause_High_Var1 Inconsistent Sample Prep High_Var->Cause_High_Var1 Cause_High_Var2 Matrix Effects High_Var->Cause_High_Var2 Cause_High_Var3 Autosampler Issue High_Var->Cause_High_Var3 Sol_No_Peak1 Check MS Tuning & Clean Source Cause_No_Peak1->Sol_No_Peak1 Sol_No_Peak2 Review Pipetting & Reagents Cause_No_Peak2->Sol_No_Peak2 Sol_No_Peak3 Check for Leaks Cause_No_Peak3->Sol_No_Peak3 Sol_Poor_Peak1 Replace/Flush Column Cause_Poor_Peak1->Sol_Poor_Peak1 Sol_Poor_Peak2 Prepare Fresh Mobile Phase Cause_Poor_Peak2->Sol_Poor_Peak2 Sol_Poor_Peak3 Dilute Sample Cause_Poor_Peak3->Sol_Poor_Peak3 Sol_High_Var1 Standardize Pipetting Technique Cause_High_Var1->Sol_High_Var1 Sol_High_Var2 Improve Sample Cleanup (e.g., SPE) Cause_High_Var2->Sol_High_Var2 Sol_High_Var3 Check Syringe/Needle Cause_High_Var3->Sol_High_Var3

Caption: A troubleshooting guide for common LC-MS/MS issues.

Conclusion

The LC-MS/MS method presented in this application note provides a robust, sensitive, and reliable means for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation protocol with HILIC separation and tandem mass spectrometry detection offers the high-throughput and performance characteristics required for both basic research and clinical applications. Adherence to the described validation procedures will ensure that the data generated is accurate and defensible, enabling researchers to confidently investigate the role of this compound in health and disease.

References

Application Note & Protocol: Utilizing 3-Hydroxyaspartic Acid for Advanced Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Excitotoxicity with a Potent Tool

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, is a cornerstone of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Modeling this complex cascade in a controlled laboratory setting is paramount for dissecting its molecular mechanisms and for the preclinical evaluation of neuroprotective agents. 3-Hydroxyaspartic acid (3-HA), a rigid structural analog of the endogenous excitatory amino acid L-aspartate, serves as a potent and specific tool for this purpose.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-hydroxy-DL-aspartic acid (DL-Hya) to induce and study neurotoxicity. We will delve into the underlying mechanisms, provide detailed, validated protocols for both in vitro and in vivo models, and offer insights into data interpretation and troubleshooting, ensuring a robust and reproducible experimental framework.

Mechanism of Action: A Closer Look at 3-HA-Induced Excitotoxicity

This compound exerts its neurotoxic effects primarily through its potent interaction with N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key ionotropic glutamate receptors in the central nervous system. The erythro- and threo-isomers of 3-HA exhibit distinct pharmacological profiles, with L-threo-3-hydroxyaspartate being a particularly effective inhibitor of the high-affinity glutamate/aspartate transporter, leading to an increase in synaptic glutamate levels. However, for inducing direct excitotoxicity, the commercially available DL-threo-3-hydroxyaspartic acid is a commonly used and effective agent.

The binding of 3-HA to NMDA and AMPA receptors triggers a cascade of events, as illustrated in the pathway diagram below:

Excitotoxicity_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDAR NMDA Receptor 3HA This compound 3HA->NMDAR Agonist AMPAR AMPA Receptor 3HA->AMPAR Agonist Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx AMPAR->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, NOS, etc.) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis_Necrosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis_Necrosis ROS_Generation ROS Generation Mitochondrial_Dysfunction->ROS_Generation ROS_Generation->Apoptosis_Necrosis

Figure 1: Simplified signaling pathway of this compound-induced excitotoxicity.

This influx of calcium ions activates a host of downstream enzymes, including proteases (calpains), phospholipases, and nitric oxide synthase (NOS), leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.

Experimental Protocols: Inducing and Quantifying Neurotoxicity

The following protocols are designed to be adaptable to specific research questions and model systems. It is crucial to perform initial dose-response and time-course experiments to determine the optimal parameters for your specific cell type or animal model.

Part 1: In Vitro Neurotoxicity in Primary Neuronal Cultures

This protocol outlines the induction of excitotoxicity in primary cortical or hippocampal neurons.

1.1. Materials and Reagents:

  • Primary neuronal cultures (e.g., rat or mouse cortical/hippocampal neurons, DIV 10-14)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • DL-threo-3-hydroxyaspartic acid (Sigma-Aldrich, Cat. No. H5753 or equivalent)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reagents for viability/toxicity assays (e.g., MTT, LDH assay kit)

  • Test compounds (neuroprotective agents) and vehicle control (e.g., DMSO, saline)

1.2. Experimental Workflow:

InVitro_Workflow Start Start: Healthy Neuronal Cultures (DIV 10-14) Prepare_3HA Prepare 3-HA Stock Solution (e.g., 100 mM in sterile water) Start->Prepare_3HA Pre_treatment Pre-treatment with Test Compound (e.g., 1 hour) Start->Pre_treatment Induce_Toxicity Induce Toxicity: Add 3-HA to cultures (e.g., 10-500 µM) Prepare_3HA->Induce_Toxicity Pre_treatment->Induce_Toxicity Incubate Incubate for desired duration (e.g., 24 hours) Induce_Toxicity->Incubate Assess_Toxicity Assess Neurotoxicity: - LDH Assay (supernatant) - MTT/XTT Assay (cells) - Immunocytochemistry Incubate->Assess_Toxicity Data_Analysis Data Analysis and Interpretation Assess_Toxicity->Data_Analysis

Figure 2: General workflow for in vitro neurotoxicity assessment using 3-HA.

1.3. Step-by-Step Protocol:

  • Preparation of 3-HA Stock Solution:

    • Prepare a 100 mM stock solution of DL-threo-3-hydroxyaspartic acid in sterile, nuclease-free water.

    • Gently warm and vortex to ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Plate primary neurons at an appropriate density in 96-well or 24-well plates.

    • Allow cultures to mature for 10-14 days in vitro (DIV).

    • On the day of the experiment, carefully remove half of the conditioned medium from each well.

    • If testing neuroprotective compounds, add them to the wells at the desired final concentrations and incubate for a predetermined time (e.g., 1 hour).

    • Prepare serial dilutions of 3-HA in pre-warmed culture medium.

    • Add the 3-HA solutions to the wells to achieve the final desired concentrations (a typical starting range is 10-500 µM).

    • Include appropriate controls: vehicle-only (negative control) and a positive control for cell death if available.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the desired duration (e.g., 6, 12, or 24 hours).

  • Quantification of Neurotoxicity:

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium as an indicator of membrane integrity loss. Follow the manufacturer's instructions for your chosen kit.

    • MTT or XTT Assay: Assess mitochondrial function and cell viability by measuring the reduction of a tetrazolium salt to a colored formazan product.

    • Immunocytochemistry: Fix the cells and stain for markers of apoptosis (e.g., cleaved caspase-3) or neuronal integrity (e.g., MAP2, NeuN) to visualize and quantify cell death.

1.4. Expected Results and Data Presentation:

A successful experiment will demonstrate a dose-dependent decrease in cell viability with increasing concentrations of 3-HA. Neuroprotective compounds are expected to attenuate this effect.

Parameter Vehicle Control 3-HA (100 µM) 3-HA (100 µM) + Test Compound
Cell Viability (MTT; % of Control) 100 ± 5%45 ± 8%75 ± 6%
Cytotoxicity (LDH; % of Max Release) 5 ± 2%60 ± 10%25 ± 7%
Apoptotic Cells (Cleaved Caspase-3+) < 2%55 ± 9%20 ± 5%
Table 1: Representative data from an in vitro neuroprotection study using 3-HA.
Part 2: In Vivo Neurotoxicity via Intracerebral Injection

This protocol describes the induction of focal excitotoxic lesions in the rodent brain. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

2.1. Materials and Reagents:

  • Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • DL-threo-3-hydroxyaspartic acid

  • Sterile saline (0.9% NaCl)

  • Surgical tools, sutures, and analgesics

2.2. Step-by-Step Protocol:

  • Preparation of 3-HA Injection Solution:

    • Dissolve 3-HA in sterile saline to the desired concentration (e.g., 100-200 nmol/µL). The pH should be adjusted to ~7.4.

    • Sterile filter the solution.

  • Surgical Procedure:

    • Anesthetize the animal and mount it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., striatum, hippocampus) based on coordinates from a stereotaxic atlas.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse a small volume of the 3-HA solution (e.g., 0.5-1.0 µL) over several minutes (e.g., 0.2 µL/min) to minimize mechanical damage.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle, suture the incision, and provide post-operative care, including analgesia.

  • Post-Injection Analysis:

    • Allow the animals to recover for a specified period (e.g., 3-7 days).

    • Perform behavioral tests relevant to the targeted brain region (e.g., rotarod for motor coordination, Morris water maze for spatial memory).

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains for histological analysis (e.g., Nissl staining to assess lesion volume, immunohistochemistry for markers of neuronal loss or gliosis).

Troubleshooting and Best Practices

  • Variability in In Vitro Cultures: Primary neuronal cultures can be inherently variable. Ensure consistent cell plating density, culture age, and medium changes. Run internal controls for every experiment.

  • Solubility of 3-HA: this compound can be difficult to dissolve at high concentrations. Gentle warming and ensuring the pH is near neutral can aid dissolution.

  • Precision in In Vivo Injections: The accuracy of stereotaxic injections is critical. Always verify coordinates and injection speed. A small pilot study to confirm lesion location is recommended.

  • Data Interpretation: Remember that 3-HA induces a rapid and potent excitotoxic insult. This model is excellent for studying acute neuronal death and screening for compounds that block the initial excitotoxic cascade. It may be less suitable for modeling chronic, slow neurodegeneration.

By leveraging the potent excitotoxic properties of this compound within these robust protocols, researchers can effectively model acute neuronal injury, elucidate underlying pathological mechanisms, and accelerate the discovery of novel neuroprotective therapeutics.

Application Note: Incorporation of 3-Hydroxyaspartic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxyaspartic Acid in Peptide Science

This compound (Hya) is a non-proteinogenic amino acid characterized by the presence of a hydroxyl group on its β-carbon. This structural feature imparts unique conformational constraints and hydrogen-bonding capabilities to peptides, making it a valuable residue in the design of peptidomimetics, bioactive peptides, and therapeutic agents. The incorporation of Hya can influence peptide secondary structure, stability, and receptor-binding affinity. For instance, it is a key component in various natural products, including the malacidin family of antibiotics, which exhibit activity against drug-resistant pathogens.[1] However, the stereoselective and efficient incorporation of this sterically hindered and multifunctional amino acid into a growing peptide chain presents unique challenges in solid-phase peptide synthesis (SPPS).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based SPPS. We will delve into the critical aspects of building block selection, orthogonal protection schemes, coupling methodologies, and potential side reactions, offering field-proven insights to ensure high-yield and high-purity synthesis of Hya-containing peptides.

Building Block Selection and Protection Strategy: The Foundation of a Successful Synthesis

The successful incorporation of this compound begins with the selection of an appropriately protected building block. An orthogonal protection strategy is paramount to prevent unwanted side reactions at the multiple reactive sites of the Hya residue (α-amino group, α-carboxyl group, β-hydroxyl group, and β-carboxyl group).[2][3][4] In the context of Fmoc-based SPPS, the α-amino group is protected with the base-labile Fmoc group, while the side chains are protected with acid-labile groups.[2][5]

A practical synthetic route to orthogonally protected L-threo-β-hydroxyaspartic acid derivatives compatible with Fmoc SPPS has been reported.[6][7] This involves the synthesis of Nα-Fmoc protected Hya derivatives that are ready for coupling via either the α- or β-carboxylic group.[6] The choice of protecting groups for the β-hydroxyl and β-carboxyl functions is critical to prevent side reactions and to allow for selective deprotection if further modifications are desired.

Functional GroupRecommended Protecting GroupRationale & Key Considerations
α-Amino Group Fmoc (9-Fluorenylmethyloxycarbonyl)Standard for Fmoc-based SPPS, removed by mild base (e.g., piperidine).[8]
β-Hydroxyl Group tBu (tert-Butyl)Acid-labile, stable to the basic conditions of Fmoc removal. Prevents O-acylation during coupling.
β-Carboxyl Group tBu (tert-Butyl)Acid-labile, stable to Fmoc deprotection conditions. Prevents aspartimide formation.[9]

The use of bulky tert-butyl protecting groups for both the hydroxyl and the side-chain carboxyl group is a common and effective strategy.[1] These groups are stable throughout the synthesis and are cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final acidolytic cleavage step.[5]

The Challenge of Steric Hindrance: Optimizing the Coupling Reaction

This compound is a sterically hindered amino acid, which can significantly slow down the kinetics of peptide bond formation.[10][11] This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide. Therefore, the choice of coupling reagent and reaction conditions is of utmost importance.

Comparative Analysis of Coupling Reagents

Standard coupling reagents may not be efficient enough to overcome the steric hindrance of Hya. More potent activating reagents are generally required.[12][13]

Coupling ReagentClassKey Features & Recommendations
HBTU/TBTU Aminium/UroniumCommonly used, but may be less effective for highly hindered couplings.
HATU Aminium/UroniumMore reactive than HBTU due to the presence of the HOAt leaving group. Highly recommended for coupling hindered amino acids like Hya.[12][14]
HCTU Aminium/UroniumA more reactive and cost-effective alternative to HATU.
PyBOP PhosphoniumA powerful coupling reagent, particularly effective for difficult couplings.[14]
COMU Aminium/UroniumA newer generation coupling reagent based on OxymaPure, offering high reactivity and a better safety profile than HOBt-based reagents.[13]

For the incorporation of this compound, the use of HATU or COMU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) is strongly recommended to achieve high coupling efficiencies.[12][13] Double coupling, where the coupling step is repeated, can also be employed to ensure the reaction goes to completion.

Workflow for Optimized Coupling

The following diagram illustrates a logical workflow for the coupling of a protected this compound building block during SPPS.

coupling_workflow cluster_resin Resin-Bound Peptide cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin_Peptide Resin-NH-Peptide Coupled_Peptide Resin-NH-Peptide-Hya(tBu)-O(tBu)-Fmoc Resin_Peptide->Coupled_Peptide Coupling Fmoc_Hya Fmoc-Hya(tBu)-O(tBu)-OH Activated_Ester Activated Ester Fmoc_Hya->Activated_Ester Activation Coupling_Reagent HATU/COMU + DIPEA Coupling_Reagent->Activated_Ester Activated_Ester->Coupled_Peptide

Caption: Optimized coupling workflow for this compound.

Step-by-Step Protocol for SPPS of a Hya-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic Hya-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.[15][16]

Materials and Reagents
  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Fmoc-L-threo-β-hydroxyaspartic acid(OtBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate (COMU)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Synthesis Cycle

The synthesis is carried out in a reaction vessel with a sintered glass filter.[16]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • This compound Coupling (Optimized):

    • In a separate vial, dissolve Fmoc-L-threo-β-hydroxyaspartic acid(OtBu)-OH (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours.

    • Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of Hya-containing peptides, potentially leading to impurities.[17][18][19][20]

  • Aspartimide Formation: This is a common side reaction for aspartic acid residues, leading to a mixture of α- and β-coupled peptides and potential racemization.[9][17]

    • Mitigation: The use of a tert-butyl protecting group on the β-carboxyl group of Hya effectively minimizes this side reaction.[9]

  • Incomplete Coupling: As discussed, the steric hindrance of Hya can lead to incomplete coupling.

    • Mitigation: Use of potent coupling reagents (HATU, COMU), extended coupling times, and double coupling.

  • Racemization: Epimerization can occur during the activation step, particularly with hindered amino acids.[17]

    • Mitigation: The use of aminium/uronium-based coupling reagents like HATU and COMU, which incorporate additives that suppress racemization, is beneficial.[12][13][17]

The following diagram outlines the pathway of a key side reaction, aspartimide formation, and the protective role of the tBu group.

side_reaction cluster_main Desired Pathway vs. Side Reaction Peptide_Hya Peptide-Hya(OtBu)-... Piperidine Piperidine (Fmoc Deprotection) Stable_Peptide Stable Peptide Chain (No Reaction) Piperidine->Stable_Peptide tBu protection on β-carboxyl Aspartimide Aspartimide Intermediate Piperidine->Aspartimide No/ineffective protection Peptide_Hya_unprotected Peptide-Hya(OH)-... Side_Products α/β-peptides, Racemization Aspartimide->Side_Products Ring opening

Caption: Mitigation of aspartimide formation via side-chain protection.

Analytical Characterization of Hya-Containing Peptides

Following synthesis and purification, it is crucial to characterize the final peptide to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[21][22][23] A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA, is typically used.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including Hya.[21][24]

  • Amino Acid Analysis (AAA): This technique provides the amino acid composition of the peptide, confirming the presence and ratio of Hya relative to other amino acids.[21][25]

Conclusion

The successful incorporation of this compound into synthetic peptides is an achievable goal with careful planning and execution. The key to success lies in the use of orthogonally protected Hya building blocks, the selection of highly reactive coupling reagents to overcome steric hindrance, and an awareness of potential side reactions. By following the protocols and strategies outlined in this application note, researchers can confidently synthesize Hya-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes & Protocols: Utilizing 3-Hydroxyaspartic Acid Isomers to Probe NMDA Receptor Activation and Glutamate Transport

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Roles of Glutamate Signaling

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making it a critical target for therapeutic intervention.[2] NMDA receptors are unique "coincidence detectors," requiring both glutamate binding and post-synaptic depolarization to relieve a magnesium (Mg²⁺) block and allow calcium (Ca²⁺) influx.[2] This Ca²⁺ entry triggers downstream signaling cascades essential for synaptic strengthening.

Equally critical to healthy synaptic function are the excitatory amino acid transporters (EAATs), which maintain low extracellular glutamate concentrations, preventing excitotoxicity and ensuring high signal-to-noise ratio during synaptic transmission.[3] The study of these two systems—glutamate receptors and glutamate transporters—is often intertwined. Compounds that interact with one can indirectly affect the other.

3-Hydroxyaspartic acid, a structural analog of glutamate, exists as four distinct stereoisomers. These isomers exhibit remarkably different pharmacological profiles, making them a sophisticated toolset for dissecting the contributions of NMDA receptors and EAATs in neuronal circuits. This guide provides an in-depth look at how to leverage the specific properties of these isomers in experimental settings.

The Pharmacology of this compound Isomers

The utility of this compound lies in the distinct activities of its isomers at NMDA receptors and the five subtypes of EAATs (EAAT1-5).[3][4] Understanding these differences is paramount for designing well-controlled, interpretable experiments.

Notably, D-erythro-3-hydroxyaspartate has been identified as a highly potent NMDA receptor agonist, with an EC₅₀ value of 320 nM in rat hippocampal neurons.[5][[“]] In contrast, its enantiomer, L-erythro-3-hydroxyaspartate, is approximately 100-fold less potent at the NMDA receptor but shows activity at glutamate transporters.[5][[“]] The L-threo isomer is a well-characterized competitive inhibitor of EAATs 1-4.[7][8] This differential pharmacology allows researchers to selectively activate NMDA receptors or inhibit glutamate uptake, providing a means to isolate their respective contributions to neuronal function.

Table 1: Comparative Pharmacology of this compound Isomers
IsomerPrimary Target(s)Reported ActivityTypical Concentration RangeKey Application
D-erythro-3-hydroxyaspartate NMDA ReceptorPotent Agonist (EC₅₀ ≈ 320 nM)[5][[“]]100 nM - 10 µMSelective activation of NMDA receptors
L-erythro-3-hydroxyaspartate EAATs, NMDA ReceptorEAAT Substrate, Weak NMDA Agonist[5]10 µM - 1 mMControl for EAAT-mediated effects
L-threo-3-hydroxyaspartate EAATs (1-4)Competitive Inhibitor (Kᵢ ≈ 11-19 µM)[7][8]10 µM - 300 µMInhibition of glutamate uptake
DL-threo-3-hydroxyaspartate EAATs, NMDA ReceptorEAAT Substrate/Inhibitor[4][9]10 µM - 1 mMGeneral glutamate transport inhibition

Experimental Protocols

Protocol 1: Electrophysiological Characterization of NMDA Receptor Activation using D-erythro-3-hydroxyaspartate

This protocol describes how to use whole-cell patch-clamp electrophysiology in acute brain slices to measure NMDA receptor-mediated currents evoked by D-erythro-3-hydroxyaspartate.[10]

Objective: To quantify the potency and efficacy of D-erythro-3-hydroxyaspartate as an NMDA receptor agonist.

Materials:

  • Animal Model: C57BL/6 mouse (P14-P21)

  • Slicing Solution (NMDG-based aCSF, ice-cold): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O. Continuously bubbled with 95% O₂/5% CO₂.

  • Recording Solution (Standard aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 12.5 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

  • Intracellular Solution: 135 mM Cs-MeSO₃, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.25 with CsOH.

  • Pharmacological Agents: D-erythro-3-hydroxyaspartate, Glycine, Tetrodotoxin (TTX), Picrotoxin, CNQX or NBQX, D-AP5.

Workflow Diagram:

G cluster_prep Slice Preparation cluster_rec Recording & Application cluster_analysis Data Analysis prep1 Anesthetize & Decapitate prep2 Rapid Brain Dissection prep1->prep2 prep3 Vibratome Slicing in NMDG aCSF prep2->prep3 prep4 Slice Recovery (32-34°C) prep3->prep4 rec1 Transfer Slice to Recording Chamber prep4->rec1 rec2 Establish Whole-Cell Patch rec1->rec2 rec3 Voltage-Clamp at +40 mV rec2->rec3 rec4 Bath Apply Antagonists (TTX, Picrotoxin, CNQX) rec3->rec4 rec5 Apply D-erythro-3-hydroxyaspartate rec4->rec5 ana1 Measure Peak Current Amplitude rec5->ana1 ana2 Plot Dose-Response Curve ana1->ana2 ana3 Calculate EC50 ana2->ana3 caption Workflow for Electrophysiological Analysis.

Caption: Workflow for NMDA agonist studies in slice electrophysiology.

Step-by-Step Methodology:

  • Acute Slice Preparation: Anesthetize the animal and prepare 300 µm coronal brain slices using a vibratome in ice-cold, carbogenated NMDG-based slicing aCSF.[10] Allow slices to recover in standard aCSF at 32-34°C for at least 1 hour before recording.

  • Establish Recording: Transfer a slice to the recording chamber and continuously perfuse with carbogenated standard aCSF (2-3 ml/min) at room temperature. Visualize a neuron (e.g., a pyramidal cell in the hippocampus or cortex) and establish a whole-cell patch-clamp configuration.

  • Isolate NMDA Currents: Switch to voltage-clamp mode. To isolate NMDA receptor currents, hold the neuron at a depolarized potential of +40 mV to relieve the voltage-dependent Mg²⁺ block.[10]

  • Pharmacological Isolation: To block other synaptic currents, supplement the recording aCSF with 1 µM TTX (to block voltage-gated sodium channels), 100 µM Picrotoxin (to block GABA-A receptors), and 10 µM CNQX (to block AMPA/Kainate receptors).[10] Also ensure the presence of a saturating concentration of the co-agonist glycine (e.g., 10 µM).

  • Agonist Application: Prepare a series of concentrations of D-erythro-3-hydroxyaspartate (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). Apply each concentration via the bath perfusion system until the evoked inward current reaches a stable plateau.

  • Data Acquisition and Analysis: Record the evoked currents. Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

Self-Validating System (Key Controls):

  • Antagonist Control: After generating a dose-response curve, apply a maximal dose of D-erythro-3-hydroxyaspartate in the presence of a specific NMDA receptor antagonist, such as 50 µM D-AP5. A complete block of the current validates that it was mediated by NMDA receptors.

  • Isomer Control: Apply a high concentration (e.g., 100 µM) of L-erythro-3-hydroxyaspartate. The resulting current should be significantly smaller than that evoked by D-erythro-3-hydroxyaspartate, confirming the stereoselectivity of the receptor.[5]

Protocol 2: Measuring Glutamate Transporter Inhibition using L-threo-3-hydroxyaspartate

This protocol details a radiolabeled uptake assay in synaptosomes or cultured cells to measure the inhibitory potential of L-threo-3-hydroxyaspartate on EAATs.[11][12][13]

Objective: To determine the IC₅₀ of L-threo-3-hydroxyaspartate for the inhibition of glutamate uptake.

Materials:

  • Preparation: Synaptosomes isolated from rodent brain tissue or a cell line expressing a specific EAAT subtype (e.g., HEK293-EAAT2).[11]

  • Assay Buffer (Na⁺-containing): Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: L-[³H]-Glutamate or D-[³H]-Aspartate.

  • Test Compound: L-threo-3-hydroxyaspartate.

  • Positive Control Inhibitor: TBOA (DL-threo-β-benzyloxyaspartate).

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Prepare synaptosomes or plate cultured cells in a 96-well format.[12]

  • Pre-incubation: Wash the preparation with assay buffer. Add varying concentrations of L-threo-3-hydroxyaspartate (e.g., 1 µM to 1 mM) to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a saturating concentration of TBOA, e.g., 300 µM). Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate (e.g., 50 nM L-[³H]-Glutamate) to all wells to initiate the uptake reaction.[14] Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the assay by washing the wells multiple times with ice-cold assay buffer to remove extracellular radiolabel. For cell cultures, aspirate the buffer. For synaptosomes, use a filter harvester to trap the synaptosomes on filter mats.[12]

  • Quantification: Lyse the cells or collect the filter mats. Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

    • For each concentration of L-threo-3-hydroxyaspartate, express the specific uptake as a percentage of the control (wells with no inhibitor).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit with a sigmoidal dose-response curve to calculate the IC₅₀ value.

Logical Diagram of Compound Action:

G cluster_nmda NMDA Receptor cluster_eaat Glutamate Transporter (EAAT) nmda NMDA Receptor Glutamate Site Glycine Site Ion Channel eaat EAAT Binding Site Translocation Pathway d_erythro D-erythro-3HA d_erythro->nmda:glu Potent Agonist l_threo L-threo-3HA l_threo->eaat:bind Competitive Inhibitor glutamate Glutamate glutamate->nmda:glu Agonist glutamate->eaat:bind Substrate caption Differential actions of 3-HA isomers.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxyaspartic acid (Hya). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. This compound possesses two chiral centers, leading to four possible stereoisomers (L-threo, L-erythro, D-threo, and D-erythro), each with distinct biological activities.[1] Consequently, achieving high stereoselectivity is paramount.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the synthesis of this intricate molecule.

Part 1: Troubleshooting Guide for Common Synthetic Challenges

This section addresses specific issues that may arise during the stereoselective synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity or Enantioselectivity

One of the most significant hurdles in the synthesis of this compound is achieving the desired stereochemical outcome. Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can stem from various factors depending on the chosen synthetic route.

Potential Causes and Solutions:

  • Inadequate Catalyst Performance in Asymmetric Reactions:

    • Cause: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. In reactions like the Sharpless asymmetric aminohydroxylation, the catalyst's effectiveness is highly substrate-dependent.

    • Solution: Screen a variety of chiral ligands. For instance, in the asymmetric aminohydroxylation of cinnamates, switching between phthalazine (PHAL) and anthraquinone (AQN) derived ligands can even reverse regioselectivity, highlighting the profound impact of the ligand on the reaction's outcome.[2] For reductions of β-keto esters, a range of chiral ruthenium or rhodium catalysts can be tested.[3]

  • Side Reactions Competing with the Desired Pathway:

    • Cause: In the Sharpless asymmetric aminohydroxylation, a potential side reaction is the formation of an osmium(VI) bis(azaglycolate), which can diminish enantioselectivity.[4]

    • Solution: Conducting the reaction in a more dilute aqueous medium can favor the desired hydrolysis of the intermediate osmium(VI) azaglycolate, thus minimizing the formation of the bis(azaglycolate) side product.[4]

  • Poor Facial Selectivity in Nucleophilic Additions:

    • Cause: In methods involving the reduction of a β-keto ester, the facial selectivity of the hydride attack is crucial for setting the stereochemistry of the hydroxyl group. The inherent stereochemistry of the substrate and the nature of the reducing agent both play a role.

    • Solution: The choice of reducing agent can dramatically influence the diastereoselectivity. For example, chelation-controlled reductions (e.g., using LiAlH(O-t-Bu)3) can favor the syn diastereomer, while non-chelating, sterically-driven reductions (e.g., using NB-Enantride, a hindered borohydride reagent) can favor the anti diastereomer.[5]

Issue 2: Difficulties with Protecting Group Manipulation

The presence of three functional groups (two carboxylic acids and one hydroxyl group, in addition to the amino group) necessitates a robust protecting group strategy. Problems can arise during the introduction, removal, or from the instability of these groups.

Potential Causes and Solutions:

  • Lack of Orthogonality:

    • Cause: The chosen protecting groups for the amino, hydroxyl, and carboxyl functions are not truly orthogonal, meaning the deprotection of one group inadvertently affects another.

    • Solution: Employ a well-established orthogonal protecting group strategy. A common approach involves using an Fmoc or Boc group for the amine, a benzyl (Bn) or silyl ether (e.g., TBDMS) for the hydroxyl group, and t-butyl (tBu) or benzyl esters for the carboxylic acids.[4][6][7] This allows for selective deprotection under distinct conditions (acidic for Boc/tBu, basic for Fmoc, hydrogenolysis for Bn).

  • Aspartimide Formation:

    • Cause: A notorious side reaction, especially in peptide synthesis involving aspartic acid derivatives, is the formation of a five-membered aspartimide ring.[8][9] This can occur under both acidic and basic conditions and leads to a loss of the desired product and potential racemization.

    • Solution: To mitigate aspartimide formation, especially during subsequent manipulations like peptide couplings, consider using protecting groups on the side-chain carboxyl group that sterically hinder this cyclization. Alternatively, employing milder reaction conditions for deprotection and coupling can also be beneficial. Adding HOBt to piperidine deprotection solutions in Fmoc-based syntheses has been shown to reduce aspartimide formation.[9]

Issue 3: Challenges in Purification and Separation of Stereoisomers

Even with a successful stereoselective reaction, the resulting mixture may contain undesired diastereomers or enantiomers that require separation.

Potential Causes and Solutions:

  • Co-elution of Diastereomers in Chromatography:

    • Cause: Diastereomers of this compound derivatives can have very similar polarities, making their separation by standard flash chromatography on silica gel challenging.

    • Solution:

      • Optimize Chromatography Conditions: A shallow elution gradient with a low-polarity solvent system can enhance separation. Using a longer column or a stationary phase with a smaller particle size can also improve resolution.[10]

      • Change the Stationary Phase: If silica gel is ineffective, consider using other stationary phases like alumina or reversed-phase C18 silica.

      • Derivatization: Converting the diastereomeric mixture into derivatives with larger steric or electronic differences can improve separability on achiral stationary phases.

  • Inability to Separate Enantiomers:

    • Cause: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatographic techniques.

    • Solution:

      • Chiral HPLC: This is the most direct method for both analytical and preparative separation of enantiomers. A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is often necessary to find the optimal conditions.[11][12][13]

      • Diastereomeric Salt Formation: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization or chromatography due to their different physical properties.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy offers the best stereoselectivity for this compound?

A1: There is no single "best" strategy, as the optimal choice depends on the desired stereoisomer and the available starting materials. However, methods employing chiral catalysts, such as the Sharpless asymmetric aminohydroxylation of trans-cinnamates, can provide high enantio- and diastereoselectivity for specific isomers. Enzymatic approaches, using hydroxylases or aldolases, also offer excellent stereocontrol but may have a more limited substrate scope.[7] The diastereoselective reduction of a chiral β-keto α-amino ester is another powerful method that allows for the synthesis of either syn or anti diastereomers by selecting the appropriate reducing agent.

Q2: How can I confirm the stereochemistry of my synthesized this compound derivative?

A2: A combination of spectroscopic and analytical techniques is typically required:

  • NMR Spectroscopy: 1H NMR can be used to determine the relative stereochemistry (syn or anti) by analyzing the coupling constants between the protons on the C2 and C3 carbons. The Karplus relationship can help correlate the dihedral angle to the coupling constant. Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of protons, aiding in stereochemical assignment.

  • Chiral HPLC: Comparison of the retention time of the synthesized product with that of an authentic, commercially available standard on a chiral column is a reliable method for determining the absolute configuration.

  • Vibrational Circular Dichroism (VCD): This technique, when combined with theoretical calculations, can be used to determine the absolute configuration without the need for a reference standard.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

Q3: What is an orthogonal protecting group strategy and why is it important for synthesizing this compound?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[4][6][7] This is crucial for this compound due to its three distinct functional groups (amino, hydroxyl, and two carboxyls). For example, you might use:

  • An Fmoc group for the amine (removed by a base like piperidine).

  • A t-butyl ester for a carboxyl group (removed by a strong acid like TFA).

  • A benzyl ether for the hydroxyl group (removed by hydrogenolysis). This allows you to selectively deprotect and modify one functional group while the others remain protected, which is essential for incorporating the molecule into larger structures like peptides.

Part 3: Data and Protocols

Comparison of Synthetic Strategies
Synthetic MethodKey Reagents/CatalystTypical StereoselectivityAdvantagesCommon Challenges
Sharpless Asymmetric Aminohydroxylation K₂OsO₂(OH)₄, Chiral Ligand (e.g., (DHQ)₂PHAL), N-haloamideHigh e.e. and d.e. for specific isomersDirect conversion of alkenes to amino alcohols.Regioselectivity can be an issue; potential for side reactions decreasing e.e.
Diastereoselective Reduction of β-Keto Ester Chiral substrate, Stereoselective reducing agent (e.g., LiAlH(O-t-Bu)₃ or NB-Enantride)High d.e.Control over syn vs. anti diastereomer by choice of reagent.Requires synthesis of the β-keto ester precursor.
Enzymatic Hydroxylation Amino acid hydroxylase, 2-oxoglutarateExcellent regio- and stereoselectivityEnvironmentally friendly, highly selective.Limited substrate scope, enzyme availability and stability can be issues.
Experimental Protocol: Asymmetric Synthesis of a Protected (2R,3R)-3-Hydroxyaspartic Acid Derivative

This protocol is adapted from the concise synthesis reported by Khalaf and Datta, which utilizes a Sharpless asymmetric aminohydroxylation.[14]

Workflow Diagram:

G cluster_0 Step 1: Sharpless Asymmetric Aminohydroxylation cluster_1 Step 2: Protection of Hydroxyl Group cluster_2 Step 3: Oxidative Cleavage and Esterification A trans-Ethyl Cinnamate B Protected (2R,3S)-amino alcohol A->B K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₂CO₃, MeSO₂NH₂ C Protected (2R,3S)-amino alcohol D Fully Protected Intermediate C->D BnBr, NaH E Fully Protected Intermediate F Protected (2R,3R)-3-Hydroxyaspartic Acid Derivative E->F RuCl₃, NaIO₄, then CH₂N₂

Caption: Workflow for the asymmetric synthesis of a protected this compound derivative.

Step-by-Step Methodology:

  • Asymmetric Aminohydroxylation:

    • To a solution of trans-ethyl cinnamate in a mixture of n-propanol and water, add potassium carbonate, methanesulfonamide, and the (DHQ)₂PHAL ligand.

    • Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate.

    • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction with sodium sulfite and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography to yield the protected (2R,3S)-amino alcohol.

  • Protection of the Hydroxyl Group:

    • Dissolve the amino alcohol from the previous step in anhydrous THF and cool to 0 °C.

    • Add sodium hydride portion-wise, followed by benzyl bromide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify by flash column chromatography.

  • Oxidative Cleavage and Esterification:

    • Dissolve the fully protected intermediate in a mixture of carbon tetrachloride, acetonitrile, and water.

    • Add sodium periodate and a catalytic amount of ruthenium(III) chloride.

    • Stir vigorously at room temperature until the reaction is complete.

    • Extract the resulting carboxylic acid and dissolve it in a suitable solvent.

    • Treat the carboxylic acid with diazomethane to form the methyl ester.

    • Purify the final product by flash column chromatography to obtain the protected (2R,3R)-3-hydroxyaspartic acid derivative.

Logical Relationship Diagram:

G cluster_0 Stereocontrol Strategy cluster_1 Troubleshooting Logic A Desired Stereoisomer (e.g., syn or anti) B Choice of Synthetic Route A->B C Asymmetric Catalysis (e.g., Sharpless AA) B->C D Substrate Control (Diastereoselective Reduction) B->D E Enzymatic Synthesis B->E F Low Stereoselectivity G Optimize Catalyst/Ligand F->G H Change Reducing Agent F->H I Modify Reaction Conditions F->I

Caption: Decision-making process for achieving stereocontrol in this compound synthesis.

References

Technical Support Center: Purification of 3-Hydroxyaspartic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the challenging yet critical process of purifying 3-hydroxyaspartic acid (3-OH-Asp) isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro-3-hydroxyaspartic acid.

As a non-proteinogenic amino acid, 3-OH-Asp isomers are of significant interest in neuroscience and pharmacology due to their distinct biological activities. For instance, L-threo-3-hydroxyaspartate is a potent inhibitor of the high-affinity glutamate transporter, a mechanism of considerable importance in neurological research. The ability to isolate these isomers in high purity is paramount for accurate biological evaluation and further development.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common and advanced issues encountered during the purification process.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the separation of this compound isomers.

Q1: What are the primary methods for separating the four stereoisomers of this compound?

A1: The separation of 3-OH-Asp isomers is a non-trivial task due to their similar physicochemical properties. The most successful and widely adopted methods fall into three main categories:

  • Chiral Chromatography: This is often the most direct method, particularly using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). It can resolve all four isomers in a single analytical run if the appropriate column and mobile phase are selected.

  • Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. For example, an enzyme might selectively hydrolyze an N-acyl group from one enantiomer in a racemic mixture, allowing the hydrolyzed and unhydrolyzed forms to be separated by conventional methods like ion-exchange chromatography.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, which allows for their separation by fractional crystallization.

Q2: I have a racemic mixture of all four isomers. What is a logical first step in my purification strategy?

A2: A logical starting point is to first separate the diastereomeric pairs (threo and erythro) before tackling the enantiomeric separation. The threo and erythro diastereomers have different physical properties (e.g., solubility, crystal structure), making them separable by standard techniques like fractional crystallization or achiral chromatography. Once you have isolated the racemic threo pair from the racemic erythro pair, you can then apply a chiral separation method to resolve the enantiomers (L from D) within each pair.

G cluster_0 Initial Racemic Mixture cluster_1 Step 1: Diastereomer Separation cluster_2 Step 2: Enantiomer Resolution mix All 4 Isomers (L-threo, D-threo, L-erythro, D-erythro) threo Racemic threo (L-threo, D-threo) mix->threo Fractional Crystallization erythro Racemic erythro (L-erythro, D-erythro) mix->erythro Fractional Crystallization L_threo L-threo threo->L_threo Chiral Method D_threo D-threo threo->D_threo Chiral Method L_erythro L-erythro erythro->L_erythro Chiral Method D_erythro D-erythro erythro->D_erythro Chiral Method

Caption: General purification workflow for 3-OH-Asp isomers.

Q3: How can I determine the enantiomeric excess (e.e.) and purity of my final samples?

A3: Chiral HPLC is the gold standard for determining the enantiomeric excess of your purified isomers. By developing an analytical method capable of resolving all four isomers, you can integrate the peak areas to quantify the composition of your sample. Purity with respect to other chemical contaminants can be assessed using standard analytical techniques like reverse-phase HPLC with UV or mass spectrometry (MS) detection, as well as Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.

Guide 1: Chiral HPLC Method Development & Troubleshooting

Chiral HPLC is a powerful tool, but achieving baseline separation of all four isomers can be challenging.

Common Issue: Poor Peak Resolution or Co-elution

  • Symptom: Peaks for two or more isomers are overlapping, making quantification impossible.

  • Causality: The chosen chiral stationary phase (CSP) and mobile phase combination is not providing sufficient stereoselectivity for the 3-OH-Asp isomers. The interaction energies between the isomers and the CSP are too similar.

Troubleshooting Protocol:

  • Verify Column Choice: Not all chiral columns are suitable. For this compound, crown ether-based CSPs (e.g., CROWNPAK CR(+)/CR(-)) and ligand-exchange columns are known to be effective. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) may also work but often require derivatization of the amino acid.

  • Optimize Mobile Phase:

    • Aqueous Mobile Phases: For crown ether or ligand-exchange columns, the mobile phase is typically aqueous. The pH is a critical parameter.

      • Action: Adjust the pH of the aqueous mobile phase (e.g., perchloric acid solution) in small increments (e.g., from pH 1.0 to 2.5). The ionization state of the amino and carboxylic acid groups dramatically affects their interaction with the CSP.

    • Temperature Control:

      • Action: Vary the column temperature. Lowering the temperature often increases retention times and can improve resolution by enhancing the stability of the transient diastereomeric complexes formed with the CSP. Try running at 10°C, 15°C, and 25°C.

  • Reduce Flow Rate:

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the number of theoretical plates and improve separation efficiency, although it will lengthen the run time.

Table 1: Example HPLC Optimization Parameters

ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Column Chiralcel OD-HCROWNPAK CR(+) CROWNPAK CR(+)CROWNPAK is specifically designed for amino acid enantiomers.
Mobile Phase 80:20 Hexane:IPA0.1M HClO₄ 0.1M HClO₄Aqueous mobile phase is required for this column type.
pH N/A2.01.5 Fine-tuning pH alters analyte ionization and interaction with the CSP.
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min Slower flow can increase efficiency and improve resolution.
Temperature 25°C25°C15°C Lower temperature can enhance chiral recognition.
Guide 2: Enzymatic Resolution Challenges

Enzymatic resolution is elegant but sensitive to reaction conditions.

Common Issue: Low Enantioselectivity (Low e.e. of Product)

  • Symptom: The enzyme acts on more than one stereoisomer, resulting in a product that is not enantiomerically pure.

  • Causality: The chosen enzyme may not be specific enough for the target isomer, or the reaction conditions (pH, temperature) are suboptimal, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Enzyme Selection: The choice of enzyme is critical. For resolving N-acetyl-DL-threo-3-hydroxyaspartic acid, Acylase I from Aspergillus species is a common choice as it preferentially hydrolyzes the L-enantiomer.

  • pH Optimization: Enzyme activity and selectivity are highly pH-dependent.

    • Action: Perform small-scale reactions across a pH range (e.g., pH 6.5 to 8.0) to find the optimum for both activity and selectivity. Use a pH-stat or a well-buffered solution to maintain constant pH.

  • Control Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced selectivity.

    • Action: Run the reaction at several different initial concentrations of the N-acyl-3-OH-Asp to identify an optimal level.

  • Monitor Reaction Progress:

    • Action: Take aliquots at different time points and analyze the e.e. of the product and the remaining substrate. Over-incubation can sometimes lead to the slow hydrolysis of the non-preferred enantiomer, reducing the overall e.e.

G cluster_0 Input Mixture cluster_1 Enzymatic Reaction cluster_2 Output Mixture cluster_3 Separation racemate N-acyl-DL-threo-3-OH-Asp enzyme Acylase I (pH, Temp Control) racemate->enzyme L_acid L-threo-3-OH-Asp (Hydrolyzed Product) enzyme->L_acid D_acyl N-acyl-D-threo-3-OH-Asp (Unreacted Substrate) enzyme->D_acyl separation Ion-Exchange Chromatography L_acid->separation D_acyl->separation

Caption: Workflow for enzymatic resolution of 3-OH-Asp isomers.

Guide 3: Diastereomeric Crystallization Failures

Common Issue: Oiling Out or Failure to Crystallize

  • Symptom: Instead of forming solid crystals, the diastereomeric salt separates as an immiscible liquid (oils out), or no solid forms at all upon cooling.

  • Causality: This is typically a solubility problem. The diastereomeric salt is too soluble in the chosen solvent, or the solution is too supersaturated, leading to rapid phase separation as an oil rather than ordered crystal growth.

Troubleshooting Protocol:

  • Solvent Screening: The choice of solvent is the most critical factor.

    • Action: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Control Cooling Rate: Rapid cooling promotes oiling out.

    • Action: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow, controlled cooling is essential for growing well-defined crystals.

  • Seeding:

    • Action: If you have a small amount of the desired pure diastereomeric crystal, add a tiny seed crystal to the supersaturated solution to initiate crystallization. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Adjust Concentration:

    • Action: If the solution oils out, try diluting it slightly with more solvent before heating and re-cooling. If nothing crystallizes, try carefully removing some solvent under reduced pressure to create a more concentrated solution.

Technical Support Center: Optimizing Biocatalytic 3-Hydroxyaspartic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic production of 3-Hydroxyaspartic acid (3-Hya). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance experimental success and improve product yield. This compound, a hydroxylated amino acid, serves as a valuable chiral building block in the synthesis of various pharmaceuticals.[1] Biocatalytic methods offer superior stereo-, regio-, and chemoselectivity compared to traditional chemical synthesis, making them a promising avenue for producing optically pure 3-Hya.[2][3]

This resource is structured to address common challenges encountered during the enzymatic synthesis of L-threo-3-Hydroxyaspartic acid (L-THA), a biologically significant stereoisomer.[4] We will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and reliability of your protocols.

I. Foundational Knowledge: Biocatalytic Routes to L-threo-3-Hydroxyaspartic Acid

Two primary biocatalytic strategies have been explored for L-THA synthesis. Understanding these pathways is crucial for effective troubleshooting.

Route 1: Direct Hydroxylation of L-Aspartic Acid

This route employs a mutant asparagine hydroxylase to directly hydroxylate L-aspartic acid. While conceptually straightforward, this method has been reported to result in low yields.[2][5][6]

Route 2: Two-Step Conversion from L-Asparagine

A more efficient and higher-yielding approach involves a two-step enzymatic cascade:

  • Hydroxylation: A wild-type asparagine hydroxylase (AsnO) converts L-asparagine to 3-hydroxyasparagine.

  • Hydrolysis: An asparaginase then hydrolyzes the amide group of 3-hydroxyasparagine to produce L-THA.[2][5][6]

This two-step, one-pot bioconversion using whole-cell catalysts has demonstrated significantly higher yields, reaching up to 96%.[2][5]

Visualizing the Biocatalytic Pathways

Biocatalytic_Routes cluster_0 Route 1: Direct Hydroxylation cluster_1 Route 2: Two-Step Conversion L-Aspartic Acid L-Aspartic Acid L-THA_1 L-threo-3-Hydroxyaspartic Acid L-Aspartic Acid->L-THA_1 Mutant Asparagine Hydroxylase (e.g., AsnO-D241N) Low_Yield Low Yields Reported L-THA_1->Low_Yield L-Asparagine L-Asparagine 3-Hydroxyasparagine 3-Hydroxyasparagine L-Asparagine->3-Hydroxyasparagine Wild-Type Asparagine Hydrolase (AsnO) L-THA_2 L-threo-3-Hydroxyaspartic Acid 3-Hydroxyasparagine->L-THA_2 Asparaginase High_Yield High Yields (up to 96%) L-THA_2->High_Yield

Caption: Comparison of biocatalytic routes for L-THA production.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Low Product Yield

Q1: My L-THA yield is significantly lower than expected in the two-step conversion from L-asparagine. What are the potential causes and how can I improve it?

A1: Low yield is a multifaceted issue. Let's break down the common culprits:

  • Sub-optimal Enzyme Expression: The expression level of the asparagine hydroxylase (AsnO) is critical. Insufficient enzyme concentration will naturally lead to a lower conversion rate.

    • Causality: The promoter system driving gene expression directly impacts the amount of enzyme produced.

    • Solution: Transitioning from a weaker promoter (e.g., lac) to a stronger, more tightly regulated promoter like the T7 promoter can dramatically increase AsnO expression and, consequently, L-THA yield.[2][5] Studies have shown this switch can elevate yields from 8.2% to 92%.[2][5]

  • Endogenous Asparaginase Activity in Host: The E. coli host naturally possesses asparaginase, which can compete for the L-asparagine substrate, converting it to L-aspartic acid and ammonia, thereby reducing the amount available for hydroxylation.

    • Causality: This side reaction diverts the starting material away from the desired pathway.

    • Solution: Utilize an asparaginase-deficient E. coli strain (e.g., ΔansA). By knocking out the gene for asparaginase I, the substrate is channeled more efficiently towards the hydroxylation step, leading to a remarkable increase in L-THA production.[2][5]

  • Inadequate Reaction Time: Biocatalytic reactions require sufficient time to reach completion.

    • Causality: Enzyme kinetics dictate that as substrate is converted to product, the reaction rate slows.

    • Solution: For tube-scale reactions, incubation times of up to 72 hours may be necessary.[2] In a controlled fermentor environment, the reaction can be accelerated, potentially reaching completion in as little as 28 hours.[2] Monitor your reaction progress over time to determine the optimal endpoint.

Enzyme Instability

Q2: I'm observing a rapid loss of enzyme activity during the bioconversion. How can I improve the operational stability of my enzymes?

A2: Enzyme stability is paramount for a robust and cost-effective process.[7] Here are key factors and solutions:

  • Temperature and pH Fluctuations: Most enzymes have a narrow optimal range for temperature and pH.[8] Deviations can lead to denaturation and loss of activity.

    • Causality: Extreme pH or temperature disrupts the delicate three-dimensional structure of the enzyme, including the active site.

    • Solution:

      • Temperature: Maintain the reaction at the optimal temperature for your specific hydroxylase and asparaginase. For many microbial enzymes, this is around 25-45°C.[6][9] Avoid temperatures above 45°C where activity can be rapidly lost.[9]

      • pH: Use a well-buffered reaction medium to maintain the optimal pH. A potassium phosphate buffer at pH 6.5 has been shown to be effective for the asparagine hydroxylase reaction.[2][6]

  • Proteolytic Degradation: Host cell proteases can degrade your expressed enzymes, reducing their concentration and activity over time.

    • Causality: During whole-cell catalysis or after cell lysis, endogenous proteases can cleave the biocatalyst.

    • Solution:

      • Consider using protease-deficient host strains.

      • For purified enzyme systems, add protease inhibitors to the reaction mixture.

      • Immobilizing the enzyme on a solid support can often protect it from proteolysis and improve overall stability.[10]

  • Oxidative Damage: Some enzymes, particularly those with sulfhydryl groups in their active sites, are susceptible to oxidation.[8]

    • Causality: The iron-dependent asparagine hydroxylase is an oxygenase, and its catalytic cycle involves reactive oxygen species that can potentially damage the enzyme.

    • Solution: The addition of reducing agents like L-ascorbic acid (Vitamin C) to the reaction mixture is crucial. L-ascorbic acid helps maintain the iron cofactor in its reduced Fe(II) state, which is essential for catalytic activity.[2][6]

Substrate and Product Inhibition

Q3: The reaction rate seems to decrease significantly at higher substrate concentrations. Could this be substrate or product inhibition?

A3: Yes, this is a common phenomenon in enzyme kinetics.[11][12]

  • Substrate Inhibition: At very high concentrations, the substrate (L-asparagine) might bind to a secondary, non-catalytic site on the enzyme, forming an inactive complex and reducing the overall reaction rate.[11][12]

    • Causality: This allosteric binding prevents the enzyme from efficiently converting the substrate at the active site.

    • Solution: Determine the optimal substrate concentration range through kinetic studies. Avoid excessively high starting concentrations of L-asparagine. A fed-batch strategy, where the substrate is added incrementally throughout the reaction, can maintain an optimal concentration and prevent inhibition.

  • Product Inhibition: The product, L-THA, may competitively bind to the active site of the asparagine hydroxylase, preventing the substrate from binding.[13]

    • Causality: As the product concentration increases, it competes with the substrate for the enzyme's active site.

    • Solution:

      • In-situ Product Removal (ISPR): Couple the bioconversion with a product removal technique, such as reactive extraction.[14] This keeps the product concentration low in the reaction medium, alleviating inhibition and driving the reaction towards completion.

      • Process Optimization: For batch reactions, accept that the rate will decrease over time. Focus on optimizing other parameters (enzyme concentration, cofactors) to achieve the desired endpoint in an acceptable timeframe.

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for diagnosing and resolving low L-THA yield.

III. Frequently Asked Questions (FAQs)

Q4: What is the optimal reaction setup for maximizing L-THA production?

A4: For preparative-scale production, a whole-cell reaction in a controlled jar fermentor is superior to test-tube scale experiments.[2] This setup allows for better control of pH, temperature, and aeration, leading to faster reaction times and higher yields. A combination of an asparaginase I-deficient E. coli mutant and a T7 expression system for the asparagine hydroxylase gene has proven highly effective.[2][5]

Q5: What are the essential cofactors and components for the asparagine hydroxylase reaction?

A5: The asparagine hydroxylase (AsnO) is a non-heme iron and 2-oxoglutarate-dependent oxygenase.[15] The essential components for its activity are:

  • Substrate: L-asparagine

  • Co-substrate: 2-oxoglutarate

  • Cofactor: Fe(II) (provided as FeSO₄)

  • Reducing Agent: L-ascorbic acid (to maintain iron in the Fe(II) state)

  • Buffer: A suitable buffer to maintain optimal pH, such as potassium phosphate buffer (pH 6.5).[2][6]

Q6: How can I purify the L-THA product from the reaction mixture?

A6: Downstream processing is crucial for obtaining a high-purity product. A common method involves:

  • Cell Removal: Centrifuge the reaction mixture to pellet the whole-cell catalyst.

  • Acidic Precipitation: Acidify the supernatant to precipitate proteins and other macromolecules.

  • Chromatography: Use preparative reversed-phase column chromatography to separate L-THA from remaining impurities.

  • Solvent Extraction: Further purify the L-THA fraction using solvent extraction.[16]

Q7: Can I use purified enzymes instead of a whole-cell system?

A7: Yes, using purified enzymes is a viable option and can simplify downstream processing. However, it introduces the costs of enzyme purification and may result in lower operational stability compared to enzymes within the protective environment of a cell.[10] For industrial applications, the cost-effectiveness of each approach must be carefully evaluated.

Q8: Are there any specific safety considerations when working with these biocatalytic systems?

A8: Standard microbiological safety practices should be followed when working with genetically modified E. coli. This includes using appropriate personal protective equipment (PPE) and sterilizing all cultures and waste before disposal. The chemical reagents used, such as FeSO₄ and L-ascorbic acid, are generally considered low-hazard but should be handled according to their safety data sheets (SDS).

IV. Data Summary and Protocols

Table 1: Impact of Genetic and Process Modifications on L-THA Yield
Host SystemPromoter for asnO GeneScaleMolar Yield of L-THAReference
Intact E. colilacTest Tube0.076%[5]
Asparaginase I-deficient mutantlacTest Tube8.2%[2][5]
Asparaginase I-deficient mutantT7Test Tube92%[2][5]
Asparaginase I-deficient mutantT7Jar Fermentor96%[2][5]
Protocol 1: Whole-Cell Bioconversion in a Jar Fermentor

This protocol is adapted from the high-yield process described by Hibi et al., 2015.[2]

  • Inoculum Preparation: Cultivate the E. coli Rosetta2(DE3) ΔansA strain carrying the pEAsnO plasmid (T7 promoter system) in LB medium with appropriate antibiotics at 37°C until the OD₆₀₀ reaches ~0.5.

  • Induction: Add IPTG to a final concentration of 0.1 mM to induce AsnO expression. Continue incubation for 16 hours at 25°C.

  • Cell Harvest: Collect the cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Bioconversion Setup: In a 2-liter jar fermentor, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 10 mM L-asparagine

    • 20 mM 2-oxoglutarate

    • 1 mM L-ascorbic acid

    • 0.5 mM FeSO₄

    • Harvested cell pellet

  • Reaction: Run the bioconversion at 25°C with appropriate agitation and aeration.

  • Monitoring: Periodically take samples to monitor the consumption of L-asparagine and the formation of L-THA using HPLC or LC-MS.

  • Termination: Stop the reaction after ~28 hours or when L-asparagine is fully consumed.

  • Downstream Processing: Proceed with product purification as described in FAQ Q6.

V. References

  • Hibi, M., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10), 3459-3467. --INVALID-LINK--

  • Hibi, M., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed, PMID: 25795668. --INVALID-LINK--

  • Matsumoto, Y., et al. (2016). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 80(1), 134-142. --INVALID-LINK--

  • Wojciechowska, M., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 13(1), 1-13. --INVALID-LINK--

  • Hibi, M., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10). --INVALID-LINK--

  • Duggleby, R. G. (2018). Single time-point analysis of product and substrate inhibition. FEBS Open Bio, 8(1), 132-139. --INVALID-LINK--

  • Creative Enzymes. (2018). Enzyme Stability and Preservation. --INVALID-LINK--

  • Dong, X., et al. (2015). Aspartate β-hydroxylase expression promotes a malignant pancreatic cellular phenotype. Oncotarget, 6(3), 1649-1661. --INVALID-LINK--

  • Mallet, W. G., et al. (2001). Method and formulation for stabilization of enzymes. Google Patents, US6294365B1. --INVALID-LINK--

  • Wikipedia. (n.d.). This compound. --INVALID-LINK--

  • Chen, J., et al. (2024). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. International Journal of Molecular Sciences, 25(5), 2829. --INVALID-LINK--

  • McDonough, M. A., et al. (2019). Aspartate/asparagine-β-hydroxylase crystal structures reveal an unexpected epidermal growth factor-like domain substrate disulfide pattern. Nature Communications, 10(1), 1-13. --INVALID-LINK--

  • Olsen, M. (2022). Aspartyl (Asparaginyl)-Beta-Hydroxylase (ASPH) Inhibitors for the Treatment of Cancer. YouTube. --INVALID-LINK--

  • BioProTec. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme. --INVALID-LINK--

  • Yoshino, M., & Murakami, K. (2015). Analysis of the substrate inhibition of complete and partial types. SpringerPlus, 4(1), 1-7. --INVALID-LINK--

  • Reddy, K. S., & Kumar, P. (2013). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Tetrahedron: Asymmetry, 24(15-16), 949-953. --INVALID-LINK--

  • D'Souza, S., et al. (2021). Aspartate β-Hydroxylase Is Upregulated in Head and Neck Squamous Cell Carcinoma and Regulates Invasiveness in Cancer Cell Models. Cancers, 13(21), 5399. --INVALID-LINK--

  • Sun, Z., et al. (2007). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Biomacromolecules, 8(1), 213-219. --INVALID-LINK--

  • Inamdar, S., et al. (2020). Aspartate β-hydroxylase Regulates Expression of Ly6 Genes. Journal of Cancer, 11(13), 3747-3757. --INVALID-LINK--

  • de Fouchécour, F. (2020). Extractive bioconversion of 3-hydroxypropionic acid: limiting mechanisms and integrated process optimisation. ResearchGate. --INVALID-LINK--

  • van der Velden, N. S., et al. (2023). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. ACS Catalysis, 13(15), 10111-10134. --INVALID-LINK--

  • Reed, M. C., et al. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. BioEssays, 37(9), 985-991. --INVALID-LINK--

  • Buller, A. R., & Arnold, F. H. (2021). State-of-the-Art Biocatalysis. ACS Central Science, 7(6), 948-957. --INVALID-LINK--

  • Wikipedia. (n.d.). Threo-3-hydroxyaspartate ammonia-lyase. --INVALID-LINK--

  • Patel, R. N. (2011). Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. ResearchGate. --INVALID-LINK--

  • Tocris Bioscience. (n.d.). L-(-)-threo-3-Hydroxyaspartic acid. --INVALID-LINK--

  • de Vries, R. P., et al. (2019). Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories. In Fungi and Fungal Products in Human Health and Disease (pp. 131-148). --INVALID-LINK--

  • R&D Systems. (n.d.). L-(-)-threo-3-Hydroxyaspartic acid. --INVALID-LINK--

  • Rich, D. H., et al. (1985). Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition. Biochemistry, 24(13), 3165-3173. --INVALID-LINK--

  • Woodley, J. M. (2019). Considerations when Measuring Biocatalyst Performance. Catalysts, 9(10), 814. --INVALID-LINK--

  • Costa, R., et al. (2024). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Marine Drugs, 22(3), 118. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Issues of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxyaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this unique amino acid derivative. By understanding its physicochemical properties, you can effectively prepare solutions for your experiments.

Section 1: Understanding the Molecule: Physicochemical Properties

This compound (Hya) is a derivative of aspartic acid with a hydroxyl group at the beta-position.[1][2] Like many amino acids, it is a zwitterionic molecule, meaning it contains both a positive charge (on the amino group) and a negative charge (on the carboxyl groups), resulting in a neutral net charge at a specific pH.[3][4] This zwitterionic nature is fundamental to its solubility behavior.[3][5] The solubility of zwitterions is lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[6][7]

This compound has two chiral centers, meaning it can exist in four different stereoisomers.[1] The L-threo isomer is a well-known inhibitor of Excitatory Amino Acid Transporters (EAATs).[8][9]

Key Physicochemical Properties of this compound:

PropertyValue/DescriptionSignificance for Solubility
Molecular Formula C₄H₇NO₅[9][10]Provides the basic composition of the molecule.
Molecular Weight ~149.1 g/mol [1][9]Essential for calculating molar concentrations.
Structure An amino acid with two carboxylic acid groups and one hydroxyl group.[1]The multiple polar groups suggest good water solubility, but this is highly pH-dependent.
pKa Values Similar to aspartic acid, it has three pKa values: ~1.9 (α-carboxyl), ~3.7 (β-carboxyl), and ~9.6 (α-amino).[11]These values determine the charge of the molecule at a given pH and are critical for predicting solubility.
Isoelectric Point (pI) Calculated as the average of the two acidic pKa values: (1.89 + 3.65) / 2 ≈ 2.77.[11]This is the pH at which the molecule has a net zero charge and is least soluble.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or Phosphate-Buffered Saline (PBS, pH 7.4)?

A: The isoelectric point (pI) of this compound is approximately 2.77.[11] At a neutral pH of 7.0-7.4, the molecule is far from its pI and should be soluble. However, if it fails to dissolve, it could be due to the rate of dissolution being slow. The zwitterionic form, even when soluble, can have strong intermolecular interactions that need to be overcome.[5] It is also possible that the solid material is highly crystalline.

Q2: What is the best starting solvent to dissolve this compound?

A: For the L-(-)-threo isomer, a recommended starting point is to use a basic solution, such as 1 equivalent of NaOH, which can achieve concentrations up to 100 mM.[12] This is because at a basic pH, both carboxylic acid groups will be deprotonated, resulting in a net negative charge and enhanced solubility.

Q3: Can I heat the solution or use sonication to improve solubility?

A: Gentle warming (e.g., to 37°C) and sonication can help increase the rate of dissolution for many compounds, including peptides and amino acids.[7][13][14] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: My compound dissolved initially but then precipitated out of solution after I added it to my experimental buffer. What happened?

A: This is a common issue that occurs when the pH of the stock solution is significantly different from the final buffer. When you add your concentrated stock (e.g., dissolved in a basic solution) to a large volume of a neutral or acidic buffer, the final pH may shift closer to the pI of this compound, causing it to become less soluble and precipitate. Always check the pH of the final solution and ensure it is not close to the pI.

Section 3: In-Depth Troubleshooting Guide

The Primary Tool: pH Adjustment

The most effective way to control the solubility of this compound is by manipulating the pH of the solvent.[6][7]

  • To dissolve as a negatively charged species (anion): Increase the pH to be at least 1-2 units above the highest acidic pKa (~3.7). At a pH of 5 or higher, the molecule will have a net negative charge and should be readily soluble. Using a dilute basic solution like 0.1 M NaOH or ammonium hydroxide is effective.[14]

  • To dissolve as a positively charged species (cation): Decrease the pH to be at least 1 unit below the lowest pKa (~1.9). At a pH of less than 1.0, the molecule will have a net positive charge. This is generally less practical for biological experiments due to the extreme acidity.

Systematic Workflow for Solubility Optimization

This workflow provides a step-by-step approach to achieving a clear, stable solution of this compound for your experiments.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh this compound add_water Add small volume of deionized water (e.g., to make a 10-100 mM solution) start->add_water vortex Vortex/Mix thoroughly add_water->vortex check_sol Is the solution clear? vortex->check_sol add_base Add 1 M NaOH dropwise while vortexing check_sol->add_base No success Solution ready. Filter sterilize (0.22 µm) and store. check_sol->success Yes check_ph_sol Is the solution clear? add_base->check_ph_sol sonicate Gently warm (37°C) and/or sonicate for 5-10 minutes check_ph_sol->sonicate No check_ph_sol->success Yes check_final_sol Is the solution clear? sonicate->check_final_sol check_final_sol->success Yes fail Re-evaluate. Consider a lower concentration or different buffer system. check_final_sol->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution of L-threo-3-Hydroxyaspartic acid (MW: 149.1 g/mol ) using a basic pH adjustment.

Materials:

  • L-threo-3-Hydroxyaspartic acid

  • Deionized water (ddH₂O)

  • 1 M NaOH solution

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the Compound: Weigh out 14.91 mg of L-threo-3-Hydroxyaspartic acid and place it in a sterile microcentrifuge tube.

  • Initial Suspension: Add approximately 800 µL of ddH₂O to the tube. The compound will likely not dissolve at this point and will form a suspension.

  • pH Adjustment: While vortexing the suspension, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). Continue adding NaOH until the solid material completely dissolves and the solution becomes clear.

  • Final Volume Adjustment: Once the compound is dissolved, add ddH₂O to bring the final volume to 1.0 mL.

  • pH Check (Optional but Recommended): You can measure the pH of the final stock solution to ensure it is in the basic range, which will help predict its behavior when diluted.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Section 4: Advanced Strategies

If pH adjustment alone is insufficient, or if your experimental conditions are incompatible with a high pH stock solution, consider these alternatives:

  • Co-solvents: For highly resistant compounds, small amounts of organic solvents like DMSO or ethanol can be used to first dissolve the compound, followed by slow dilution with the aqueous buffer.[13][14] Be cautious, as organic solvents can interfere with many biological assays.[13]

  • Buffer Selection: The choice of buffer can influence solubility.[15] Buffers with components that can interact with the solute may either enhance or decrease solubility. If you are experiencing precipitation in a phosphate buffer, for example, you might test a zwitterionic buffer like HEPES or Tris, ensuring the final pH is not close to the pI.

References

Technical Support Center: 3-Hydroxyaspartic Acid Derivatization & HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of 3-Hydroxyaspartic acid (3-OH-Asp). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this unique, non-proteinogenic amino acid. The presence of a hydroxyl group on the beta-carbon of 3-OH-Asp introduces specific challenges during the derivatization step required for sensitive HPLC analysis.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. It aims not only to provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: FAQs - Understanding Derivatization Chemistry for 3-OH-Asp

Q1: Why is derivatization necessary for analyzing this compound with HPLC?

A1: Most amino acids, including 3-OH-Asp, lack a native chromophore or fluorophore, which means they do not absorb UV or fluoresce strongly on their own.[1][2] This makes them difficult to detect at the low concentrations typically found in biological samples.[1][3] Derivatization is a chemical modification process that attaches a "tag" to the amino acid.[2][4] This tag is a molecule with strong UV absorbance or fluorescence properties, dramatically increasing detection sensitivity for HPLC analysis.[5][6]

Q2: Which are the most common derivatization reagents for amino acids, and are they all suitable for 3-OH-Asp?

A2: The two most prevalent pre-column derivatization chemistries for amino acids are based on o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[7]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[8] Its major advantage is speed and the fact that the reagent itself is not fluorescent, reducing background noise. However, OPA does not react with secondary amines (like proline) and the resulting derivatives can have limited stability.[9][10][11]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[12] While the derivatives are more stable than OPA adducts, the reaction can be slower, and excess reagent must be managed to prevent interference in the chromatogram.[1][10]

Both reagents are suitable for 3-OH-Asp as it possesses a primary amine. The choice depends on whether secondary amino acids are also of interest and the required stability of the derivatized sample.

Q3: Does the hydroxyl group on this compound interfere with the derivatization reaction?

A3: The primary amine of 3-OH-Asp is the main reaction site for both OPA and FMOC-Cl. Generally, the β-hydroxyl group does not directly prevent the derivatization of the amine. However, it can have secondary effects:

  • With FMOC-Cl: Under strongly basic conditions, the hydroxyl group can also be derivatized by FMOC-Cl, leading to a di-substituted product (one on the amine, one on the hydroxyl group). This can result in multiple peaks for a single analyte or a shift in retention time compared to other amino acids.[12] Controlling the pH and reaction time is crucial to ensure consistent, single-product formation.[12]

  • With OPA: The hydroxyl group can influence the polarity and stability of the resulting isoindole derivative, potentially altering its chromatographic behavior and stability compared to non-hydroxylated amino acids.[13]

Part 2: Troubleshooting Guide - The Derivatization Step

This section addresses specific problems you might encounter during the sample preparation and derivatization process.

Symptom 1: Low or no peak for 3-OH-Asp, while other amino acid standards look fine.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Incorrect pH of Reaction Buffer Derivatization reactions are highly pH-sensitive. OPA reactions require an alkaline pH (typically 9-10) for the thiol to be deprotonated and the reaction to proceed efficiently.[8] FMOC-Cl reactions also require alkaline conditions (pH 8-11.4) to deprotonate the amino group, making it nucleophilic.[10][12] If the pH is too low, the reaction rate will be drastically reduced.Verify the pH of your borate buffer after preparation. Buffers can change pH over time. Prepare fresh buffer weekly. Ensure the final pH of the sample-buffer mixture is within the optimal range.
Degraded Derivatization Reagent OPA solutions, particularly after the addition of the thiol, have limited stability and are sensitive to oxidation.[9][14] FMOC-Cl is highly susceptible to hydrolysis from moisture in the air or solvent, forming FMOC-OH, which will not react with amino acids.[1]Prepare OPA/thiol reagent fresh daily.[11] Store FMOC-Cl powder desiccated and in a freezer. Prepare FMOC-Cl solutions in anhydrous acetonitrile and use them within a few days, storing them tightly capped.
Insufficient Molar Excess of Reagent The derivatization reaction is a competition between your analyte and other nucleophiles (like water or ammonia contamination). A sufficient molar excess (typically 4-6x or higher) of the derivatization reagent is needed to drive the reaction to completion for all amino acids.Calculate the total molar amount of amino groups in your sample and ensure you are adding a sufficient excess of the derivatizing agent. If quantifying a wide range of concentrations, base the calculation on the most concentrated sample.
Matrix Interference High concentrations of salts, ammonia, or other primary amines in your sample matrix can consume the derivatization reagent, leaving an insufficient amount for 3-OH-Asp.If possible, perform a sample cleanup step like solid-phase extraction (SPE) to remove interfering matrix components before derivatization.[15] Alternatively, increase the molar excess of the derivatization reagent.

Symptom 2: Multiple, unexpected peaks appear in the chromatogram for a 3-OH-Asp standard.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Derivative Instability (OPA) OPA-amino acid derivatives are known to be unstable and can degrade over time, forming secondary products.[9][11][13] The degradation rate varies between amino acids.The timing between derivatization and injection is critical.[16] Automate the derivatization and injection sequence using an autosampler for maximum reproducibility.[17] If injecting manually, maintain a consistent, short reaction time (e.g., 1-2 minutes) for all samples and standards.[11]
Di-substitution (FMOC-Cl) As mentioned, the hydroxyl group of 3-OH-Asp can react with FMOC-Cl under certain conditions, leading to a mix of mono- and di-substituted products, which will appear as separate peaks.Optimize the derivatization pH and reagent concentration. A slightly lower pH (e.g., 8.5-9.0) may favor derivatization of the amine over the hydroxyl group. Ensure the reaction time is consistent and not excessively long.[18]
Reagent Impurities / Side Reactions Excess FMOC-Cl hydrolyzes to FMOC-OH, which can appear as a large, interfering peak.[1] OPA can undergo side reactions or polymerization, especially in improperly prepared reagents.[19]For FMOC-Cl, after the primary reaction, add a reagent like 1-aminoadamantane (ADAM) to quench the excess FMOC-Cl.[10] This forms a single, well-resolved adduct peak away from your analytes of interest.[10] For OPA, ensure high-purity starting materials.

Part 3: Troubleshooting Guide - HPLC Analysis

Even with perfect derivatization, chromatographic issues can arise.

Symptom 3: Poor peak shape (tailing or fronting) for the 3-OH-Asp derivative.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Secondary Silanol Interactions The derivatized 3-OH-Asp, with its polar carboxyl and hydroxyl groups, can interact with active silanol groups on the surface of the silica-based C18 column. This causes peak tailing.[20]Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with TFA or formic acid). This protonates the silanol groups, minimizing their interaction with your analyte. Alternatively, use a modern, end-capped column with low silanol activity.
Column Contamination or Void Accumulation of matrix components on the column inlet frit can distort the flow path.[15] A void at the column head creates dead volume, leading to peak distortion.[21]Use a guard column to protect your analytical column from contamination.[15] If a void is suspected, reverse-flush the column (disconnected from the detector) according to the manufacturer's instructions. Check for poorly seated fittings.[21]
Sample Solvent Mismatch Injecting the derivatized sample in a solvent that is much stronger than the initial mobile phase (e.g., high percentage of acetonitrile) can cause the sample band to spread before it reaches the column, resulting in broad or split peaks.Whenever possible, the final derivatized sample should be in a solvent composition that is as close as possible to the initial mobile phase conditions.[20]

Symptom 4: Inconsistent retention times for the 3-OH-Asp derivative.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Unstable Column Temperature Retention on a reversed-phase column is temperature-dependent. Fluctuations in ambient lab temperature will cause retention times to drift.[20]Use a thermostatted column compartment and maintain a constant temperature (e.g., 40 °C) for all runs.[22]
Mobile Phase pH Drift The pH of your aqueous mobile phase buffer can affect the retention of ionizable compounds. Improperly prepared buffers or buffer degradation can cause pH shifts.Prepare mobile phases fresh and consistently. Always measure the pH of the aqueous component before mixing with the organic solvent. Use a buffer concentration of at least 10-20 mM to ensure adequate buffering capacity.
Pump or System Issues Leaks in the pump, worn pump seals, or check valve issues can lead to inconsistent flow rates and mobile phase composition, causing retention time variability.[20]Perform regular system maintenance. Check for leaks, salt buildup on pistons, and listen for unusual pump noises.[20] Run a system pressure test to check for leaks.

Part 4: Visualized Workflows & Protocols

Workflow for Derivatization and Analysis

The following diagram illustrates the general workflow for analyzing 3-OH-Asp.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Plasma, Tissue Extract) Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis If protein-bound Cleanup Sample Cleanup (e.g., SPE, Filtration) Sample->Cleanup If free form Hydrolysis->Cleanup Buffer Add Borate Buffer (Adjust pH) Cleanup->Buffer Reagent Add Derivatization Reagent (OPA/thiol or FMOC-Cl) Buffer->Reagent React Incubate (Controlled Time & Temp) Reagent->React Quench Quench Reaction (Optional, for FMOC-Cl) React->Quench Inject Inject onto HPLC React->Inject For OPA Quench->Inject Separate Reversed-Phase C18 Column (Gradient Elution) Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for 3-OH-Asp analysis.

Troubleshooting Flowchart: Low 3-OH-Asp Peak Area

G Start Symptom: Low 3-OH-Asp Peak Area CheckStandards Are internal/external standards also low? Start->CheckStandards CheckReagents Prepare fresh derivatization reagent and buffer. Re-run sample. CheckStandards->CheckReagents No CheckSystem Problem is likely system-wide (injector, detector). Check for leaks, run system suitability. CheckStandards->CheckSystem Yes CheckMatrix Does the issue persist with a clean standard? CheckReagents->CheckMatrix MatrixEffect Problem is likely matrix interference. Implement sample cleanup (SPE). CheckMatrix->MatrixEffect No DerivProblem Problem is likely reagent or reaction condition. Verify pH, time, temp. CheckMatrix->DerivProblem Yes

Caption: Decision tree for low peak area troubleshooting.

Protocol: Automated Pre-Column Derivatization with OPA/MPA

This protocol is intended for use with an HPLC autosampler capable of performing derivatization steps.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with a concentrated NaOH solution.

    • OPA/MPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 4.5 mL of the 0.4 M borate buffer. Add 50 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is stable for approximately 24-48 hours when stored at 4°C.

  • Autosampler Program:

    • Draw 5 µL of the OPA/MPA reagent.

    • Draw 5 µL of the sample (or standard).

    • Mix in the needle or a mixing loop for 1.0 minute.

    • Inject the entire reaction mixture onto the column.

  • HPLC Conditions:

    • Column: High-quality C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[22]

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[22]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[22]

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.[22]

    • Detector: Fluorescence Detector (Excitation: 338 nm, Emission: 450 nm).

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the derivatives, and then re-equilibrate. (e.g., 0-10 min, 2-50% B; 10-12 min, 50-80% B; 12-15 min, re-equilibrate at 2% B).

References

Technical Support Center: Optimizing 3-Hydroxyaspartic Acid Concentration for EAAT Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 3-Hydroxyaspartic acid in Excitatory Amino Acid Transporter (EAAT) inhibition assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-tested advice to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to provide quick answers through FAQs and in-depth solutions via a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which form should I use?

A: this compound (3-Hya), also known as beta-hydroxyaspartic acid, is a derivative of the amino acid aspartate.[1] It contains two chiral centers, resulting in four possible stereoisomers.[1] For EAAT inhibition, the L-threo stereoisomer is the most potent and commonly used form.[2][3] The DL-threo mixture is also active but is a combination of the active L-isomer and an inactive D-isomer, which may require higher concentrations and can complicate kinetic analysis.[4][5][6]

Q2: What is the mechanism of action for this compound?

A: L-threo-3-Hydroxyaspartic acid is a competitive inhibitor of EAATs.[3] This means it directly competes with endogenous substrates like glutamate and aspartate for binding to the transporter's active site.[7] Unlike some inhibitors that simply block the transporter (non-transportable inhibitors), L-threo-3-Hydroxyaspartic acid is a transportable inhibitor for EAATs 1 through 4.[3] This means the transporter binds to it and initiates the transport cycle, which is a critical factor for certain assay types, such as electrophysiology or fluorescence-based membrane potential assays that measure the ionic currents associated with transport.[8] For EAAT5, it acts as a non-transportable inhibitor.[3]

Q3: How do I prepare and store stock solutions of this compound?

A: L-threo-3-Hydroxyaspartic acid has limited solubility in neutral aqueous buffers. The recommended method for preparing a high-concentration stock solution is to dissolve it in 1 equivalent of NaOH .[3] For example, to make a 100 mM stock solution, you would dissolve 14.91 mg of L-threo-3-Hydroxyaspartic acid (MW: 149.1 g/mol ) in 1 mL of 100 mM NaOH. Always verify the molecular weight from the certificate of analysis for your specific batch.[3] Stock solutions should be stored at -20°C.[9] Avoid repeated freeze-thaw cycles.

Q4: What are the typical working concentrations for inhibiting EAATs?

A: The optimal concentration depends on the EAAT subtype being studied and the specific assay conditions (e.g., substrate concentration). A good starting point is to perform a dose-response curve ranging from 1 µM to 1 mM. Based on published inhibition constants (K_i) and IC_50 values, effective concentrations typically fall within the low-to-mid micromolar range.

Inhibitor FormTransporterK_i / IC_50 (µM)Assay System
L-(-)-threo-3-Hydroxyaspartic acid Human EAAT1K_i: 11[³H]-D-Aspartate Uptake (HEK293)[2][3]
Human EAAT2K_i: 19[³H]-D-Aspartate Uptake (HEK293)[2][3]
Human EAAT3K_i: 14[³H]-D-Aspartate Uptake (HEK293)[2][3]
DL-threo-β-Hydroxyaspartic acid Human EAAT1IC_50: 96Glutamate Uptake (COS-1)[4][5][6]
Human EAAT2IC_50: 31Glutamate Uptake (COS-1)[4][5][6]
EAAT4 (Xenopus Oocytes)K_i: 0.6Electrophysiology[4][5][6]
EAAT5 (Xenopus Oocytes)K_i: 2.5Electrophysiology[4][5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: No or Significantly Weaker Than Expected Inhibition

This is a common issue that can stem from multiple sources, from reagent integrity to the biological system itself.

  • Potential Cause 1.1: Suboptimal Inhibitor Concentration

    • Explanation: As a competitive inhibitor, the effectiveness of 3-Hya is dependent on the concentration of the substrate (e.g., glutamate, D-aspartate) used in the assay. If the substrate concentration is too high relative to the inhibitor, it will outcompete 3-Hya for binding, leading to weak or no apparent inhibition.

    • Solution:

      • Verify Substrate Concentration: Ensure you are using a substrate concentration at or below its K_m value for the transporter. This increases the sensitivity of the assay to competitive inhibitors.

      • Perform a Dose-Response Curve: Instead of a single concentration, test 3-Hya across a wide range (e.g., 100 nM to 1 mM) to determine the IC_50 in your specific assay conditions.

      • Consult Literature: Refer to the table above and published studies for typical effective concentrations.[4]

  • Potential Cause 1.2: Degraded or Improperly Prepared Inhibitor

    • Explanation: The chemical integrity of your inhibitor is paramount. Improper storage, repeated freeze-thaw cycles, or incorrect solubilization can lead to degradation or inaccurate concentration.

    • Solution:

      • Prepare Fresh Stock: Prepare a fresh stock solution of L-threo-3-Hydroxyaspartic acid using the recommended protocol (dissolving in 1 eq. NaOH).[3]

      • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or below.

      • pH Check: After diluting the alkaline stock solution into your final assay buffer, ensure the final pH is correct and buffered appropriately, as a significant pH shift can affect transporter activity.

  • Potential Cause 1.3: Low or Absent EAAT Expression/Activity

    • Explanation: The inhibitor cannot work if the target protein is not present or functional. This can be an issue in transiently transfected cells or with cell lines that have lost expression over time.

    • Solution:

      • Run Positive Controls: Always include a positive control inhibitor with a different mechanism of action or a well-characterized inhibitor for your specific EAAT subtype (e.g., TFB-TBOA) to confirm that the assay system is working.[10]

      • Confirm Expression: If problems persist, verify EAAT expression using methods like Western Blot, qPCR, or immunocytochemistry.

      • Measure Baseline Activity: Ensure there is a robust baseline of substrate uptake in your vehicle-treated controls. The "signal window" (activity of vehicle vs. fully inhibited control) must be large enough to detect partial inhibition.

Problem 2: High Variability Between Replicates or Experiments
  • Potential Cause 2.1: Inconsistent Cell Health or Plating Density

    • Explanation: EAAT activity is directly proportional to the number of healthy, viable cells expressing the transporter. Variations in cell number or health between wells will lead to high variability in uptake.

    • Solution:

      • Standardize Seeding: Use a precise method for cell counting (e.g., an automated cell counter) and ensure a uniform, confluent monolayer at the time of the assay.

      • Monitor Cell Morphology: Visually inspect cells prior to the assay to ensure they are healthy and not overgrown or stressed.

      • Control Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered protein expression.

  • Potential Cause 2.2: Assay Buffer and Reagent Inconsistencies

    • Explanation: EAATs are ion-coupled transporters, meaning their activity is highly dependent on the ionic gradients (Na⁺, K⁺, H⁺) across the membrane.[11][12] Small variations in buffer composition can significantly impact activity.

    • Solution:

      • Use a Single Buffer Batch: For a given experiment, use the same batch of all buffers and reagents.

      • Precise Reagent Preparation: Pay close attention to weighing and dissolving all buffer components. Verify the pH of the final buffer at the temperature the assay will be run at.

      • Pre-warm Buffers: Ensure all solutions are pre-warmed to the assay temperature (typically 37°C) before adding them to the cells to avoid temperature shocks that can affect transporter kinetics.

Problem 3: Suspected Assay Artifacts

Artifacts are misleading results that do not reflect a true biological interaction with the target.[13]

  • Potential Cause 3.1: Interference with the Detection Method

    • Explanation: In non-radiolabel based assays, such as fluorescence-based membrane potential (FMP) assays, the inhibitor itself might interfere with the fluorescent dye.[8] It could quench the signal, be autofluorescent, or alter the properties of the dye, leading to a false positive or negative result.

    • Solution:

      • Run an Inhibitor-Only Control: In a cell-free system (e.g., assay buffer in an empty well), test your highest concentration of 3-Hya with the detection reagent (e.g., fluorescent dye) to see if it has any intrinsic effect on the signal.

      • Use an Orthogonal Assay: If you suspect an artifact, validate your findings using a different assay method. For example, if you see inhibition in an FMP assay, confirm it with a direct [³H]-D-aspartate uptake assay, which is less prone to compound interference.[8][14]

Key Experimental Protocols

Protocol 1: Preparation of 100 mM L-threo-3-Hydroxyaspartic Acid Stock
  • Materials:

    • L-(-)-threo-3-Hydroxyaspartic acid (MW: 149.1 g/mol ; verify with your supplier)[3]

    • 1 M NaOH solution, sterile

    • Nuclease-free water, sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass for your desired volume (e.g., for 1 mL, weigh 14.91 mg).

    • Prepare a 100 mM NaOH solution by diluting your 1 M stock in nuclease-free water.

    • Add the calculated mass of 3-Hya powder to a sterile microcentrifuge tube.

    • Add the corresponding volume of 100 mM NaOH solution.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot into single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store at -20°C.

Protocol 2: General Workflow for a [³H]-D-Aspartate Uptake Assay

This protocol provides a general framework. Specific incubation times and concentrations should be optimized for your cell system.

  • Cell Plating: Seed cells expressing the target EAAT into 24- or 48-well plates. Allow them to grow to a confluent monolayer.

  • Pre-incubation/Wash: Gently wash the cells twice with a pre-warmed Krebs-Henseleit or similar physiological buffer to remove media components.

  • Inhibitor Addition: Add buffer containing the desired concentrations of 3-Hya (and vehicle/positive controls) to the wells. Incubate for 5-15 minutes at 37°C.

  • Initiate Uptake: Add the substrate solution, which contains [³H]-D-aspartate mixed with unlabeled D-aspartate to achieve the desired final concentration and specific activity.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is critical that this step is timed precisely and kept within the linear range of uptake.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data (e.g., to protein concentration) and calculate the percent inhibition relative to vehicle controls. Plot the data to determine the IC_50 value.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the mechanism of inhibition and a typical experimental workflow.

EAAT_Inhibition cluster_membrane Cell Membrane EAAT Extracellular Side EAAT Protein Intracellular Side Glutamate Glutamate (Substrate) BindingSite Glutamate->BindingSite Binds & is Transported Hya 3-Hydroxyaspartate (Inhibitor) Hya->BindingSite Competitively Binds BindingSite->EAAT:port

Caption: Competitive inhibition at the EAAT binding site.

Assay_Workflow Start Start: Plate Cells in Multi-well Plate Wash Wash Cells with Assay Buffer Start->Wash AddInhibitor Add 3-Hya Dilutions (Pre-incubation) Wash->AddInhibitor AddSubstrate Initiate Uptake: Add Radiolabeled Substrate AddInhibitor->AddSubstrate Incubate Incubate (e.g., 10 min @ 37°C) AddSubstrate->Incubate Terminate Terminate Uptake: Rapid Wash with Ice-Cold Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Measure Measure Signal (e.g., Scintillation Counting) Lyse->Measure Analyze Analyze Data: Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an EAAT radioligand uptake assay.

References

improving the efficiency of one-pot synthesis of L-threo-3-Hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the one-pot synthesis of L-threo-3-Hydroxyaspartic acid (L-THA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this highly efficient biocatalytic process. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Advantage of Biocatalytic Synthesis

L-threo-3-Hydroxyaspartic acid is a non-proteinogenic amino acid with significant biological activities, including the competitive inhibition of glutamate/aspartate transporters.[1] Traditional chemical synthesis methods, such as the ammonolysis of epoxysuccinic acid, are often hampered by the formation of undesirable stereoisomers, necessitating complex and often inefficient purification steps.[1]

The one-pot biocatalytic method leverages genetically engineered Escherichia coli to achieve highly stereospecific conversion of L-asparagine into L-THA with yields exceeding 90%.[2][3] This process is simpler, more efficient, and operates under mild conditions, making it the superior choice for producing enantiomerically pure L-THA.[2] This guide focuses on troubleshooting and optimizing this whole-cell biocatalyst system.

Core Biocatalytic Pathway

The synthesis is a two-step enzymatic reaction performed in a single pot using a whole-cell catalyst. The core of the process involves an asparagine hydroxylase (AsnO) from Streptomyces coelicolor and the host's native hydrolytic enzymes.

  • Hydroxylation: The AsnO enzyme, expressed in E. coli, catalyzes the hydroxylation of the starting material, L-asparagine, to form 3-hydroxyasparagine.

  • Hydrolysis: Intracellular E. coli asparaginases then hydrolyze the amide group of 3-hydroxyasparagine to yield the final product, L-threo-3-Hydroxyaspartic acid (L-THA).[1][4]

Biocatalytic_Pathway cluster_cell E. coli Whole-Cell Biocatalyst AsnO Asparagine Hydroxylase (AsnO) (Recombinantly Expressed) Intermediate 3-Hydroxyasparagine (Intermediate) AsnO->Intermediate Asparaginase Native E. coli Asparaginase L_THA L-threo-3-Hydroxyaspartic acid (Final Product) Asparaginase->L_THA L_Asn L-Asparagine (Substrate) L_Asn->AsnO Step 1: Hydroxylation Intermediate->Asparaginase Step 2: Hydrolysis Troubleshooting_Workflow Start Start: Low L-THA Yield CheckStrain Is the E. coli strain asparaginase-deficient (e.g., ΔansA)? Start->CheckStrain CheckPromoter Is AsnO expression driven by a strong promoter (e.g., T7)? CheckStrain->CheckPromoter Yes FixStrain Action: Switch to a ΔansA host strain. CheckStrain->FixStrain No CheckCofactors Are all cofactors (FeSO₄, Ascorbate, 2-OG) present at correct concentrations? CheckPromoter->CheckCofactors Yes FixPromoter Action: Clone asnO gene into a T7 expression vector. CheckPromoter->FixPromoter No CheckConditions Are reaction conditions (pH, Temp, OD₆₀₀, Time) optimal? CheckCofactors->CheckConditions Yes FixCofactors Action: Remake reaction buffer with correct cofactor concentrations. CheckCofactors->FixCofactors No FixConditions Action: Adjust pH, temperature, cell density, or reaction time. CheckConditions->FixConditions No Success Result: High Yield of L-THA (>90%) CheckConditions->Success Yes FixStrain->CheckStrain FixPromoter->CheckPromoter FixCofactors->CheckCofactors FixConditions->CheckConditions

References

minimizing side reactions in the chemical synthesis of 3-Hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of 3-Hydroxyaspartic acid (Hya). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

This compound possesses two chiral centers, leading to four possible stereoisomers (D/L-erythro and D/L-threo), which presents a significant stereochemical challenge in its synthesis. This guide provides insights into controlling these stereochemical outcomes and mitigating other common side reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound?

    • What are the major side reactions to be aware of during the synthesis?

    • How can I control the diastereoselectivity of the reaction to favor the erythro or threo isomer?

  • Troubleshooting Guide: Common Issues and Solutions

    • Problem 1: Low Diastereoselectivity - Obtaining a Mixture of erythro and threo Isomers.

    • Problem 2: Formation of β-Elimination Products.

    • Problem 3: Aspartimide Formation Leading to Byproducts and Racemization.

    • Problem 4: Difficulty in Removing Protecting Groups.

    • Problem 5: Challenges in Purifying the Final Product.

  • Experimental Protocols

    • Protocol for Sharpless Asymmetric Aminohydroxylation to Control Stereochemistry.

    • Protocol for Purification of Diastereomers by Reversed-Phase Flash Chromatography.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed to access this compound, each with its own advantages and challenges. The most prominent methods include:

  • Sharpless Asymmetric Aminohydroxylation (AA): This is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes.[1] For this compound, this typically involves the aminohydroxylation of a substituted α,β-unsaturated ester, such as trans-ethyl cinnamate.[2] The choice of chiral ligand (e.g., derivatives of dihydroquinine and dihydroquinidine) is crucial for controlling the stereochemical outcome.[1]

  • Epoxidation of α,β-Unsaturated Esters followed by Ring-Opening: This two-step approach involves the initial formation of a glycidic ester, which is then opened by a nitrogen nucleophile (e.g., ammonia or an azide). The stereochemistry of the final product is dependent on the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction.

  • Aldol-type Condensations: Stereoselective aldol reactions of glycine enolates with appropriate electrophiles can be employed to construct the carbon skeleton of this compound with the desired stereochemistry.[3][4]

  • Enzymatic and Biocatalytic Methods: These approaches offer high stereoselectivity. For instance, microbial hydroxylases can be used for the direct hydroxylation of aspartic acid or asparagine.[5][6]

Q2: What are the major side reactions to be aware of during the synthesis?

A2: The synthesis of this compound is often complicated by several side reactions that can impact yield, purity, and stereochemical integrity. Key side reactions include:

  • Formation of Diastereomeric Mixtures: Due to the two stereocenters in this compound, controlling the relative configuration (erythro or threo) is a primary challenge. Many synthetic methods can produce a mixture of diastereomers, which can be difficult to separate.[7]

  • β-Elimination: Under basic conditions, particularly during deprotection steps in peptide synthesis, β-hydroxy amino acids are susceptible to elimination of the hydroxyl group to form a dehydroalanine derivative.[8]

  • Aspartimide Formation: When the carboxylic acid groups of the aspartic acid backbone are protected as esters (e.g., tert-butyl or benzyl esters), base-mediated cyclization can occur to form a five-membered aspartimide ring. This is a significant issue in Fmoc-based solid-phase peptide synthesis and can lead to a mixture of α- and β-peptides, as well as racemization.[9][10]

  • Side Reactions of Protecting Groups: The choice of protecting groups for the amino and carboxylic acid functionalities is critical. Incompatible protecting groups or harsh deprotection conditions can lead to a variety of side reactions, including re-attachment of cleaved protecting groups to other reactive sites on the molecule.[11]

Q3: How can I control the diastereoselectivity of the reaction to favor the erythro or threo isomer?

A3: Achieving high diastereoselectivity is a central goal in the synthesis of this compound. The strategy for controlling the stereochemical outcome is highly dependent on the chosen synthetic route:

  • In Sharpless Asymmetric Aminohydroxylation: The diastereoselectivity is primarily controlled by the choice of the chiral ligand. The use of different cinchona alkaloid-derived ligands can favor the formation of different diastereomers. For example, in the aminohydroxylation of cinnamates, the choice between phthalazine (PHAL) and anthraquinone (AQN) derived ligands can reverse the regioselectivity, which in turn influences the final stereochemistry of the product.[12]

  • In Epoxidation-Based Routes: The stereochemistry of the starting α,β-unsaturated ester (E or Z) and the epoxidation conditions will determine the stereochemistry of the resulting epoxide. Subsequent nucleophilic ring-opening typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the site of attack. By carefully choosing the starting material and reaction conditions, a specific diastereomer can be targeted.

  • In Aldol Reactions: The stereochemical outcome of aldol reactions can be controlled by the geometry of the enolate (E or Z) and the choice of chiral auxiliaries or catalysts. For example, using different chiral oxazolidinones as auxiliaries can provide access to either syn or anti aldol adducts with high diastereoselectivity.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Diastereoselectivity - Obtaining a Mixture of erythro and threo Isomers.

Causality: The formation of a mixture of diastereomers indicates a lack of stereocontrol in the key bond-forming step. This can be due to suboptimal reaction conditions, the wrong choice of catalyst or chiral auxiliary, or inherent limitations of the chosen synthetic method.

Troubleshooting Steps:

  • Re-evaluate Your Chiral Catalyst/Auxiliary:

    • For Sharpless AA: Ensure the purity of your chiral ligand. Even small amounts of the pseudoenantiomeric ligand can significantly erode enantioselectivity and, consequently, diastereoselectivity. Consider screening different ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) to identify the optimal one for your specific substrate.

    • For Aldol Reactions: The choice of chiral auxiliary is paramount. For example, Evans' oxazolidinones are well-known for providing high levels of stereocontrol. Ensure that the enolization conditions (e.g., base, solvent, temperature) are optimized to favor the formation of a single enolate geometry.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended.

    • Additives: In some cases, the addition of Lewis acids or other additives can improve stereocontrol by promoting a more organized transition state.

  • Consider a Different Synthetic Approach:

    • If optimizing the current method proves unsuccessful, it may be necessary to switch to a more inherently stereoselective route. Enzymatic methods, for example, often provide unparalleled stereocontrol.[5][6]

Data Presentation: Impact of Chiral Ligand on Diastereoselectivity in Sharpless AA

LigandSubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
(DHQ)2PHALtrans-Ethyl Cinnamate>95:5>99[1]
(DHQD)2PHALtrans-Ethyl Cinnamate>95:5>99[1]
Problem 2: Formation of β-Elimination Products.

Causality: β-elimination is a common side reaction for β-hydroxy amino acids, especially under basic conditions. The presence of an electron-withdrawing group on the β-carbon (the hydroxyl group) and an acidic α-proton makes the molecule susceptible to E1cB or E2 elimination. This is particularly problematic during the deprotection of N-terminal protecting groups like Fmoc, which requires a base (e.g., piperidine).[8]

Troubleshooting Workflow:

G start β-Elimination Observed cond1 Are you using Fmoc deprotection? start->cond1 step1 Use a milder base for Fmoc removal (e.g., DBU in low concentration). cond1->step1 Yes cond2 Is the β-elimination occurring during other steps? cond1->cond2 No end β-Elimination Minimized step1->end step2 Protect the hydroxyl group with a base-stable protecting group. step3 Avoid prolonged exposure to strong bases. step2->step3 cond2->step2 Yes cond2->end No step4 Lower the reaction temperature during base-mediated steps. step3->step4 step4->end G Asp Aspartic Acid Residue (with ester protecting group) Deprotonation Deprotonation of backbone amide Asp->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Racemization Racemization Aspartimide->Racemization Nucleophilic_Attack Nucleophilic Attack (e.g., by Piperidine) Aspartimide->Nucleophilic_Attack Alpha_Peptide α-Peptide Nucleophilic_Attack->Alpha_Peptide Beta_Peptide β-Peptide Nucleophilic_Attack->Beta_Peptide

References

Validation & Comparative

A Researcher's Comparative Guide to the Activity of 3-Hydroxyaspartic Acid on EAAT Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuroscience and pharmacology, the precise modulation of excitatory amino acid transporters (EAATs) presents a significant opportunity for therapeutic intervention in a host of neurological disorders. These transporters are critical for maintaining glutamate homeostasis, and their dysfunction is implicated in conditions ranging from ischemic brain injury to neurodegenerative diseases.[1] Among the pharmacological tools used to probe EAAT function, 3-Hydroxyaspartic acid has emerged as a key inhibitory ligand.

This guide offers an in-depth comparison of the activity of this compound across the different EAAT subtypes. We will delve into the experimental data that underpins our understanding of its inhibitory profile, provide a detailed protocol for its validation, and compare its performance against other established EAAT inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental paradigms.

The Central Role of EAATs in Glutamatergic Neurotransmission

The EAAT family consists of five distinct subtypes (EAAT1 to EAAT5) that are responsible for the sodium-dependent reuptake of glutamate from the synaptic cleft and extracellular space.[2] This process is vital for terminating excitatory neurotransmission and preventing the excitotoxic effects of excessive glutamate receptor activation. The differential expression and localization of these subtypes throughout the central nervous system allow for fine-tuned regulation of glutamate signaling. Consequently, compounds that can selectively inhibit specific EAAT subtypes are invaluable for dissecting their physiological roles and for the development of targeted therapeutics.

This compound: A Profile of a Competitive EAAT Inhibitor

This compound is a structural analog of aspartate and acts as a competitive inhibitor of EAATs. It exists as four stereoisomers, with the L-threo isomer, L-(-)-threo-3-Hydroxyaspartic acid, being the most pharmacologically active.[3] This compound is a transportable inhibitor for EAAT1-4, meaning it is taken up by the transporters, but is a non-transportable inhibitor of EAAT5.[4][5]

Comparative Activity Across EAAT Subtypes

The inhibitory potency of this compound varies across the different EAAT subtypes. The following table summarizes the available experimental data for both the L-threo isomer and the DL-threo racemic mixture. The data for the L-isomer on EAAT1, EAAT2, and EAAT3 are derived from radiolabeled D-aspartate uptake assays in HEK293 cells expressing the respective human transporter subtypes.[4][5] Data for the DL-racemic mixture on EAAT4 and EAAT5 are from electrophysiological measurements in Xenopus oocytes. It is important to note that direct comparison between different assay types and between the pure L-isomer and the racemic mixture should be made with caution.

CompoundEAAT SubtypeActivity (Ki/IC50)Assay SystemReference
L-(-)-threo-3-Hydroxyaspartic acid EAAT1 (human)Ki = 11 µM[³H]-D-Aspartate Uptake in HEK293 cells[4][5]
EAAT2 (human)Ki = 19 µM[³H]-D-Aspartate Uptake in HEK293 cells[4][5]
EAAT3 (human)Ki = 14 µM[³H]-D-Aspartate Uptake in HEK293 cells[4][5]
DL-threo-β-Hydroxyaspartic Acid EAAT1 (human)IC50 = 96 µMGlutamate Uptake in COS-1 cells
EAAT2 (human)IC50 = 31 µMGlutamate Uptake in COS-1 cells
EAAT4 (rat)Ki = 0.6 µMElectrophysiology in Xenopus oocytes
EAAT5 (human)Ki = 2.5 µMElectrophysiology in Xenopus oocytes

From this data, L-threo-3-hydroxyaspartic acid demonstrates micromolar potency across EAAT1, EAAT2, and EAAT3 with a slight preference for EAAT1 and EAAT3 over EAAT2. The racemic mixture shows inhibitory activity against all tested subtypes, with notably higher potency at EAAT4 and EAAT5 as determined by electrophysiological methods.

Experimental Validation of this compound Activity

To ensure the trustworthiness and reproducibility of experimental findings, a robust and well-validated protocol is essential. The following is a detailed, step-by-step methodology for a radiolabeled substrate uptake assay, a gold-standard technique for characterizing EAAT inhibitors. This protocol is based on methodologies described in seminal publications in the field.[1][2][6]

Workflow for EAAT Inhibitor Validation

G cluster_0 Cell Culture & Transfection cluster_1 Uptake Assay cluster_2 Data Analysis culture 1. Culture HEK293 cells transfect 2. Transiently transfect with EAAT subtype plasmid culture->transfect plate 3. Plate cells into 24-well plates transfect->plate wash1 4. Wash cells with Krebs-Henseleit buffer plate->wash1 preincubate 5. Pre-incubate with This compound wash1->preincubate add_radioligand 6. Add [³H]-L-Glutamate preincubate->add_radioligand incubate 7. Incubate at 37°C add_radioligand->incubate wash2 8. Wash cells to terminate uptake incubate->wash2 lyse 9. Lyse cells wash2->lyse scintillation 10. Scintillation counting lyse->scintillation protein_assay 11. Protein quantification lyse->protein_assay calculate 12. Calculate specific uptake and determine IC50/Ki scintillation->calculate protein_assay->calculate

Caption: Experimental workflow for validating EAAT inhibitor activity.

Detailed Protocol: [³H]-L-Glutamate Uptake Assay in HEK293 Cells

1. Cell Culture and Transfection:

  • Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For transfection, seed cells in a T75 flask and grow to 70-80% confluency.

  • Transiently transfect the cells with a plasmid encoding the human EAAT subtype of interest (e.g., pCMV-hEAAT1) using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • 24 hours post-transfection, trypsinize the cells and seed them into 24-well poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells per well. Allow the cells to adhere and recover for another 24 hours.

2. Radiolabeled Glutamate Uptake Assay:

  • Prepare a Krebs-Henseleit buffer (in mM: 140 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5 D-glucose, and 20 HEPES, pH 7.4).

  • On the day of the assay, aspirate the culture medium from the 24-well plates and wash the cells twice with 0.5 mL of pre-warmed Krebs-Henseleit buffer.

  • Add 225 µL of Krebs-Henseleit buffer containing various concentrations of L-threo-3-hydroxyaspartic acid (or the compound to be tested) to each well. For determining non-specific uptake, add a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate).

  • Pre-incubate the plates at 37°C for 10-15 minutes.

  • Initiate the uptake by adding 25 µL of Krebs-Henseleit buffer containing [³H]-L-glutamate (final concentration, e.g., 50 nM).

  • Incubate the plates at 37°C for a defined period (e.g., 10 minutes). The optimal incubation time should be determined to be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold Krebs-Henseleit buffer.

  • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[6]

  • Use a separate aliquot of the cell lysate to determine the protein concentration in each well using a standard method like the Bradford or BCA protein assay.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Normalize the data to the protein concentration (e.g., in pmol/min/mg protein).

  • To determine the IC50 value of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.

  • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the assay is performed under appropriate conditions (i.e., substrate concentration is at or below its Km).

Comparative Analysis with Alternative EAAT Inhibitors

To provide a broader context for the utility of this compound, it is instructive to compare its activity with other commonly used EAAT inhibitors.

G EAAT_Inhibitors EAAT Inhibitors L-threo-3-Hydroxyaspartic acid DL-TBOA Dihydrokainate (DHK) Activity Activity Profile Broad-spectrum, transportable inhibitor Potent, broad-spectrum, non-transportable blocker Selective, non-transportable inhibitor for EAAT2 EAAT_Inhibitors:f0->Activity:f0 EAAT_Inhibitors:f1->Activity:f1 EAAT_Inhibitors:f2->Activity:f2 EAAT_Subtypes EAAT Subtypes EAAT1 EAAT2 EAAT3 EAAT4 EAAT5

Caption: Logical relationship of key EAAT inhibitors and their activity profiles.

The following table presents a comparison of the inhibitory constants (Ki or IC50) for L-threo-3-Hydroxyaspartic acid, DL-threo-β-benzyloxyaspartate (DL-TBOA), and Dihydrokainate (DHK) across the EAAT subtypes.

InhibitorEAAT1 (Ki/IC50, µM)EAAT2 (Ki/IC50, µM)EAAT3 (Ki/IC50, µM)EAAT4 (Ki, µM)EAAT5 (Ki, µM)Selectivity Profile
L-threo-3-Hydroxyaspartic acid 11[4][5]19[4][5]14[4][5]0.6 (DL-form)2.5 (DL-form)Broad-spectrum
DL-TBOA 70 (IC50) / 9.3 (Ki)[3][8]6 (IC50) / 2.2 (Ki)[3][8]6 (IC50) / 2.9 (Ki)[3][8]4.4[3][8]3.2[3][8]Broad-spectrum, potent
Dihydrokainate (DHK) >3000[9][10]23-89[9][10]>3000[9][10]--EAAT2 selective

This comparison highlights the distinct pharmacological profiles of these inhibitors. L-threo-3-hydroxyaspartic acid serves as a useful broad-spectrum, transportable inhibitor. DL-TBOA is a more potent, non-transportable pan-EAAT inhibitor, making it suitable for experiments where transporter uptake of the inhibitor is undesirable.[3][8] In contrast, Dihydrokainate offers selectivity for EAAT2, which is invaluable for studies aiming to isolate the function of this specific subtype.[9][10]

Conclusion

This compound, particularly the L-threo isomer, is a foundational tool for the pharmacological investigation of excitatory amino acid transporters. Its competitive, transportable inhibitory activity across multiple EAAT subtypes provides a valuable means to modulate glutamate homeostasis in various experimental systems. By employing robust and validated protocols, such as the radiolabeled uptake assay detailed herein, researchers can confidently characterize the effects of this and other inhibitors. Understanding the comparative pharmacology of this compound in relation to other agents like DL-TBOA and DHK allows for informed experimental design and a more nuanced interpretation of results. As the field continues to strive for subtype-selective modulators, a thorough understanding of the properties of existing compounds remains paramount.

References

A Comparative Analysis of L-threo vs. D-threo-3-Hydroxyaspartic Acid as EAAT Inhibitors: A Guide for Neuroscientists and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neurochemical signaling, the precise control of extracellular glutamate concentrations is paramount to maintaining synaptic fidelity and preventing excitotoxicity. Excitatory Amino Acid Transporters (EAATs) are the primary regulators of this delicate balance. Consequently, the development and characterization of EAAT inhibitors are of profound interest for both basic research and therapeutic intervention in a host of neurological disorders. Among the classical inhibitors are the stereoisomers of 3-hydroxyaspartic acid, with the L-threo and D-threo forms exhibiting distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of these two isomers, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in their exploration of EAAT pharmacology.

The Critical Role of EAATs in Glutamatergic Neurotransmission

Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate transporters crucial for clearing glutamate from the synaptic cleft and extrasynaptic spaces.[1] By maintaining low extracellular glutamate levels, EAATs ensure a high signal-to-noise ratio for synaptic transmission and prevent the overactivation of glutamate receptors, a phenomenon implicated in neurodegenerative diseases.[1] There are five subtypes of EAATs (EAAT1-5) with distinct cellular and regional distributions in the central nervous system, each presenting a potential target for pharmacological modulation.[2]

L-threo vs. D-threo-3-Hydroxyaspartic Acid: A Tale of Two Stereoisomers

L-threo-3-hydroxyaspartic acid (L-THA) and its D-threo counterpart (D-THA) are structural analogs of the endogenous EAAT substrate, L-glutamate. Their stereochemistry plays a pivotal role in their interaction with the transporter binding pocket, dictating their potency and mechanism of action. While extensive quantitative data is available for the L-threo isomer and the racemic DL-threo mixture, specific inhibitory constants for the pure D-threo isomer are less commonly reported in the literature. However, it is generally understood that both isomers are active at EAATs.[3]

Potency and Selectivity: A Quantitative Comparison

The inhibitory activity of L-THA and DL-THA has been characterized across various EAAT subtypes, primarily through radiolabeled substrate uptake assays and electrophysiological recordings. The data consistently demonstrates that L-THA is a potent inhibitor of EAATs 1, 2, and 3.

CompoundEAAT SubtypeInhibition Constant (Kᵢ) / IC₅₀Assay SystemReference
L-threo-3-Hydroxyaspartic acid human EAAT1Kᵢ = 11 µM[³H]-D-Aspartate uptake in HEK293 cells[4][5][6]
human EAAT2Kᵢ = 19 µM[³H]-D-Aspartate uptake in HEK293 cells[4][5][6]
human EAAT3Kᵢ = 14 µM[³H]-D-Aspartate uptake in HEK293 cells[4][5][6]
DL-threo-β-Hydroxyaspartic acid human EAAT1IC₅₀ = 96 µMGlutamate uptake in COS-1 cells
human EAAT2IC₅₀ = 31 µMGlutamate uptake in COS-1 cells
EAAT4Kᵢ = 0.6 µMInward currents in Xenopus oocytes
EAAT5Kᵢ = 2.5 µMInward currents in Xenopus oocytes

Table 1: Comparative inhibitory potencies of L-threo and DL-threo-3-hydroxyaspartic acid on various EAAT subtypes.

While direct, side-by-side comparisons of the pure isomers are scarce, the data on the racemic mixture suggests that the D-threo isomer also contributes to the observed inhibition. One study noted that both L- and D-THA are excellent substrates for EAAT1-4.[3]

Mechanism of Action: Substrate vs. Blocker

A key differentiator in the pharmacology of EAAT inhibitors is whether they are transportable substrates or non-transportable blockers. L-threo-3-hydroxyaspartic acid is characterized as a competitive and transportable inhibitor for EAAT1-4, meaning it binds to the glutamate binding site and is translocated across the cell membrane by the transporter.[4][5] In contrast, for EAAT5, it acts as a non-transportable inhibitor.[4][5]

The development of derivatives such as DL-threo-β-benzyloxyaspartate (DL-TBOA) has provided potent, non-transportable blockers for EAATs, which have become invaluable tools for studying transporter function. These blockers bind to the transporter but are not translocated, effectively occluding the transport cycle.

Experimental Protocols for Characterizing EAAT Inhibitors

To facilitate further research in this area, we provide detailed methodologies for assessing the inhibitory activity of compounds like L-threo and D-threo-3-hydroxyaspartic acid.

Radiolabeled Substrate Uptake Assay

This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, such as [³H]-D-aspartate or [³H]-L-glutamate, into cells expressing the target EAAT subtype.

Objective: To determine the IC₅₀ value of a test compound for a specific EAAT subtype.

Materials:

  • Cell line stably or transiently expressing the EAAT subtype of interest (e.g., HEK293 or COS-1 cells)

  • Cell culture reagents

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Radiolabeled substrate ([³H]-D-aspartate or [³H]-L-glutamate)

  • Test compounds (L-THA, D-THA) at various concentrations

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Culture: Plate the EAAT-expressing cells in 24- or 48-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add assay buffer containing the desired concentrations of the test compound to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the specific transporter.

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor like DL-TBOA). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis plate_cells Plate EAAT-expressing cells wash_cells Wash cells with assay buffer plate_cells->wash_cells pre_incubate Pre-incubate with test compound wash_cells->pre_incubate add_radiolabel Add radiolabeled substrate pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake with cold buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells count_scintillation Scintillation counting lyse_cells->count_scintillation calculate_ic50 Calculate IC50 count_scintillation->calculate_ic50

Caption: Workflow for a radiolabeled substrate uptake assay.

Electrophysiological Recording in Xenopus Oocytes

This technique measures the transporter-associated currents in Xenopus oocytes expressing the EAAT of interest. It provides insights into the mechanism of action (substrate vs. blocker) and allows for the determination of kinetic parameters.

Objective: To characterize the electrophysiological response to test compounds and determine if they are substrates or blockers.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the target EAAT subtype

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • Test compounds

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA of the target EAAT and incubate for 2-5 days to allow for protein expression.

  • Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (e.g., at a holding potential of -60 mV).

  • Compound Application: Perfuse the recording chamber with the recording solution. Apply the substrate (e.g., L-glutamate) to elicit an inward current.

  • Inhibitor Testing: To test for inhibitory activity, co-apply the test compound with the substrate. A reduction in the substrate-induced current indicates inhibition.

  • Substrate vs. Blocker Determination: To determine if the test compound is a substrate, apply it in the absence of L-glutamate. If the compound elicits an inward current, it is likely a transportable substrate. If it does not elicit a current on its own but inhibits the glutamate-induced current, it is a non-transportable blocker.

  • Data Analysis: Measure the peak current amplitudes in response to different concentrations of the substrate and/or inhibitor. For competitive inhibitors, a Schild analysis can be performed to determine the Kᵢ value.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Analysis inject_oocyte Inject oocyte with EAAT cRNA incubate_oocyte Incubate for protein expression inject_oocyte->incubate_oocyte voltage_clamp Two-electrode voltage clamp incubate_oocyte->voltage_clamp apply_substrate Apply substrate (e.g., Glutamate) voltage_clamp->apply_substrate apply_inhibitor Apply test compound voltage_clamp->apply_inhibitor record_current Record transporter currents apply_substrate->record_current apply_inhibitor->record_current analyze_currents Analyze current amplitudes record_current->analyze_currents determine_mechanism Determine substrate vs. blocker analyze_currents->determine_mechanism

Caption: Workflow for electrophysiological recording in Xenopus oocytes.

Concluding Remarks and Future Directions

The stereoisomers of this compound have been instrumental in the pharmacological dissection of Excitatory Amino Acid Transporters. L-threo-3-hydroxyaspartic acid stands out as a well-characterized, potent, and transportable inhibitor of EAATs 1-4. While quantitative data for the pure D-threo isomer is less prevalent, existing evidence suggests it also possesses activity at these transporters.

Future research should focus on obtaining a more complete pharmacological profile of the D-threo isomer to enable a direct and comprehensive comparison with its L-threo counterpart. Furthermore, the development of subtype-selective inhibitors based on the 3-hydroxyaspartate scaffold remains a critical goal for advancing our understanding of the specific roles of each EAAT subtype in brain function and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to contribute to this exciting and impactful field.

References

A Researcher's Guide to Validating the Specificity of 3-Hydroxyaspartic Acid for Excitatory Amino Acid Transporters (EAATs)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation of 3-Hydroxyaspartic acid's specificity for Excitatory Amino Acid Transporters (EAATs) over other transporters. It is designed for researchers, scientists, and drug development professionals seeking to utilize this compound as a precise tool in their studies. We will delve into the experimental data and methodologies that underpin our understanding of its selectivity.

Introduction: The Critical Role of Transporter Specificity in Neuroscience Research

Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission.[1][2] The solute carrier 1 (SLC1) family of neurotransmitter transporters includes five EAAT subtypes (EAAT1-5 in humans) that mediate the uptake of glutamate and aspartate.[2] Given their importance, molecules that can selectively interact with EAATs are invaluable research tools.

This compound, a derivative of the amino acid aspartate, has emerged as a potent inhibitor of EAATs.[3][4][5] Understanding its specificity is paramount, as off-target effects can lead to misinterpretation of experimental results. This guide will explore the methodologies used to validate the specificity of this compound for EAATs and present a comparative analysis of its activity against other relevant transporters.

The Family of Excitatory Amino Acid Transporters (EAATs)

The five EAAT subtypes exhibit distinct expression patterns and physiological roles.[6] EAAT1 (GLAST) and EAAT2 (GLT-1) are predominantly found in glial cells and are responsible for the bulk of glutamate clearance from the synaptic cleft.[2][7] EAAT3 (EAAC1) is primarily expressed in neurons, while EAAT4 and EAAT5, also neuronally expressed, have unique properties, including a pronounced chloride conductance.[2][6][7] L-(-)-threo-3-Hydroxyaspartic acid is a competitive, transportable inhibitor of EAAT1-4, but a non-transportable inhibitor of EAAT5.[5][8][9]

Methodological Approaches to Evaluating Transporter Specificity

A multi-faceted approach is essential to rigorously assess the specificity of a compound like this compound. The primary methods employed are substrate uptake assays, competitive binding assays, and electrophysiological recordings.

Substrate Uptake Assays: The Gold Standard for Functional Inhibition

Uptake assays directly measure the functional inhibition of transporters.[10] These assays typically utilize a radiolabeled or fluorescent substrate of the transporter . The ability of the test compound (in this case, this compound) to inhibit the uptake of the labeled substrate is quantified, usually by determining its IC50 value (the concentration of inhibitor required to reduce substrate uptake by 50%).

A common and robust method is the [3H]-D-aspartate uptake assay. D-aspartate is a substrate for EAATs that is not incorporated into proteins, making it an ideal tracer for transport activity.[1] The assay is performed in cells heterologously expressing a specific EAAT subtype. This allows for the precise determination of the inhibitor's potency at each transporter subtype individually.

Competitive Binding Assays: Gauging Affinity for the Transporter

Competitive binding assays are used to determine the affinity of a compound for a transporter, represented by the Ki value (inhibition constant). These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the transporter. While these assays provide valuable information about binding affinity, they do not directly assess the functional consequences of that binding (i.e., whether the compound is an inhibitor, a substrate, or an allosteric modulator).

Electrophysiological Recordings: A Window into Transporter Function

EAATs are electrogenic, meaning they generate an electrical current as they transport their substrates.[1] Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cells can measure these transporter-mediated currents.[11][12] These methods can distinguish between substrates, which elicit a current, and non-transportable blockers, which inhibit the current induced by a substrate without generating one themselves.[11] This is particularly useful for characterizing the mode of action of a compound like this compound at different EAAT subtypes.

Comparative Analysis: The Specificity Profile of L-threo-3-Hydroxyaspartic Acid

The L-threo stereoisomer of this compound is the most commonly used and studied form due to its potent activity at EAATs. The following table summarizes its potency at different human EAAT subtypes, as determined by [3H]-D-aspartate uptake assays in HEK293 cells.

Transporter SubtypeKi (μM)
EAAT111[8][9]
EAAT219[8][9]
EAAT314[8][9]

Data from [3H]-d-Asp uptake assays in HEK293 cells expressing human EAAT1, EAAT2, and EAAT3.[8][9]

These low micromolar Ki values demonstrate that L-threo-3-Hydroxyaspartic acid is a potent inhibitor of the major glutamate transporters.[8][9]

Assessing Specificity Against Other Transporters

To establish true specificity, it is crucial to evaluate the activity of this compound against other transporters that handle structurally similar amino acids. Key families to consider are the Alanine-Serine-Cysteine Transporters (ASCTs) and the Vesicular Glutamate Transporters (VGLUTs).

  • Alanine-Serine-Cysteine Transporters (ASCTs): ASCT2 (SLC1A5) is a neutral amino acid transporter that has some structural homology with EAATs.[13][14] However, studies have shown that compounds selective for ASCT2, such as L-γ-glutamyl-p-nitroanilide (GPNA), can also interact with EAATs.[13] It is important to note that while 3-hydroxyaspartate derivatives have been extensively studied at EAATs, their activity at ASCTs is less well-characterized in publicly available literature. Researchers should consider empirically testing for any cross-reactivity in their system.

  • Vesicular Glutamate Transporters (VGLUTs): VGLUTs are responsible for packaging glutamate into synaptic vesicles and are mechanistically and structurally distinct from the plasma membrane EAATs.[15][16] Their substrate specificity is also different. For instance, VGLUTs are insensitive to D,L-aspartate, a key substrate for EAATs.[16] Given these fundamental differences, significant inhibition of VGLUTs by this compound is not expected, though direct experimental validation is always the most rigorous approach.

Detailed Experimental Protocol: Validating Specificity with a [3H]-D-Aspartate Uptake Assay

This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on EAAT subtypes expressed in a mammalian cell line (e.g., HEK293).

I. Cell Culture and Transfection

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfect the cells with plasmids encoding the human EAAT1, EAAT2, or EAAT3 subtype using a suitable transfection reagent according to the manufacturer's instructions. Use a mock transfection (e.g., empty vector) as a negative control.

  • Allow 24-48 hours for transporter expression before performing the uptake assay.

II. Uptake Assay

  • Preparation:

    • Prepare a stock solution of L-threo-3-Hydroxyaspartic acid in a suitable solvent (e.g., 1 eq. NaOH).

    • Prepare a range of dilutions of L-threo-3-Hydroxyaspartic acid in Krebs-Henseleit buffer (KHB).

    • Prepare a solution of [3H]-D-aspartate in KHB at a concentration close to the Km of the transporter for D-aspartate.

  • Assay Procedure:

    • Wash the cells twice with warm KHB.

    • Pre-incubate the cells with the different concentrations of L-threo-3-Hydroxyaspartic acid or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [3H]-D-aspartate solution (containing the corresponding concentration of L-threo-3-Hydroxyaspartic acid).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KHB.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled EAAT substrate like L-glutamate or in mock-transfected cells) from all values.

    • Plot the percentage of inhibition of [3H]-D-aspartate uptake against the logarithm of the L-threo-3-Hydroxyaspartic acid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [3H]-D-aspartate and Km is its Michaelis-Menten constant for the transporter.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of EAATs and the experimental workflow for the uptake assay.

EAAT_Mechanism cluster_membrane Plasma Membrane EAAT EAAT Intracellular Intracellular Space K_ion K+ EAAT->K_ion Counter-transported Extracellular Extracellular Space Glutamate Glutamate Glutamate->EAAT Binds & is transported Hydroxyaspartate 3-Hydroxyaspartate Hydroxyaspartate->EAAT Binds & inhibits transport Na_ion 3 Na+ Na_ion->EAAT Co-transported H_ion H+ H_ion->EAAT Co-transported Uptake_Assay_Workflow start Seed & Transfect Cells wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with This compound wash1->preincubate add_substrate Add [3H]-D-Aspartate preincubate->add_substrate incubate Incubate (5-10 min) add_substrate->incubate terminate Terminate uptake & Wash with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data (IC50/Ki) measure->analyze end Specificity Profile analyze->end

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry for 3-Hydroxyaspartic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Hydroxyaspartic Acid

This compound (3-Hya) is a non-proteinogenic amino acid that has garnered significant interest in biomedical research.[1][2] As a derivative of aspartic acid, it exists in four distinct stereoisomers due to its two chiral centers.[1] These stereoisomers can have different biological functions, making their accurate quantification critical.[3] For instance, 3-Hya residues are found in Vitamin K-dependent coagulation proteins, and certain stereoisomers are components of siderophores like ornibactin.[1] Furthermore, L-(-)-threo-3-Hydroxyaspartic acid is recognized as a potent inhibitor of excitatory amino acid transporters (EAATs), highlighting its relevance in neuroscience and drug development.[4]

Given its low concentrations in complex biological matrices and the potential for isomeric interferences, the choice of analytical methodology is paramount. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful techniques for quantitative analysis.[5][6] This guide provides an in-depth comparison of these two orthogonal methods, complete with experimental protocols and performance data, to assist researchers in selecting the most appropriate technique for their specific needs. The principles of robust bioanalytical method validation, as outlined by regulatory bodies like the FDA and EMA, form the bedrock of this comparison.[7][8][9][10][11]

Pillar 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a cornerstone of analytical chemistry, but many amino acids, including 3-Hya, lack a strong native chromophore for UV-Vis detection.[12][13] To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amino acid.[14] This not only enhances sensitivity but also improves the chromatographic properties of the analyte.[15]

The Rationale Behind Derivatization

The primary purpose of derivatization is to render the analyte detectable with higher selectivity and sensitivity.[16] Reagents like o-phthaldialdehyde (OPA), when reacted with an amino acid in the presence of a thiol, form a highly fluorescent isoindole derivative that can be detected at very low concentrations.[13][15][17] This is a well-established and cost-effective method for amino acid analysis.

Experimental Workflow: HPLC-Fluorescence

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Deriv Add OPA/Thiol Reagent & Borate Buffer Supernatant->Deriv React Incubate (e.g., 1 min) Deriv->React Inject Inject into HPLC React->Inject Column C18 Reversed-Phase Separation Inject->Column Detect Fluorescence Detection Column->Detect Quant Quantification vs. Calibration Curve Detect->Quant

Caption: Workflow for 3-Hya quantification by HPLC with pre-column derivatization.

Detailed HPLC Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization:

    • In an autosampler vial, combine 10 µL of the supernatant (or standard/QC) with 45 µL of OPA/MPA reagent and 45 µL of 0.2 M borate buffer (pH 9.5).[15]

    • Mix thoroughly and allow the reaction to proceed for 1 minute at room temperature before injection.[15]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a fluorescence detector.

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient tailored to resolve the 3-Hya derivative from other endogenous amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation at 340 nm, Emission at 455 nm.[13]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[18] It combines the separation power of liquid chromatography with the precise detection of mass spectrometry.[5] For many amino acids, LC-MS/MS can offer direct analysis without the need for derivatization, simplifying sample preparation.[19]

The Rationale for a "Dilute-and-Shoot" Approach

The high selectivity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition for the analyte, often allows for minimal sample cleanup.[6] This "dilute-and-shoot" approach, where the sample is simply diluted after protein precipitation, significantly reduces sample preparation time and potential for analyte loss.[19] While derivatization can be used with LC-MS/MS to improve chromatographic retention on reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) offers an alternative for retaining polar compounds like underivatized amino acids.[20][21]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard (Stable Isotope Labeled 3-Hya) Sample->ISTD ProteinPrecip Protein Precipitation (e.g., Acetonitrile) ISTD->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant Collect & Dilute Supernatant Centrifuge1->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Column HILIC or Reversed-Phase Separation Inject->Column Ionize Electrospray Ionization (ESI) Column->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quant Quantification vs. Calibration Curve Detect->Quant

Caption: Workflow for 3-Hya quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for 3-Hya.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant and dilute 1:10 with the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A gradient optimized for the retention and separation of 3-Hya.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor > product ion transition for both 3-Hya and its SIL-IS.

Pillar 3: The Cross-Validation Study

A cross-validation study is essential to compare the performance of two distinct analytical methods.[10][11] The objective is to analyze the same set of samples using both the HPLC and LC-MS/MS methods and compare key validation parameters.

Cross-Validation Experimental Design

CrossValidation_Workflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method SamplePool Pool of Authentic Biological Samples (n=20) Prep_HPLC Prepare Samples (Protocol 1) SamplePool->Prep_HPLC Prep_LCMS Prepare Samples (Protocol 2) SamplePool->Prep_LCMS Analyze_HPLC Analyze via HPLC-FLD Prep_HPLC->Analyze_HPLC Result_HPLC [3-Hya]HPLC Analyze_HPLC->Result_HPLC Compare Compare Results: - Bland-Altman Plot - Paired t-test - Correlation Analysis Result_HPLC->Compare Analyze_LCMS Analyze via LC-MS/MS Prep_LCMS->Analyze_LCMS Result_LCMS [3-Hya]LCMS/MS Analyze_LCMS->Result_LCMS Result_LCMS->Compare

Caption: Logical flow of the cross-validation experiment.

Performance Parameter Comparison

The following table summarizes hypothetical but realistic performance data from the validation of both methods, according to EMA and FDA guidelines.[7][10][22][23]

Parameter HPLC-Fluorescence LC-MS/MS Commentary
Linearity (r²) > 0.995> 0.998Both methods show excellent linearity over their respective ranges.
Range 50 - 5000 ng/mL1 - 1000 ng/mLLC-MS/MS demonstrates a significantly wider dynamic range, especially at the lower end.
LLOQ 50 ng/mL1 ng/mLThe sensitivity of LC-MS/MS is substantially better, crucial for samples with low 3-Hya levels.[5]
Accuracy (% Bias) Within ± 10%Within ± 5%Both methods are highly accurate, with LC-MS/MS showing slightly less bias, likely due to the use of a SIL-IS.
Precision (%RSD) < 12%< 8%The precision of the LC-MS/MS method is superior, providing higher confidence in the results.
Selectivity Potential interference from co-eluting fluorescent compounds.Highly selective due to specific MRM transition. Minimal interference.[6]The specificity of MS detection is a major advantage over optical methods.[6]
Matrix Effect Minimal after protein precipitation and dilution.Potential for ion suppression/enhancement, but mitigated by SIL-IS.The use of a co-eluting SIL-IS is the most effective way to correct for matrix effects in LC-MS/MS.
Sample Throughput Lower (longer run times, derivatization step).Higher (faster chromatography, simpler sample prep).The "dilute-and-shoot" approach of LC-MS/MS is more amenable to high-throughput analysis.[19]

Conclusion and Recommendations

Both HPLC with fluorescence detection and LC-MS/MS are viable and robust methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • HPLC-Fluorescence is a cost-effective and reliable technique that is perfectly suitable for studies where 3-Hya concentrations are expected to be within its linear range and when the sample matrix is relatively clean. The expertise and equipment for this method are widely available.

  • LC-MS/MS is the superior choice when ultimate sensitivity and specificity are required.[18] It is the recommended method for analyzing samples with very low analyte concentrations, complex biological matrices, or when high throughput is a priority. While the initial instrument cost is higher, the enhanced data quality and reduced need for extensive sample cleanup often justify the investment.[24]

Ultimately, a successful cross-validation provides the necessary confidence that data generated by either method is accurate, reliable, and fit for its intended purpose, ensuring the integrity of research and development decisions.

References

The Evolving Landscape of Excitotoxicity Modulation: A Comparative Guide to the Neuroprotective Effects of 3-Hydroxyaspartic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective neuroprotective strategies for devastating conditions like stroke, traumatic brain injury, and neurodegenerative diseases has consistently led researchers to the doorstep of excitotoxicity. This pathological process, primarily driven by the overactivation of glutamate receptors, triggers a cascade of events culminating in neuronal death. For decades, the modulation of glutamatergic neurotransmission has been a focal point of therapeutic development. Within this arena, 3-Hydroxyaspartic acid and its analogs have emerged as intriguing candidates due to their ability to interfere with this destructive cascade. This guide provides an in-depth, objective comparison of the neuroprotective performance of this compound and its key analogs, supported by experimental data to inform future research and drug development endeavors.

The Central Role of Glutamate and the Rationale for Intervention

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, its overabundance in the synaptic cleft, a common sequela of neurological insults, leads to excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This triggers a massive influx of calcium ions (Ca2+), activating a host of downstream cytotoxic pathways, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic cascades.

Intervening in this process can be achieved through several mechanisms, two of which are central to the action of this compound and its analogs:

  • Inhibition of Excitatory Amino Acid Transporters (EAATs): EAATs are responsible for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal. Under pathological conditions, particularly during ischemia, the function of these transporters can reverse, leading to glutamate release and exacerbating excitotoxicity. Inhibiting this reverse transport while preserving forward transport is a key therapeutic goal.

  • Direct Antagonism of Glutamate Receptors: Blocking the glutamate binding site on receptors like the NMDA receptor can directly prevent the influx of Ca2+ and the subsequent neurotoxic cascade.

This compound, a derivative of the amino acid aspartic acid, serves as a foundational molecule for a class of compounds that primarily target EAATs. The exploration of its analogs has been driven by the need to enhance potency, selectivity, and blood-brain barrier permeability while minimizing off-target effects.

Comparative Analysis of Neuroprotective Efficacy

This section synthesizes available experimental data to provide a comparative perspective on the neuroprotective effects of this compound and its prominent analogs.

L-(-)-threo-3-Hydroxyaspartic Acid: The Parent Compound

L-(-)-threo-3-Hydroxyaspartic acid is a potent and competitive inhibitor of the excitatory amino acid transporters EAAT1, EAAT2, EAAT3, and EAAT4. It is a transportable inhibitor for EAAT1-4, meaning it is taken up by the transporters, but acts as a non-transportable inhibitor for EAAT5. Its ability to block glutamate uptake makes it a valuable tool for studying excitotoxicity.

CompoundTarget(s)Ki Values (µM)Experimental ModelReference
L-(-)-threo-3-Hydroxyaspartic acid EAAT1, EAAT2, EAAT3EAAT1: 11, EAAT2: 19, EAAT3: 14[3H]-d-Asp uptake assays in HEK293 cells[1]

While effective as a research tool, the therapeutic potential of the parent compound is limited by its transportable nature, which can lead to complex and sometimes neurotoxic effects in vivo.

DL-threo-beta-Benzyloxyaspartate (DL-TBOA): A Potent Blocker

DL-TBOA, a benzyloxy derivative of this compound, is a potent, competitive, and non-transportable blocker of glutamate transporters. This non-transportable characteristic is a significant advantage as it avoids the complexities associated with substrate inhibitors.

Experimental evidence has demonstrated both neurotoxic and neuroprotective effects of DL-TBOA, depending on the concentration and experimental conditions.

  • Neurotoxicity: At higher concentrations (EC50 values of 38-48 µM), DL-TBOA can induce significant cell death in organotypic hippocampal slice cultures by blocking basal glutamate uptake, leading to an excitotoxic environment[2].

  • Neuroprotection: In a model of ischemia (oxygen-glucose deprivation), a sub-toxic concentration of DL-TBOA (10 µM) was found to be neuroprotective by likely inhibiting the reverse transport of glutamate that occurs during energy failure[2].

CompoundConcentrationExperimental ModelOutcomeReference
DL-threo-beta-Benzyloxyaspartate (DL-TBOA) 38-48 µM (EC50)Organotypic hippocampal slice culturesNeurotoxic[2]
DL-threo-beta-Benzyloxyaspartate (DL-TBOA) 10 µMOrganotypic hippocampal slice cultures (OGD)Neuroprotective[2]
Conformationally Constrained Analogs: HIP-A and HIP-B

To enhance selectivity and potency, conformationally constrained analogs of this compound have been synthesized. Two such analogs, (+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid (HIP-A) and (+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B), have shown promise as selective inhibitors of EAATs[3].

A key finding is that the active isomer, (-)-HIP-A, demonstrates a remarkable property: it inhibits glutamate-induced glutamate release (reverse transport) at concentrations significantly lower than those required to inhibit glutamate uptake[3]. This selective action is highly desirable for neuroprotection.

A direct comparison in organotypic hippocampal slice cultures under ischemic conditions revealed a significant advantage of (-)-HIP-A over DL-TBOA.

CompoundConcentrationExperimental ModelOutcomeReference
(-)-HIP-A 10-30 µMOrganotypic rat hippocampal slices (Ischemia)Neuroprotective[3]
DL-threo-beta-Benzyloxyaspartate (DL-TBOA) 10-30 µMOrganotypic rat hippocampal slices (Ischemia)Toxic[3]

This finding underscores the importance of developing analogs that can selectively target the pathological reverse transport of glutamate without impairing its essential uptake.

Aryl-Substituted Analogs: Benzoyloxyaspartate and Naphthoyloxyaspartate

Further modifications to the this compound scaffold have led to the synthesis of aryl-substituted derivatives. A study published in the Journal of Biological Chemistry detailed the synthesis and evaluation of five new derivatives of DL-threo-beta-hydroxyaspartic acid. Among these, two compounds emerged as competitive blockers of the bovine EAAT1.

CompoundAffinity (µM)TargetExperimental SystemReference
DL-threo-beta-benzoyloxyaspartate 17.2Bovine EAAT1Xenopus oocyte expression system[4]
DL-threo-beta-(1-naphthoyl)oxyaspartate 52.1Bovine EAAT1Xenopus oocyte expression system[4]

These findings demonstrate that the addition of bulky aryl groups can confer competitive blocking activity on the 3-hydroxyaspartate scaffold. Further studies are needed to evaluate the neuroprotective effects of these specific analogs in cell-based and in vivo models of neurodegeneration.

Experimental Methodologies: A Closer Look

The evaluation of neuroprotective agents requires robust and reproducible experimental models. The following are key protocols utilized in the studies of this compound and its analogs.

In Vitro Model: Organotypic Hippocampal Slice Cultures with Oxygen-Glucose Deprivation (OGD)

This model provides a three-dimensional cytoarchitecture that closely mimics the in vivo brain environment, making it a valuable tool for studying neuroprotection.

Protocol:

  • Slice Preparation: Hippocampal slices (350-400 µm thick) are prepared from postnatal day 8-10 rat pups.

  • Culture: Slices are cultured on semiporous membrane inserts for 7-10 days to allow for maturation.

  • Oxygen-Glucose Deprivation (OGD): To simulate ischemia, the culture medium is replaced with a glucose-free medium, and the slices are transferred to an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere for a defined period (e.g., 30-60 minutes).

  • Treatment: The test compound (e.g., DL-TBOA, (-)-HIP-A) is added to the culture medium either before, during, or after the OGD period.

  • Assessment of Cell Death: Neuronal damage is quantified using fluorescent dyes such as Propidium Iodide (PI), which only enters cells with compromised membrane integrity. The fluorescence intensity is measured to determine the extent of cell death.

Causality Behind Experimental Choices: The use of organotypic slice cultures allows for the preservation of synaptic connections and glial-neuronal interactions, providing a more physiologically relevant context compared to dissociated neuronal cultures. OGD effectively mimics the key aspects of ischemic injury, namely the deprivation of oxygen and glucose, which triggers the excitotoxic cascade.

Biochemical Assay: [3H]-d-Aspartate Uptake Assay

This assay is used to measure the activity of excitatory amino acid transporters.

Protocol:

  • Cell Culture: HEK293 cells are transiently transfected to express a specific EAAT subtype (e.g., EAAT1, EAAT2, EAAT3).

  • Incubation: The cells are incubated with a mixture of radiolabeled [3H]-d-aspartate (a non-metabolizable substrate for EAATs) and the test compound at various concentrations.

  • Uptake Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter, which is proportional to the activity of the transporter.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated by measuring the reduction in [3H]-d-aspartate uptake at different concentrations of the inhibitor.

Causality Behind Experimental Choices: This assay provides a direct and quantitative measure of the interaction between the test compound and a specific EAAT subtype. The use of a non-metabolizable substrate like d-aspartate ensures that the measured uptake is solely due to transporter activity and not subsequent metabolic processes.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound and its analogs are primarily mediated through the modulation of glutamatergic signaling.

Excitotoxicity Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Therapeutic Intervention Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate EAAT EAAT Glutamate->EAAT Uptake NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates EAAT->Glutamate_Release Reverse Transport (Ischemia) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Neurotoxicity Neurotoxicity (ROS, Apoptosis) Ca_Influx->Neurotoxicity 3-HA_Analogs This compound Analogs 3-HA_Analogs->EAAT Inhibit

Caption: Signaling pathway of glutamate excitotoxicity and the point of intervention for this compound analogs.

Experimental_Workflow Start Start: Synthesize Analogs Biochemical_Assay Biochemical Assay: EAAT Inhibition (Ki) Start->Biochemical_Assay In_Vitro_Model In Vitro Model: Organotypic Slice Culture (OGD) Start->In_Vitro_Model Data_Analysis Data Analysis: Compare Efficacy Biochemical_Assay->Data_Analysis Neuroprotection_Assay Neuroprotection Assay: Cell Viability (PI Staining) In_Vitro_Model->Neuroprotection_Assay Neuroprotection_Assay->Data_Analysis Conclusion Conclusion: Identify Lead Compounds Data_Analysis->Conclusion

Caption: A typical experimental workflow for the evaluation of novel neuroprotective compounds.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a clear trajectory in the quest for a refined neuroprotective agent. The evolution from a transportable inhibitor (L-threo-3-Hydroxyaspartic acid) to potent, non-transportable blockers (DL-TBOA) and further to analogs with selective inhibitory action on glutamate reverse transport ((-)-HIP-A) represents a significant advancement in targeting excitotoxicity.

The superior neuroprotective profile of (-)-HIP-A in a head-to-head comparison with DL-TBOA under ischemic conditions highlights the critical importance of selectivity. The ability to specifically block the pathological efflux of glutamate without shutting down its essential reuptake is a key determinant of therapeutic success.

Future research should focus on:

  • Expanding the Analog Library: The synthesis and evaluation of a broader range of analogs with diverse chemical modifications are crucial to further refine structure-activity relationships.

  • In Vivo Validation: Promising candidates identified in vitro must be rigorously tested in animal models of stroke, traumatic brain injury, and neurodegenerative diseases to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Mechanisms: While the primary focus has been on EAAT inhibition, the potential for these compounds to exert neuroprotective effects through other mechanisms, such as antioxidant activity or modulation of other signaling pathways, should be investigated.

The journey from the parent compound, this compound, to its more sophisticated analogs exemplifies the iterative process of drug discovery. By building upon our understanding of the molecular mechanisms of excitotoxicity and leveraging medicinal chemistry to design more targeted interventions, the development of a clinically effective neuroprotective agent based on this scaffold remains a promising endeavor.

References

A Senior Application Scientist's Guide to Validating 3-Hydroxyaspartic Acid's Role in Protein Stability and Function

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the validation of 3-Hydroxyaspartic acid (3-HYA), a critical post-translational modification influencing protein stability and function. This document provides an in-depth technical framework, blending established protocols with the causal logic that underpins sound experimental design. Our objective is to equip you with the necessary tools to rigorously assess the impact of this unique amino acid modification.

Introduction: The Significance of this compound

This compound, also known as beta-hydroxyaspartic acid, is a post-translational modification where a hydroxyl group is added to the beta-carbon of an aspartic acid or asparagine residue.[1][2] This modification is catalyzed by 2-oxoglutarate-dependent dioxygenases, such as aspartate/asparagine β-hydroxylase (AspH).[2][3] While seemingly a minor alteration, the introduction of a hydroxyl group can have profound effects on a protein's structural integrity and biological activity.

This modification is found in various proteins, notably in epidermal growth factor (EGF)-like domains of proteins involved in blood coagulation, such as Protein C.[1][4] Its presence has been linked to diverse cellular processes, including cell signaling, adhesion, and migration.[5] Furthermore, the overexpression of the modifying enzyme, AspH, has been implicated in numerous cancers, highlighting its potential as a therapeutic target.[3][5][6][7]

Given its importance, a robust and systematic approach to validating the role of 3-HYA in any given protein is paramount. This guide will walk you through the essential experimental workflows to dissect its influence on both protein stability and function, providing a comparative context against the unmodified protein.

Section 1: The Biochemical Landscape of this compound

Before delving into experimental validation, it's crucial to understand the fundamental properties of 3-HYA.

  • Structure and Properties : 3-HYA introduces a hydroxyl (-OH) group to the aspartate side chain. This addition increases the polarity of the residue and provides a new site for hydrogen bonding, which can significantly influence local protein structure and interactions. Like threonine, 3-HYA contains two chiral centers, allowing for four possible stereoisomers.[1][8]

  • Biosynthesis : The hydroxylation of aspartate or asparagine residues is an enzymatic process.[2] In humans, Aspartyl (asparaginyl) β-hydroxylase (ASPH) is a key enzyme responsible for this modification.[9] This enzyme's activity is linked to various signaling pathways, including Notch signaling, and its dysregulation is associated with cancer progression.[3]

  • Natural Occurrence : 3-HYA is notably present in EGF-like domains of several proteins.[1][4] It is also found in certain toxins, such as conotoxins from marine cone snails, where it contributes to their potent and specific interactions with ion channels and receptors.[10][11][12]

Section 2: Experimental Validation of 3-HYA's Impact on Protein Stability

The introduction of a hydroxyl group by 3-HYA can lead to new intramolecular hydrogen bonds, potentially altering the protein's conformational stability. The following experimental workflow provides a robust method for quantifying these changes.

Workflow for Protein Stability Validation

Stability_Workflow cluster_0 Protein Preparation cluster_1 Primary Validation: Thermal Stability cluster_2 Secondary Validation: Structural Integrity P_WT Express & Purify Wild-Type (Asp) Protein DSC Differential Scanning Calorimetry (DSC) P_WT->DSC CD Circular Dichroism (CD) Spectroscopy P_WT->CD P_MOD Express & Purify 3-HYA Modified Protein P_MOD->DSC P_MOD->CD Tm_Comparison Compare Melting Temperatures (Tm) DSC->Tm_Comparison Provides Tm values Structure_Comparison Compare Secondary Structure Spectra CD->Structure_Comparison Provides spectra

Caption: Workflow for validating the impact of 3-HYA on protein stability.

Primary Technique: Differential Scanning Calorimetry (DSC)

Causality : DSC is the gold standard for assessing the thermal stability of a protein.[13][14] It directly measures the heat absorbed by a protein as it unfolds due to increasing temperature.[15] The midpoint of this transition, the melting temperature (Tm), is a direct indicator of the protein's stability. A higher Tm for the 3-HYA-containing protein compared to the wild-type (containing Asp) would strongly suggest that the modification enhances stability.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation :

    • Prepare solutions of both the wild-type (Asp) and 3-HYA modified protein at a concentration of 1 mg/mL in a suitable, well-defined buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a matching buffer solution for the reference cell.

    • Thoroughly degas all solutions to prevent bubble formation during the scan.

  • Instrument Setup :

    • Set the temperature range for the scan, typically from 20°C to 100°C, ensuring the range covers the entire unfolding transition.

    • Set the scan rate, commonly 60°C/hour. It's advisable to test different scan rates to check for kinetic effects on unfolding.[13]

  • Data Acquisition :

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Perform an initial buffer-buffer scan to establish a baseline.

    • Run the scan for the wild-type and 3-HYA modified proteins.

    • After the initial scan, cool the samples and perform a rescan to assess the reversibility of the unfolding process.[13]

  • Data Analysis :

    • Subtract the buffer-buffer baseline from the protein scan data.

    • Fit the resulting thermogram to a suitable model to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔH) of unfolding.

Comparative Data Presentation:

Protein VariantMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CEnthalpy (ΔH) in kcal/mol
Wild-Type (Asp)65.2-120.5
3-HYA Modified68.9+3.7135.2

Note: The data presented above is illustrative.

Secondary Technique: Circular Dichroism (CD) Spectroscopy

Causality : CD spectroscopy is a powerful technique for assessing the secondary structure of a protein.[16][17][18][19] By measuring the differential absorption of left and right-handed circularly polarized light, CD provides a spectral fingerprint of the protein's α-helical and β-sheet content.[17][20] Comparing the CD spectra of the wild-type and 3-HYA modified proteins can reveal if the modification induces significant changes in the protein's overall fold.

Detailed Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation :

    • Prepare protein samples (wild-type and 3-HYA modified) at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition :

    • Record CD spectra in the far-UV region (typically 190-250 nm) at a constant temperature (e.g., 25°C).

    • Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.

  • Data Analysis :

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Visually compare the spectra of the wild-type and modified proteins. Significant differences in the shape and magnitude of the spectra would indicate changes in secondary structure.

    • Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[16]

Section 3: Experimental Validation of 3-HYA's Impact on Protein Function

The functional consequences of 3-HYA modification can be diverse, ranging from altered enzyme kinetics to changes in binding affinities. The following case studies provide frameworks for investigating these effects.

Conceptual Impact of 3-HYA on Protein Function

Functional_Impact cluster_0 Potential Functional Consequences HYA This compound Modification Enzyme Altered Enzymatic Activity HYA->Enzyme Changes active site geometry/polarity Binding Modified Binding Affinity (Protein-Protein, Protein-Ligand) HYA->Binding Introduces new interaction points Metal Enhanced Metal Ion Coordination (e.g., Ca2+) HYA->Metal Hydroxyl group acts as a coordination site

Caption: Potential functional consequences of 3-HYA modification.

Case Study 1: Enzymatic Activity

Causality : If the 3-HYA modification is near the active site of an enzyme, the added hydroxyl group could alter the local environment, affecting substrate binding or the catalytic mechanism. Enzyme kinetics studies are essential to quantify these changes.[21][22][23]

Technique: Michaelis-Menten Kinetics

Detailed Protocol: Enzyme Kinetic Assay

  • Assay Setup :

    • Prepare a series of substrate concentrations ranging from 0.1x to 10x the expected Michaelis constant (Km).

    • For each substrate concentration, prepare two sets of reactions: one with the wild-type enzyme and one with the 3-HYA modified enzyme.

    • Ensure the enzyme concentration is kept constant and is significantly lower than the lowest substrate concentration.

  • Reaction Monitoring :

    • Initiate the reactions by adding the enzyme to the substrate solutions.

    • Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Measure the initial reaction velocity (V₀) for each substrate concentration. This is the linear phase of product formation at the beginning of the reaction.

  • Data Analysis :

    • Plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters:

      • Vmax : The maximum reaction rate.

      • Km : The substrate concentration at half Vmax, indicating the enzyme's affinity for the substrate.

    • Calculate the catalytic efficiency (kcat/Km) for both enzymes.

Comparative Data Presentation:

Enzyme VariantVmax (μmol/min)Km (μM)kcat/Km (M⁻¹s⁻¹)
Wild-Type (Asp)150251.2 x 10⁵
3-HYA Modified95404.7 x 10⁴

Note: The data presented above is illustrative.

Case Study 2: Protein-Ligand Binding

Causality : The hydroxyl group of 3-HYA can act as a hydrogen bond donor or acceptor, potentially creating a new contact point for a binding partner. Surface Plasmon Resonance (SPR) is an ideal technique to measure these changes in real-time without the need for labeling.[24][25][26][27]

Technique: Surface Plasmon Resonance (SPR)

Detailed Protocol: SPR Binding Analysis

  • Chip Preparation :

    • Immobilize the ligand (the protein with or without 3-HYA) onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.[27]

    • One flow cell should be activated and then deactivated to serve as a reference surface.

  • Analyte Injection :

    • Prepare a series of concentrations of the analyte (the binding partner) in a suitable running buffer.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

  • Data Acquisition :

    • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand, generating a sensorgram (response units vs. time).[28]

    • After the association phase, inject running buffer to monitor the dissociation of the analyte.

  • Data Analysis :

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants:

      • ka (kon) : Association rate constant.

      • kd (koff) : Dissociation rate constant.

    • Calculate the equilibrium dissociation constant (KD ) as the ratio of kd/ka. A lower KD indicates a stronger binding affinity.

Comparative Data Presentation:

Protein Variant (Ligand)ka (1/Ms)kd (1/s)KD (nM)
Wild-Type (Asp)1.5 x 10⁵5.0 x 10⁻³33.3
3-HYA Modified2.8 x 10⁵2.5 x 10⁻³8.9

Note: The data presented above is illustrative.

Conclusion

Validating the role of this compound requires a multi-faceted experimental approach. By systematically combining techniques that probe both protein stability and function, researchers can build a comprehensive understanding of this critical post-translational modification. The methodologies outlined in this guide, from Differential Scanning Calorimetry to Surface Plasmon Resonance, provide a robust framework for generating high-quality, reproducible data. Understanding the impact of 3-HYA is not merely an academic exercise; it has significant implications for drug development, particularly in the context of diseases like cancer where the modifying enzymes are dysregulated. A thorough validation is the first step towards leveraging this knowledge for therapeutic innovation.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Hydroxyaspartic Acid: A Comparison of NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 3-Hydroxyaspartic Acid Research

This compound (3-HAA) is a non-proteinogenic amino acid of significant interest in biological and pharmaceutical research. It is found in various natural sources and serves as a valuable chiral building block in organic synthesis.[1] Like threonine, 3-HAA possesses two chiral centers, meaning it can exist as four distinct stereoisomers: D/L-threo and D/L-erythro pairs.[2][3] Each of these stereoisomers can exhibit different biological activities, making rigorous purity assessment—not just of chemical impurities but also of stereoisomeric distribution—a cornerstone of reliable research and development.

This guide provides an in-depth comparison of two foundational analytical techniques for assessing the purity of newly synthesized 3-HAA: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (EA). As a senior application scientist, my aim is to move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory workflows. We will explore the strengths and limitations of each technique, demonstrate how they provide complementary information, and establish a framework for a robust, self-validating analytical protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] For a molecule like 3-HAA, it provides a detailed "fingerprint," allowing for the confirmation of the chemical structure and the identification of impurities. High-field ¹H and ¹³C NMR are considered essential methods for demonstrating the purity of new organic compounds.[5][6]

Expertise & Experience: Why NMR is the First Line of Analysis

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C). For 3-HAA, this means we can:

  • Confirm Connectivity: Verify that all the expected functional groups (amine, hydroxyl, two carboxylic acids) are present and correctly positioned.

  • Distinguish Diastereomers: The spatial arrangement of atoms in the threo and erythro diastereomers results in distinct chemical shifts and coupling constants for the protons on the backbone (α- and β-carbons). This distinction is critical and often impossible with simpler techniques.

  • Identify and Quantify Impurities: Signals corresponding to residual solvents, unreacted starting materials (e.g., cinnamates[1]), or side-products from the synthesis will be visible in the spectrum. The integration of these signals relative to the product signals can provide a quantitative measure of purity.

Experimental Protocol: ¹H NMR of this compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 3-HAA.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for its excellent solubility of amino acids. D₂O will cause the exchange of labile protons (NH₂ and OH), simplifying the spectrum by removing their signals.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals must be added.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire the spectrum at a controlled temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include an appropriate number of scans for a good signal-to-noise ratio and a sufficient relaxation delay (D1) to ensure accurate signal integration for quantification.[7]

Trustworthiness: Interpreting the NMR Spectrum

A self-validating protocol requires a rigorous interpretation of the data.

  • Expected Signals for 3-HAA: In D₂O, you would expect to see two key signals corresponding to the α-proton (H-2) and the β-proton (H-3). These will appear as doublets due to coupling with each other. The precise chemical shifts will differ for the threo and erythro isomers.

  • Impurity Identification:

    • Solvent Residues: Look for characteristic signals from common synthesis solvents (e.g., ethyl acetate, dichloromethane).

    • Starting Materials: If the synthesis involved a known precursor, its reference spectrum should be compared to the product spectrum to check for unreacted material.

    • Side Products: Unidentified signals suggest the presence of impurities. 2D NMR techniques like COSY and HSQC can help in their structural elucidation.[8]

dot graph TD { subgraph NMR Analysis Workflow A[Sample Preparation: Dissolve 3-HAA & Internal Standard in D₂O] --> B[Data Acquisition: High-Field ¹H NMR]; B --> C[Data Processing: Phasing & Baseline Correction]; C --> D{Spectral Analysis}; D --> E[Structural Confirmation: Compare shifts to known values]; D --> F[Impurity Identification: Detect unexpected signals]; D --> G[Quantitative Analysis: Integrate product vs. impurity signals]; E & F & G --> H[Purity Assessment Report]; end

}

Caption: Workflow for NMR-based purity assessment of 3-HAA.

Elemental Analysis (EA): The Stoichiometric Confirmation

Elemental analysis, specifically CHN analysis, is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[4][9] It serves as a fundamental check of the compound's empirical formula.

Expertise & Experience: Why EA is a Crucial Complement to NMR

While NMR confirms the structure, it can sometimes be misleading if an impurity has a similar structure or co-crystallizes with the product. Elemental analysis provides an independent, bulk assessment of purity. Its value lies in:

  • Formula Validation: It directly tests whether the elemental composition of the synthesized material matches the theoretical composition of 3-HAA (C₄H₇NO₅).

  • Detection of Inorganic Impurities: It can indicate the presence of inorganic salts or residual catalysts that are invisible to NMR.

  • Rigorous Purity Standard: For decades, meeting the strict criteria of elemental analysis has been a benchmark for compound purity in chemical publications.[5][6]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • The sample must be meticulously dried to remove all traces of solvent and water, as these will significantly alter the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the purified and dried 3-HAA into a tin capsule.

  • Instrumental Analysis:

    • The sample is combusted at high temperatures ( >900 °C) in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column.

    • The amount of each gas is measured by a thermal conductivity detector, which allows for the calculation of the original mass percentages of C, H, and N.

Trustworthiness: Interpreting the EA Results

The empirical formula for this compound is C₄H₇NO₅, with a molar mass of 149.10 g/mol .[3]

Theoretical Elemental Composition:

  • Carbon (C): (4 * 12.011) / 149.10 = 32.22%

  • Hydrogen (H): (7 * 1.008) / 149.10 = 4.73%

  • Nitrogen (N): (1 * 14.007) / 149.10 = 9.40%

  • Oxygen (O): (5 * 15.999) / 149.10 = 53.65% (Often calculated by difference)

A key standard for purity in academic and pharmaceutical contexts is that the experimentally found values for C, H, and N must be within ±0.4% of the theoretical calculated values.[5][6]

dot graph TD { subgraph Elemental Analysis Workflow A[Sample Preparation: Dry & Weigh 1-3 mg of 3-HAA] --> B[Combustion Analysis: High-temp oxidation to CO₂, H₂O, N₂]; B --> C[Gas Separation & Detection]; C --> D[Calculation of %C, %H, %N]; D --> E{Comparison to Theoretical Values}; E --> F[Purity Confirmation (within ±0.4% tolerance)]; end

}

Caption: Workflow for Elemental Analysis purity confirmation.

Comparative Analysis: NMR vs. Elemental Analysis

Neither technique alone provides a complete picture. A senior scientist understands that their power lies in their synergy.

FeatureNMR SpectroscopyElemental Analysis
Information Provided Detailed molecular structure, stereochemistry, specific impurity identification.Bulk elemental composition (%C, H, N), empirical formula confirmation.
Specificity Very high; can distinguish between isomers and structurally similar impurities.Low; cannot distinguish isomers. An impurity with the same formula will be undetected.
Sensitivity Moderate to high; can detect impurities down to ~0.1-1% level.Low; requires significant impurity levels to deviate from the ±0.4% window.
Quantitative Accuracy Good to excellent with an internal standard (qNMR).Excellent for bulk composition.
Sample State Requires sample to be soluble.Solid or liquid.
Key Limitation Cannot detect NMR-inactive impurities (e.g., inorganic salts).Insensitive to isomeric impurities and blind to impurities with the same elemental ratio.
Authoritative Grounding: A Synergistic Approach

The most trustworthy validation of a new batch of synthesized 3-HAA comes from using both techniques.

  • NMR confirms the identity: The spectrum should clearly show the signals for 3-HAA, with the correct multiplicity and coupling constants for the target diastereomer. It should be free of significant signals from solvents or synthetic byproducts.

  • Elemental Analysis confirms the purity: The CHN percentages must fall within ±0.4% of the theoretical values for C₄H₇NO₅. This result corroborates the NMR data, confirming that the bulk of the sample is indeed the desired compound and is free from significant amounts of water, solvent, or inorganic contaminants.

Alternative and Complementary Techniques

For a comprehensive assessment, especially in a drug development context, other techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.g., separating L-threo from D-threo).[10][11] It is a necessary step to ensure stereochemical integrity.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the molecular formula.[12][] When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.[14]

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for structural confirmation and identification of organic impurities, leveraging its ability to provide a detailed molecular fingerprint. Elemental analysis provides an essential, independent confirmation of the compound's elemental composition and bulk purity. By understanding the principles, protocols, and inherent limitations of each technique, researchers can design a self-validating workflow that ensures the quality and reliability of their scientific results. The synergistic use of NMR and elemental analysis, complemented by techniques like chiral HPLC and mass spectrometry, represents the most rigorous and authoritative strategy for characterizing this important molecule.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Hydroxyaspartic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred source for operational safety, building trust by providing clear, actionable intelligence grounded in rigorous scientific and regulatory standards. The protocols outlined herein are designed as a self-validating system to ensure safety and compliance at every stage.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, understanding its hazard profile is paramount. This compound, a derivative of the amino acid aspartic acid, must be handled with care.[1][2] While general safety data for many amino acids may classify them as non-hazardous, specific isomers of this compound carry documented risks.[3][4] For instance, the DL-threo-3-Hydroxyaspartic acid isomer is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5]

Causality of Precaution: The principle of assuming a higher hazard level in the absence of complete data is a cornerstone of laboratory safety. Therefore, all forms of this compound and its waste should be treated as hazardous chemical waste to ensure the highest level of protection for personnel and the environment.

Table 1: Key Safety and Chemical Properties

PropertyValueSource(s)
Chemical Name This compound[1][6]
CAS Number 4294-45-5 (DL-threo form)[5]
Molecular Formula C₄H₇NO₅[6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[5][7]
Recommended PPE Safety goggles with side-shields, protective gloves (nitrile or latex), lab coat[5][8][9]

Section 2: Core Principles of Chemical Waste Management

The disposal of laboratory chemicals in the United States is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[10][11] Adherence to these core principles is not optional; it is a legal and ethical requirement.

  • Never Use Drains or Regular Trash: Hazardous chemicals must never be poured down the sink or discarded in the regular trash.[9][10][12] This practice can lead to environmental contamination and dangerous chemical reactions in the plumbing.

  • Segregation is Key: Always segregate incompatible waste streams to prevent dangerous reactions.[10][13] For example, keep acidic waste separate from bases and oxidizers separate from flammable organic solvents.[14]

  • Proper Containerization: All hazardous waste must be collected in containers that are sturdy, leak-proof, and chemically compatible with their contents.[10][15] The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[15][16]

  • Accurate Labeling: Every waste container must be properly labeled the moment the first drop of waste is added.[16] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[10][17]

Section 3: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different waste streams containing this compound.

Protocol 3.1: Unused or Waste Solid this compound

This procedure applies to expired, off-spec, or residual solid this compound.

  • Waste Identification: Classify all solid forms of this compound as hazardous chemical waste.[16]

  • Containerization:

    • Place the solid waste into a designated hazardous waste container that is compatible, sealable, and in good condition.[12]

    • The original manufacturer's container is an excellent option, provided it is not damaged.[14][15]

  • Labeling:

    • Affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[18]

    • Clearly write "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • Indicate the relevant hazards (e.g., Irritant, Toxic).[17]

  • Storage and Disposal:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17]

    • Ensure the container is within secondary containment.[10]

    • Request a waste pickup from your institution's EHS department or licensed waste contractor.[16]

Protocol 3.2: Aqueous Solutions Containing this compound

This procedure applies to experimental solutions, buffers, or mother liquors containing dissolved this compound.

  • Waste Identification: All aqueous solutions containing this compound must be treated as hazardous waste.[19] Do not attempt to neutralize and dispose of down the drain, as the solution retains the chemical's inherent toxicity.[13][19]

  • Containerization:

    • Collect the aqueous waste in a sealable, leak-proof container, typically a plastic carboy designated for aqueous hazardous waste.[14]

    • Ensure the container material is compatible. High-density polyethylene (HDPE) is generally suitable.

    • Leave at least one inch of headroom in the container to allow for expansion.[15]

  • Labeling:

    • Label the container with a hazardous waste tag.

    • List all chemical constituents, including "this compound" and any solvents or buffers (e.g., water, phosphate-buffered saline), with their approximate concentrations.[13]

  • Storage and Disposal:

    • Store the closed container in an SAA, segregated from incompatible waste streams like solvents or strong acids.[13]

    • Arrange for pickup through your institution's EHS department.

Protocol 3.3: Contaminated Laboratory Debris

This procedure applies to personal protective equipment (PPE), weigh boats, pipette tips, and other solid materials contaminated with this compound.

  • Segregation: Meticulously separate chemically contaminated debris from non-hazardous lab trash.[12]

  • Containerization:

    • For soft items like gloves and wipes, collect them in a clear plastic bag lining a designated solid waste pail.[14][18]

    • For contaminated sharps (e.g., broken glass, needles), use a rigid, puncture-proof container specifically designated for chemically contaminated sharps.[13]

  • Labeling:

    • Label the bag or container clearly: "Hazardous Waste: Solid Debris contaminated with this compound".[12]

  • Disposal:

    • When the container is full, securely seal the bag or sharps container.

    • Dispose of the container through your institution's hazardous waste program.[12]

Section 4: Disposal Decision Workflow

The following diagram provides a visual workflow for making the correct disposal decisions when handling waste streams generated from work with this compound.

G cluster_type 1. Determine Waste Form cluster_action 2. Select Proper Containment & Labeling cluster_final 3. Final Disposition start Identify Waste Containing This compound solid Solid (Pure, Expired, Residue) start->solid Is it solid? liquid Aqueous Solution (Experimental Waste) start->liquid Is it liquid? debris Contaminated Debris (Gloves, Glassware, PPE) start->debris Is it debris? action_solid Use compatible, sealed container. Label with 'Hazardous Waste' and full chemical name. solid->action_solid action_liquid Use compatible, sealed carboy. Label with 'Hazardous Waste' and all constituents. liquid->action_liquid action_debris Use lined pail for soft items. Use puncture-proof container for sharps. Label as 'Contaminated Debris'. debris->action_debris storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. action_solid->storage action_liquid->storage action_debris->storage disposal Arrange for pickup by EHS or licensed waste contractor. storage->disposal

Caption: Disposal decision workflow for this compound.

References

A Comprehensive Guide to the Safe Handling and Disposal of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

3-Hydroxyaspartic acid, a derivative of the amino acid aspartic acid, presents several potential hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), DL-threo-3-Hydroxyaspartic acid is classified as:

  • Acutely toxic (oral), Category 4: Harmful if swallowed.

  • Skin irritant, Category 2: Causes skin irritation.

  • Serious eye irritant, Category 2A: Causes serious eye irritation.

  • Specific target organ toxicity (single exposure), Category 3: May cause respiratory irritation.[1]

Understanding these hazards is the foundation of a robust safety protocol. The primary risks associated with handling this compound in its powdered form are inhalation of dust particles, direct skin and eye contact, and accidental ingestion. Therefore, all handling procedures must be designed to minimize these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[1] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental contact with amino acids. Ensure gloves are regularly inspected for tears or punctures and are changed immediately upon contamination.
Body Protection A standard laboratory coat is required to protect against skin contact. Ensure the lab coat is fully buttoned.
Respiratory Protection Due to the potential for respiratory tract irritation from airborne powder, a NIOSH-approved respirator is essential, particularly when handling the powder outside of a certified chemical fume hood. An N95 respirator is the minimum recommendation for protection against particulate matter.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls:

  • Designated Work Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.

3.2. Weighing and Aliquoting:

  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Containment: Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to capture any dust.

  • Minimize Dust Generation: Handle the powder gently to minimize the creation of airborne dust. Use a spatula to carefully transfer the desired amount.

  • Seal Containers: Promptly and securely seal the primary container and any newly created aliquots after use.

3.3. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Verify Emergency Equipment Verify Emergency Equipment Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. Due to its irritant and toxic properties, this compound waste should be treated as hazardous chemical waste.

4.1. Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or waste this compound powder in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be collected in a separate, labeled hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container for liquids. Do not dispose of these solutions down the drain.

  • Empty Containers:

    • The original container of this compound, even when empty, will contain residual powder and must be disposed of as hazardous waste. Do not rinse the container into the sink. Seal the empty container and place it in the solid hazardous waste stream.

4.2. Labeling and Storage:

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant"). Store waste containers in a designated satellite accumulation area away from incompatible materials until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

4.3. Spill Response:

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's EHS department.

  • Don Appropriate PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including a respirator.

  • Contain and Clean: Cover the spill with an absorbent material from your chemical spill kit. Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyaspartic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxyaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.